Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-4-6-8(13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZRMIGDZLTJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464437 | |
| Record name | Tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569348-09-0 | |
| Record name | Tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tert-butyl 2-carbamothioylpiperidine-1-carboxylate structure elucidation"
An in-depth technical guide on the core of: Tert-butyl 2-carbamothioylpiperidine-1-carboxylate Structure Elucidation
This guide presents a comprehensive, multi-faceted strategy for the definitive structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere checklist of analytical techniques. Instead, it details an integrated and self-validating workflow, emphasizing the causal logic behind experimental choices to construct an unassailable structural proof.
Strategic Imperative: The Rationale for Rigorous Elucidation
In the landscape of modern medicinal chemistry, this compound serves as a valuable heterocyclic building block. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a piperidine scaffold, and a primary thioamide, presents a unique combination of functionalities. The presence of a chiral center at the 2-position of the piperidine ring further elevates the need for absolute structural confirmation, as stereochemistry is inextricably linked to biological activity. Ambiguity is not an option; therefore, a synergistic application of orthogonal analytical techniques is required. Our strategy is built on the foundational pillars of Mass Spectrometry (MS) for molecular weight and fragmentation, Infrared (IR) Spectroscopy for functional group identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for establishing the precise atomic connectivity.
Elucidation Workflow: An Integrated Analytical Approach
The core of our strategy is to use each analytical technique to corroborate the findings of the others, creating a network of evidence that converges on a single, unambiguous structure.
Caption: Key fragmentation pathways of the Boc group in MS.
Infrared Spectroscopy: Fingerprinting the Functional Groups
Expertise & Causality: FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. The selection of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate; it requires minimal sample preparation and is suitable for powders or oils, ensuring data is collected on the neat compound.
Experimental Protocol: FTIR-ATR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3300 - 3100 | Medium, Broad | N-H Stretch | Confirms the primary thioamide (-CSNH₂) group. |
| 2975, 2870 | Strong | C-H Stretch | Aliphatic C-H from piperidine and Boc groups. |
| ~1690 | Strong, Sharp | C=O Stretch | Definitive evidence of the carbamate carbonyl in the Boc group. [1] |
| 1500 - 1600 | Medium | Thioamide I Band | A mixed vibration with C-N stretch and N-H bend character. [2] |
| 1120 - 1170 | Strong | C-O Stretch | Carbamate C-O single bond stretch. |
| 600 - 800 | Medium | Thioamide G Band | Vibration with significant C=S stretching character. [2] |
The strong carbonyl peak around 1690 cm⁻¹ is a crucial anchor point, confirming the Boc group, while the combination of N-H stretches and the lower frequency thioamide bands validates the -CSNH₂ moiety. [1][2]
NMR Spectroscopy: Assembling the Molecular Skeleton
Expertise & Causality: NMR is the cornerstone of structure elucidation, providing the definitive carbon-hydrogen framework. ¹H NMR quantifies protons and shows their electronic environment and coupling, while ¹³C NMR identifies all unique carbon atoms. The thioamide carbonyl carbon is particularly diagnostic due to its unique chemical shift. 2D NMR experiments (COSY, HSQC) are not optional; they are essential for establishing direct connectivity and building the final, validated structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Acquire a ¹H-¹H COSY spectrum to establish proton-proton couplings and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
Expected Data & Interpretation:
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 8.5 | Broad Singlet | 2H | Thioamide NH ₂ |
| ~4.5 - 5.0 | Multiplet | 1H | CH at position 2 of piperidine |
| ~2.8 - 4.2 | Multiplets | 2H | Axial/Equatorial CH ₂ at position 6 |
| ~1.4 - 2.0 | Multiplets | 6H | CH ₂ at positions 3, 4, 5 |
| ~1.45 | Singlet | 9H | tert-Butyl -C(CH ₃)₃ [1][3]|
¹³C NMR (126 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment | Significance |
|---|---|---|
| ~205 | C =S | Unambiguous confirmation of the thioamide group. [4] |
| ~155 | C =O (Carbamate) | Confirms the Boc carbonyl. [1][3] |
| ~80 | -C (CH₃)₃ (Quaternary) | Confirms the Boc quaternary carbon. [1][3][5] |
| ~50-60 | C -2 (Piperidine) | Carbon adjacent to the thioamide. |
| ~20-45 | Other Piperidine C H₂ | Aliphatic carbons of the ring. |
| ~28.5 | -C(C H₃)₃ | Confirms the Boc methyl carbons. [1][3][5]|
Caption: Key 2D NMR correlations for structural assignment.
Conclusion: The Convergent Structural Proof
The structural elucidation of this compound is achieved not by a single piece of data, but by the convergence of all analytical evidence.
-
Mass Spectrometry confirms the elemental composition C₁₁H₂₀N₂O₂S and provides definitive fragmentation evidence for the Boc group.
-
Infrared Spectroscopy validates the presence of all key functional groups: the thioamide (N-H, C=S associated bands) and the Boc-carbamate (C=O).
-
NMR Spectroscopy provides the final, irrefutable proof. The highly deshielded ¹³C signal at ~205 ppm is uniquely characteristic of the thioamide carbon. [4]¹H and 2D NMR data then piece together the piperidine ring and confirm the placement of the thioamide at the C2 position, completing the puzzle.
This integrated approach ensures a self-validating system where each result is cross-checked by an orthogonal technique, leading to the unambiguous and confident assignment of the structure.
References
-
Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
-
Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Macmillan Group. (n.d.). Supplementary Information. Princeton University. [Link]
-
Prabavathi, N., & Nilufer, A. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry, 8(1), 38-42. [Link]
-
Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3657-3670. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Supporting Information. (n.d.). Synfacts. [Link]
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Wolf, C. E., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Journal of Analytical Toxicology, 37(9), 673-678. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 2-carbamothioylpiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of tert-butyl 2-carbamothioylpiperidine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the absence of extensive experimental data in publicly available literature, this document serves as a predictive and methodological resource. It outlines the predicted properties based on its chemical structure and furnishes detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel chemical entities.
Introduction and Molecular Overview
This compound (Figure 1) is a bifunctional molecule featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a C2-substituted thioamide (carbamothioyl) group. The Boc protecting group is a common motif in organic synthesis, enhancing lipophilicity and modulating the reactivity of the piperidine nitrogen. The thioamide functionality is a bioisostere of an amide and can exhibit unique biological activities and pharmacokinetic profiles. A thorough understanding of its physicochemical properties is paramount for its rational development in any chemical or biological system.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, derived from computational predictions. These values serve as a baseline for experimental verification.
| Property | Predicted Value | Source |
| Molecular Formula | C11H20N2O2S | PubChem[1] |
| Molecular Weight | 244.35 g/mol | PubChem[1] |
| XlogP | 1.5 | PubChem[1] |
| Monoisotopic Mass | 244.12454 Da | PubChem[1] |
Lipophilicity: Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a critical determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A positive LogP value indicates a preference for a lipid environment (lipophilic), while a negative value signifies a preference for an aqueous environment (hydrophilic).[2][3] The predicted XlogP of 1.5 suggests that this compound is moderately lipophilic.[1]
Experimental Determination of LogP: Shake-Flask Method
The shake-flask method is a traditional and reliable technique for determining the LogP of a compound.[2]
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol. The aqueous phase should be a suitable buffer, for instance, a phosphate buffer at pH 7.4, to mimic physiological conditions.
-
Sample Preparation: Accurately weigh the compound and dissolve it in the n-octanol phase to a known concentration.
-
Partitioning: Combine equal volumes of the n-octanol solution and the water phase in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases. Subsequently, allow the phases to separate completely.
-
Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[2]
Causality Behind Experimental Choices:
-
pH 7.4 Buffer: This is chosen to mimic the physiological pH of blood, providing a more biologically relevant LogP value.
-
HPLC-UV: This is a sensitive and quantitative method suitable for determining the concentration of organic molecules in complex matrices.
Caption: Workflow for LogP determination via the shake-flask method.
Acidity and Basicity: pKa Determination
The pKa value(s) of a compound are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The structure of this compound contains a thioamide group, which can exhibit weak acidic or basic properties, and the piperidine nitrogen, which is part of a carbamate and thus significantly less basic than a free amine.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[4][5] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.
Protocol:
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[6] Specifically, the pH at the half-equivalence point is equal to the pKa.[6]
Causality Behind Experimental Choices:
-
Co-solvent: For compounds with limited aqueous solubility, a co-solvent is necessary to achieve a sufficient concentration for accurate measurement.
-
Thermostatted Vessel: The pKa is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Features:
-
A singlet integrating to 9 protons for the tert-butyl group.
-
A series of multiplets in the aliphatic region corresponding to the piperidine ring protons.
-
Broad signals for the thioamide NH₂ protons.
Expected ¹³C NMR Features:
-
A signal for the quaternary carbon of the tert-butyl group.
-
Signals for the methyl carbons of the tert-butyl group.
-
Signals corresponding to the carbons of the piperidine ring.
-
A signal for the carbamate carbonyl carbon.
-
A downfield signal for the thioamide carbon (C=S).
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
N-H stretch: Around 3300-3100 cm⁻¹ for the thioamide NH₂.
-
C-H stretch: Around 3000-2850 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretch: A strong absorption around 1690 cm⁻¹ for the carbamate carbonyl.
-
C=S stretch: A weaker absorption in the range of 1200-1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.
Expected Mass Spectrum:
-
A molecular ion peak ([M]⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
-
Characteristic fragmentation patterns, such as the loss of the tert-butyl group or the Boc group. Predicted collision cross section values for various adducts can be found in the PubChem database for this compound.[1]
Thermal Properties
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.
Experimental Determination:
The melting point can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Thermal Stability
Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the compound. TGA measures the change in mass of a sample as a function of temperature. This can reveal the decomposition temperature of the compound.
Conclusion
This technical guide provides a comprehensive roadmap for the physicochemical characterization of this compound. By following the detailed experimental protocols outlined herein, researchers can obtain the critical data necessary to understand the behavior of this molecule in various chemical and biological systems. The synthesis of empirical data to complement these predictive and methodological guidelines will be invaluable for advancing its potential applications in drug discovery and development.
References
-
European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
van der Water, B. E., & Schoonen, W. G. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? YouTube. Retrieved from [Link]
-
PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]
-
Li, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Stasiewicz, M., & Mulawa, K. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. youtube.com [youtube.com]
- 6. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
"tert-butyl 2-carbamothioylpiperidine-1-carboxylate CAS number"
An In-depth Technical Guide to tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Given the compound's nature as a non-commercial research chemical, this document focuses on its synthesis, characterization, and potential applications, providing a framework for its use in a research and development setting.
Chemical Identity and Nomenclature
This compound is a piperidine derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a thioamide (carbamothioyl) group at the 2-position. The Boc group enhances solubility in organic solvents and modulates the reactivity of the piperidine nitrogen, making it a staple in modern organic synthesis. The thioamide functionality is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₀N₂O₂S |
| Molecular Weight | 244.35 g/mol |
| Common Synonyms | N-Boc-2-piperidinecarbothioamide, 1-Boc-piperidine-2-carbothioamide |
| CAS Number | Ambiguous; Not definitively assigned in public databases. |
It is critical to note that a definitive CAS number for this compound is not consistently reported in major chemical databases. While some sources have associated it with CAS 1375069-37-6, this number is more frequently and authoritatively linked to an entirely different molecule, 3-methoxypyridazin-4-amine hydrochloride.[2][3] Researchers should therefore rely on structural characterization data rather than a CAS number for identification.
Synthesis and Purification
The most direct and logical synthetic route to this compound is the conversion of its corresponding nitrile precursor, tert-butyl 2-cyanopiperidine-1-carboxylate. The transformation of nitriles into primary thioamides is a well-established reaction in organic chemistry.[4][5] Several methods exist, often involving a source of hydrogen sulfide under basic or acid-catalyzed conditions.[1][6]
Workflow for Synthesis
The following diagram outlines a typical laboratory-scale synthesis.
Caption: General workflow for the synthesis of the target thioamide.
Detailed Experimental Protocol
Causality: This protocol is adapted from general procedures for thioamide synthesis from nitriles.[6][7] Pyridine is often used as a base catalyst and solvent. The use of an aqueous workup is necessary to remove inorganic salts and the polar solvent before purification. Column chromatography is the standard method for purifying compounds of this polarity.
-
Preparation : In a well-ventilated fume hood, dissolve tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as pyridine or a mixture of methanol/water (approx. 0.2 M concentration).
-
Thionation : To the stirred solution, add a source of sulfide. This can be achieved by bubbling hydrogen sulfide gas through the solution at a slow rate or by adding sodium hydrosulfide (NaSH) hydrate (approx. 2-3 eq).[1]
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed.
-
Aqueous Workup : Upon completion, pour the reaction mixture into water. If pyridine was used, it may be necessary to acidify slightly with dilute HCl to neutralize the base before extraction.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Spectroscopic and Physical Properties (Predicted)
As this compound is not commercially available, experimental data is scarce. However, its expected spectroscopic signatures can be predicted based on its structure. These data are crucial for confirming the identity and purity of the synthesized material.
| Property | Expected Value/Observation |
| Appearance | White to pale yellow solid |
| ¹H NMR | Signals corresponding to the tert-butyl group (~1.5 ppm, singlet, 9H), piperidine ring protons (complex multiplets, 1.5-4.5 ppm, 9H), and two broad signals for the -NH₂ protons of the thioamide (variable, 7-9 ppm, 2H). |
| ¹³C NMR | Resonances for the tert-butyl methyls (~28 ppm) and quaternary carbon (~80 ppm), piperidine ring carbons (20-60 ppm), and the characteristic C=S carbon (~200 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3100 cm⁻¹), C-H stretching (~2900 cm⁻¹), the Boc C=O stretch (~1680 cm⁻¹), and the C=S thioamide band (~1300-1400 cm⁻¹). |
| Mass Spectrometry | Expected [M+H]⁺ peak at m/z = 245.13. |
Applications in Research and Drug Discovery
The true value of this compound lies in its utility as a versatile building block for more complex molecules, particularly in the field of drug discovery.[8]
Role as a Synthetic Intermediate
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] The N-Boc protecting group allows for selective chemical manipulations at other positions before its simple removal under acidic conditions.[10]
The primary thioamide group is a key functional handle for constructing heterocyclic systems. For example, it can readily undergo Hantzsch-type reactions with α-haloketones to form substituted thiazoles, another important pharmacophore.[1]
Caption: Potential synthetic utility in drug discovery.
Potential in Target-Oriented Synthesis
The development of novel therapeutics often requires the synthesis of complex molecular architectures.[11][12] Intermediates like this compound provide researchers with a starting point for constructing libraries of compounds for screening against biological targets such as G protein-coupled receptors (GPCRs) or enzymes.[13] The specific stereochemistry at the 2-position can also be controlled by starting with an enantiomerically pure cyanopiperidine, allowing for the synthesis of chiral drug candidates.
Safety and Handling
No specific toxicology data is available for this compound. Therefore, it must be handled with the standard precautions for a new chemical entity of unknown toxicity.
-
Engineering Controls : Handle only in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a valuable, albeit not commercially cataloged, chemical intermediate. Its synthesis from the corresponding nitrile is straightforward, and its structure contains key functional groups—the N-Boc protected piperidine and the primary thioamide—that make it a potent building block for medicinal chemistry and drug discovery. The lack of a definitive CAS number underscores the importance of rigorous analytical characterization (NMR, MS, IR) to confirm its identity after synthesis. This guide provides the necessary foundational knowledge for researchers to synthesize, verify, and utilize this compound in their research endeavors.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
- Ranu, B. C., & Chattopadhyay, K. (2007). A New Method for Converting Nitriles into Primary Thioamides. Synthesis, 2007(01), 79-81. (Note: While the search result provides the abstract title and keywords, the specific journal and authors may vary for the full text of similar methods).
-
ResearchGate. (n.d.). Transformation of nitrile into thioamide. [Diagram]. Retrieved from [Link]
-
American Chemical Society. (1960). Chemists Find General Thioamide Synthesis. C&EN Global Enterprise, 38(25), 44-45. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Retrieved from [Link]
-
Alichem. (n.d.). 3-methoxypyridazin-4-amine hydrochloride | 1375069-37-6. Retrieved from [Link]
-
CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 62B(5), 629-635. Retrieved from [Link]
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A Prospective Preclinical Development Plan for tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate*
A Technical Guide for Drug Discovery & Development Professionals
Abstract
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate is a novel small molecule with structural motifs—a piperidine scaffold and a thioamide functional group—that are prevalent in numerous biologically active compounds. [1][2][3]The piperidine ring is a "privileged scaffold" in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties. [4][5]The thioamide group, an isostere of the amide bond, can significantly modulate a molecule's biological activity, target interaction, and metabolic stability. [2][3]This document outlines a comprehensive, prospective preclinical development plan to systematically investigate the biological activity of this compound. It details a strategic workflow encompassing synthesis, in silico analysis, a multi-tiered in vitro screening cascade, and mechanism of action studies. This guide is intended to serve as a blueprint for researchers and drug development professionals for the initial exploration of novel chemical entities.
Introduction and Rationale
The confluence of a piperidine core and a thioamide functional group in this compound presents a compelling case for its investigation as a potential therapeutic agent. The piperidine scaffold is a cornerstone of modern medicinal chemistry, found in drugs targeting a wide array of conditions, including cancer and central nervous system disorders. [4][6]Its conformational flexibility and the basicity of the nitrogen atom allow for precise tuning of drug-like properties. [1] The thioamide group offers unique chemical properties compared to its amide analogue, including a higher propensity for hydrogen bond donation and altered steric and electronic profiles. [3]This can lead to enhanced target affinity and selectivity. [2]Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. [3][7]Given these characteristics, we hypothesize that this compound may exhibit valuable biological activity, potentially as an enzyme inhibitor. This guide provides a structured, hypothesis-driven approach to exploring this potential.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from the commercially available N-Boc-2-cyanopiperidine.
Step 1: Synthesis of N-Boc-2-cyanopiperidine This intermediate can be synthesized from 2-cyanopiperidine via protection of the secondary amine with di-tert-butyl dicarbonate (Boc)₂O.
Step 2: Conversion of Nitrile to Thioamide The nitrile group of N-Boc-2-cyanopiperidine can be converted to a primary thioamide using various established methods. A common approach involves the reaction with a sulfur source such as hydrogen sulfide (H₂S) in the presence of a base, or using Lawesson's reagent.
Figure 3: Decision tree for determining the mode of enzyme inhibition.
3.3.3. Cellular Activity: Cell Viability/Cytotoxicity Assay
To assess the compound's effect on cells, a viability assay such as the MTT assay will be conducted. Th[8][9][10]is assay measures the metabolic activity of cells, which is an indicator of their health and proliferation.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. 2.[8] Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). 3.[10] MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 4.[9] Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. 5.[9][10] Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. 6.[9] Data Analysis: Plot the absorbance against the compound concentration to determine the concentration that reduces cell viability by 50% (GI₅₀ or IC₅₀).
Conclusion and Future Directions
This technical guide outlines a systematic and scientifically rigorous approach to the initial preclinical evaluation of this compound. By integrating in silico predictions with a phased in vitro screening strategy, this workflow allows for the efficient identification and characterization of potential biological activities. The proposed cascade, from broad primary screening to detailed mechanistic studies, provides a robust framework for making data-driven decisions about the future development of this novel compound. Positive outcomes from this preclinical plan would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive safety pharmacology.
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An In-depth Technical Guide to tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate: Synthesis, Properties, and Medicinal Chemistry Perspectives
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-carbamothioylpiperidine-1-carboxylate, a heterocyclic compound featuring a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a primary thioamide at the 2-position. While direct literature on this specific molecule is sparse, its structural motifs are of significant interest in medicinal chemistry and synthetic organic chemistry. This document synthesizes information from related compounds and established chemical transformations to present plausible synthetic routes, explore its chemical reactivity, and discuss its potential as a versatile building block for drug discovery. We will delve into the causality behind proposed experimental choices, grounding our discussion in authoritative chemical principles.
Introduction: Structural Dissection and Rationale
This compound is a chiral molecule whose significance lies in the combination of its three core components:
-
The Piperidine Scaffold : A six-membered nitrogen-containing heterocycle, the piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS). Its defined three-dimensional structure allows for precise orientation of substituents to interact with biological targets.
-
The N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines. Its primary function is to deactivate the piperidine nitrogen towards nucleophilic reactions and to prevent unwanted side reactions during the synthesis and modification of the C2-substituent. Its key advantage is its stability under a wide range of conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.[1][2]
-
The 2-Carbamothioyl (Thioamide) Group : The primary thioamide (-C(=S)NH₂) is a bioisosteric analogue of the primary amide (-C(=O)NH₂). Replacing an oxygen atom with sulfur significantly alters the group's properties; thioamides are stronger hydrogen bond donors, weaker acceptors, more lipophilic, and exhibit a longer C-N bond with a higher rotational barrier compared to their amide counterparts.[3][4] This functional group is a key pharmacophore in several therapeutic agents and a versatile synthetic intermediate for constructing sulfur-containing heterocycles like thiazoles.[5][6]
The convergence of these three components makes the title compound a valuable, yet underexplored, building block for generating libraries of novel drug candidates.
Synthetic Strategies and Methodologies
As dedicated synthetic procedures for this compound are not documented, we propose two logical and robust synthetic pathways based on well-established transformations of precursor molecules. The most viable precursors are the corresponding C2-nitrile or C2-amide derivatives.
Pathway A: Thiohydrolysis of a Nitrile Precursor
This pathway is arguably the most direct, starting from the commercially available or readily synthesized tert-butyl 2-cyanopiperidine-1-carboxylate.[7][8] The core transformation is the addition of a hydrogen sulfide equivalent across the carbon-nitrogen triple bond of the nitrile.
Caption: Proposed Synthesis via Nitrile Intermediate (Pathway A).
Authoritative Causality: Why this pathway is effective
The conversion of nitriles to primary thioamides is a well-established method.[9] The reaction proceeds via nucleophilic attack of a sulfide species on the electrophilic nitrile carbon. While gaseous hydrogen sulfide can be used, generating it in situ or using a salt like sodium hydrosulfide (NaHS) is often safer and more convenient for laboratory scale.[10][11] The addition of a base, such as triethylamine or within an anion-exchange resin, is crucial to catalyze the reaction by generating a more nucleophilic sulfide anion (HS⁻) or by activating the H₂S.[9] This method is generally clean and provides good yields for both aliphatic and aromatic nitriles.
Experimental Protocol: Synthesis via Nitrile Thiohydrolysis
Step 1: Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate (if not commercially available) This intermediate can be prepared from the corresponding amide by dehydration. A typical procedure involves treating tert-butyl 2-carbamoylpiperidine-1-carboxylate with a dehydrating agent like trifluoroacetic anhydride (TFAA) or thionyl chloride in the presence of a base like triethylamine.
Step 2: Conversion of Nitrile to Thioamide
-
Reagents & Equipment :
-
tert-Butyl 2-cyanopiperidine-1-carboxylate (1.0 eq)
-
Sodium hydrosulfide hydrate (NaHS·xH₂O, 3.0 eq)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure :
-
To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 2-cyanopiperidine-1-carboxylate and dissolve it in DMF.
-
Add sodium hydrosulfide hydrate and magnesium chloride hexahydrate to the solution.[10] The use of MgCl₂ has been shown to facilitate the reaction with aromatic nitriles and can be effective here.[10]
-
Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure thioamide.
-
Pathway B: Thionation of a Primary Amide Precursor
This alternative pathway involves the conversion of a carbonyl group into a thiocarbonyl group. The required precursor, tert-butyl 2-carbamoylpiperidine-1-carboxylate, is synthesized from N-Boc-pipecolic acid via standard amide coupling. The thionation is most reliably achieved using Lawesson's Reagent.
Caption: Proposed Synthesis via Amide Thionation (Pathway B).
Authoritative Causality: Why this pathway is effective
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a superior reagent for thionating carbonyls, particularly amides, compared to phosphorus pentasulfide (P₄S₁₀).[12] It is more soluble in organic solvents and the reactions can often be performed under milder conditions (room temperature to moderate heating) with higher yields and fewer side products.[13][14] The reaction mechanism involves a [2+2] cycloaddition of the carbonyl with a reactive dithiophosphine ylide intermediate, followed by cycloreversion to form the thiocarbonyl and a stable P=O bond.[14] Anhydrous solvents like tetrahydrofuran (THF) or toluene are critical to prevent decomposition of the reagent.
Experimental Protocol: Synthesis via Amide Thionation
Step 1: Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate
-
Activate N-Boc-pipecolic acid by converting it to an acid chloride (using SOCl₂ or (COCl)₂) or by using a peptide coupling reagent (e.g., EDC/HOBt).
-
React the activated acid with an ammonia source (e.g., ammonium hydroxide or ammonia gas) to form the primary amide.
-
Purify the resulting amide by crystallization or chromatography.
Step 2: Thionation of the Amide
-
Reagents & Equipment :
-
tert-Butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq)
-
Lawesson's Reagent (0.5 - 0.6 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere
-
-
Procedure :
-
In a flask under a nitrogen atmosphere, dissolve the amide precursor in anhydrous THF.
-
Add Lawesson's Reagent in one portion. Note: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[13]
-
Stir the reaction at room temperature or heat gently to reflux (e.g., 50-60 °C) until TLC analysis indicates the consumption of the starting material. Reactions with amides are generally faster than with esters.[14]
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude residue must be subjected to an aqueous work-up to remove phosphorus byproducts.[13] Dissolve the residue in ethyl acetate and wash thoroughly with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the target thioamide.
-
Physicochemical Properties and Reactivity
Predicted Properties
| Property | Value | Rationale / Reference |
| Molecular Formula | C₁₁H₂₀N₂O₂S | Calculated from structure. |
| Molecular Weight | 244.35 g/mol | Calculated from structure. |
| Appearance | Likely a white to pale yellow solid | Based on typical thioamides. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone) | Based on structural components. |
| H-Bonding | Strong H-bond donor (N-H), weak H-bond acceptor (S) | Thioamides are stronger H-bond donors and weaker acceptors than amides.[3] |
Key Chemical Reactions
The reactivity of the molecule is dominated by its two main functional groups.
Caption: Key reactions of the title compound.
N-Boc Deprotection
The Boc group is reliably cleaved under acidic conditions. The choice of acid can be tuned to accommodate other functional groups in the molecule.
-
Standard Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method. The reaction is typically fast (1-2 hours) at room temperature.[2][15]
-
Alternative Conditions : For substrates sensitive to TFA, ethereal solutions of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane) are an excellent alternative.[16]
-
Self-Validating System : Successful deprotection is easily confirmed by TLC (the product, a salt, will have a much lower Rf value) and NMR spectroscopy (disappearance of the t-butyl singlet at ~1.4 ppm).
Reactions of the Thioamide Group
The thioamide is a versatile handle for further synthetic transformations.
-
Heterocycle Formation : It is an excellent precursor for the Hantzsch thiazole synthesis. Reaction with an α-haloketone will readily form a 2,4-disubstituted thiazole ring, a common scaffold in pharmacologically active molecules.
-
S-Alkylation : The sulfur atom is nucleophilic and can be alkylated with electrophiles like methyl iodide to form a thioimidate salt, which can be further manipulated.
Applications in Drug Discovery & Medicinal Chemistry
The thioamide functional group has garnered significant attention in drug design for its unique properties that can favorably modulate a compound's biological activity and pharmacokinetic profile.[4][17]
-
Bioisosterism : As a bioisostere of the amide bond, the thioamide can be used to probe protein-ligand interactions. Its different steric and electronic profile can lead to altered binding affinities and selectivities.[4]
-
Antimicrobial Activity : The thioamide moiety is a cornerstone of the second-line antitubercular drugs ethionamide and prothionamide.[3] These are prodrugs that are activated within Mycobacterium tuberculosis. The structural alert of a thioamide within a heterocyclic scaffold suggests that derivatives of the title compound could be explored for antimicrobial, and particularly antitubercular, activity.[5]
-
Anticancer and Antiviral Agents : Numerous small molecule inhibitors targeting kinases, proteases, and other enzymes incorporate a thioamide group to enhance potency or improve drug-like properties.[3][17] For instance, thioamides have been successfully used in the development of SARS-CoV-2 main protease inhibitors.[3]
-
H₂S Donation : Thioamides can act as slow-releasing donors of hydrogen sulfide (H₂S), an endogenous gasotransmitter with cytoprotective and anti-inflammatory effects.[6] This property is exploited in prodrug strategies to mitigate side effects of other drugs, such as the gastrointestinal damage caused by NSAIDs.[6]
Therefore, this compound serves as an ideal starting point for building libraries of compounds for screening against a wide array of diseases, including infectious diseases, cancer, and inflammatory conditions.
Conclusion
This compound stands as a promising yet underutilized synthetic building block. While its direct synthesis is not yet reported in peer-reviewed literature, this guide has outlined robust and logical synthetic strategies based on established, high-yielding chemical transformations. By leveraging the unique properties of the piperidine scaffold and the thioamide functional group, researchers can utilize this compound to access novel chemical space. Its potential applications as a precursor to bioactive molecules in antimicrobial, anticancer, and anti-inflammatory drug discovery programs warrant further investigation. The protocols and insights provided herein offer a solid foundation for scientists to synthesize, manipulate, and exploit this versatile molecule in their research endeavors.
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- 8. China Tert-Butyl 2-cyanopiperidine-1-carboxylate CAS: 153749-89-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
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"in vitro stability of tert-butyl 2-carbamothioylpiperidine-1-carboxylate"
An In-depth Technical Guide to the In Vitro Stability of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate
Authored by: A Senior Application Scientist
Foreword: Proactive Stability Profiling in Drug Discovery
In the landscape of modern drug discovery, the principle of "fail early, fail fast" is a cornerstone of efficient and cost-effective research and development. A significant contributor to late-stage attrition is the unforeseen instability of promising lead candidates. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the in vitro stability of a specific compound of interest: this compound. While specific experimental data for this molecule is not extensively published, this paper will synthesize established principles of drug metabolism and degradation with data from structurally related piperidine derivatives to present a robust, field-proven approach to its stability assessment. The methodologies and insights provided herein are designed to be broadly applicable, serving as a foundational template for the stability profiling of novel chemical entities.
Introduction to the Molecule: A Structural Perspective
This compound is a molecule featuring a piperidine ring, a common scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties.[1] The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group sensitive to acidic conditions. A key functional group is the carbamothioyl (thiourea) moiety at the 2-position of the piperidine ring. The presence of this sulfur-containing group introduces potential metabolic liabilities that warrant thorough investigation.
Understanding the interplay between these structural features is paramount to designing a comprehensive in vitro stability program. The primary objectives of such a program are to:
-
Identify potential degradation pathways under various physiological and chemical conditions.
-
Quantify the rate of degradation to predict the compound's half-life.
-
Elucidate the structures of major metabolites and degradants to inform on potential toxicity and for use as analytical standards in subsequent in vivo studies.
Chemical Stability: The Foundation of Formulation
A compound's inherent chemical stability is a critical determinant of its shelf-life and suitability for formulation. For this compound, the two primary areas of concern are the acid-labile Boc-protecting group and the potential for oxidative degradation of the carbamothioyl moiety.
pH-Dependent Hydrolysis
The Boc group is notoriously susceptible to cleavage under acidic conditions. This degradation pathway is of particular relevance to oral drug administration, where the compound will be exposed to the highly acidic environment of the stomach.
Experimental Protocol: pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µM. Incubate the solutions at a controlled temperature, typically 37°C.
-
Time Points: Withdraw aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.
Oxidative Stability
The carbamothioyl group is a potential site for oxidative metabolism. Assessing its stability in the presence of reactive oxygen species (ROS) can provide insights into potential degradation pathways in vivo.
Experimental Protocol: Oxidative Stability Assessment
-
Reaction Medium: Prepare a solution of a common oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add the test compound to the oxidative medium at a final concentration of 10 µM and incubate at 37°C.
-
Time Points and Quenching: Follow the same time point and quenching procedure as described for the pH stability assay.
-
Analysis: Utilize LC-MS/MS to monitor the degradation of the parent compound and identify potential oxidized products.
Data Presentation: Chemical Stability Summary
| Condition | pH/Oxidant | Temperature (°C) | Half-life (t½) (hours) | Major Degradant(s) |
| Acidic | 1.2 | 37 | To be determined | 2-Carbamothioylpiperidine |
| Neutral | 7.4 | 37 | To be determined | To be determined |
| Basic | 9.0 | 37 | To be determined | To be determined |
| Oxidative | 3% H₂O₂ | 37 | To be determined | Oxidized carbamothioyl species |
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability is a crucial parameter for predicting a drug's half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro assays using liver-derived fractions are the industry standard for early-stage assessment. For piperidine-containing compounds, metabolism can occur on the piperidine ring itself or on its substituents.[2][3]
Liver Microsomal Stability
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions.
Experimental Protocol: Microsomal Stability Assay
-
Reagents:
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)
-
-
Incubation Mixture: Prepare a master mix containing the buffer, NADPH regenerating system, and microsomes.
-
Initiation: Pre-warm the master mix to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile with an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
Hepatocyte Stability
Primary hepatocytes contain both phase I and phase II metabolic enzymes and provide a more complete picture of metabolic clearance.
Experimental Protocol: Hepatocyte Stability Assay
-
Cell Culture: Plate cryopreserved primary hepatocytes in collagen-coated plates and allow them to attach.
-
Dosing: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (typically 1 µM).
-
Time Points: Collect aliquots of the cell culture medium at specified time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Sample Processing: Add an equal volume of cold acetonitrile with an internal standard to the collected aliquots.
-
Analysis: Analyze the processed samples by LC-MS/MS.
Data Presentation: Metabolic Stability Parameters
| System | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or /10⁶ cells) |
| Liver Microsomes | Human | To be determined | To be determined |
| Liver Microsomes | Rat | To be determined | To be determined |
| Hepatocytes | Human | To be determined | To be determined |
| Hepatocytes | Rat | To be determined | To be determined |
Visualization: Proposed Metabolic Pathways
Caption: Proposed metabolic pathways for this compound.
Plasma Stability and Protein Binding
The stability of a compound in plasma and its extent of binding to plasma proteins are critical pharmacokinetic parameters that influence its distribution and clearance.
Plasma Stability
Enzymatic degradation by esterases and other hydrolases present in plasma can be a significant clearance pathway for some compounds.
Experimental Protocol: Plasma Stability Assay
-
Plasma Preparation: Thaw frozen plasma (human, rat, mouse) at 37°C.
-
Incubation: Add the test compound to the plasma (final concentration 1 µM) and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching and Analysis: Follow the same quenching and analytical procedures as for the microsomal stability assay.
Plasma Protein Binding
The unbound fraction of a drug is the pharmacologically active portion. Rapid equilibrium dialysis is a common method for determining the extent of plasma protein binding.
Experimental Protocol: Rapid Equilibrium Dialysis
-
Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of a Teflon base plate and disposable dialysis inserts.
-
Sample Addition: Add plasma containing the test compound to one chamber of the insert and buffer to the other chamber.
-
Equilibration: Incubate the sealed unit at 37°C with shaking to allow for equilibrium to be reached (typically 4-6 hours).
-
Analysis: After incubation, determine the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Presentation: Plasma Stability and Binding
| Parameter | Species | Value |
| Plasma Half-life (t½) (min) | Human | To be determined |
| Plasma Half-life (t½) (min) | Rat | To be determined |
| Fraction Unbound (fu) | Human | To be determined |
| Fraction Unbound (fu) | Rat | To be determined |
Visualization: Experimental Workflow for Stability Assessment
Caption: Integrated workflow for the in vitro stability assessment of a novel compound.
Conclusion: A Pathway to Informed Drug Design
The in vitro stability profile of this compound, as with any drug candidate, is a critical dataset that informs its progression through the drug discovery pipeline. By systematically evaluating its chemical, metabolic, and plasma stability, researchers can identify potential liabilities early in the process. This proactive approach allows for data-driven decisions, whether it be to advance the compound, prioritize it for further optimization, or terminate its development. The experimental frameworks provided in this guide offer a robust starting point for generating this crucial information, ultimately contributing to the development of safer and more effective medicines.
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PubChem. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 2-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Gomha, S. M., et al. (2020). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]
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Sagan, F., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Committee for Proprietary Medicinal Products (CPMP). (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. European Medicines Agency. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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The Emerging Therapeutic Potential of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate Derivatives: A Technical Guide
This in-depth technical guide provides a comprehensive overview of tert-butyl 2-carbamothioylpiperidine-1-carboxylate derivatives, a class of compounds demonstrating significant promise in modern drug discovery. We will delve into the synthetic strategies, key biological activities, and structure-activity relationships (SAR) that underpin their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and leverage this versatile chemical scaffold.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, found in numerous approved drugs across various therapeutic areas.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a rigid scaffold for presenting functional groups in a defined three-dimensional orientation. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 1-position offers a robust and versatile handle for synthetic manipulation, while the 2-substituted carbamothioyl (thiourea) moiety provides a rich platform for diverse biological interactions.
The general structure of the core topic, this compound, features a piperidine ring with a Boc-protected nitrogen and a thioamide group at the 2-position. This arrangement allows for systematic modifications to explore chemical space and optimize for specific biological targets.
Synthetic Strategies: Building the Core Scaffold and its Analogs
The synthesis of this compound derivatives typically begins with a readily available piperidine-based starting material. A common and efficient approach involves the use of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate as a key intermediate.[2] This precursor provides the necessary amine functionality for the subsequent formation of the thioamide group.
General Synthetic Workflow
The overall synthetic pathway can be visualized as a multi-step process, starting from the elaboration of the 2-position of a Boc-protected piperidine ring to introduce an amine, followed by the formation of the carbamothioyl moiety.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
The following protocol outlines the synthesis of a generic tert-butyl 2-((R-amino)carbamothioyl)piperidine-1-carboxylate derivative from tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.
Step 1: Synthesis of the Isothiocyanate (if not commercially available)
-
To a solution of the desired primary amine (R-NH2) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a thiocarbonylating agent like thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI).
-
The reaction is typically run at 0 °C to room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting amine.
-
Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure to yield the isothiocyanate (R-N=C=S).
Step 2: Formation of the Thiourea Derivative
-
Dissolve tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF.[2]
-
To this solution, add the desired isothiocyanate (R-N=C=S) (1.0-1.2 eq) either neat or as a solution in the same solvent.
-
The reaction mixture is stirred at room temperature, typically for 2-16 hours. The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-((R-amino)carbamothioyl)piperidine-1-carboxylate derivative.
Trustworthiness of the Protocol: This protocol relies on the well-established and high-yielding nucleophilic addition of an amine to an isothiocyanate, a cornerstone reaction in medicinal chemistry for the synthesis of thiourea-containing compounds. The use of a Boc-protecting group ensures that the piperidine nitrogen does not interfere with the reaction.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have been investigated for a range of biological activities, largely driven by the versatile hydrogen bonding and metal-chelating properties of the thiourea moiety, as well as the conformational constraints imposed by the piperidine ring.
Enzyme Inhibition
The thiourea functional group is a known zinc-binding motif and can also participate in extensive hydrogen bond networks within enzyme active sites. This makes these derivatives promising candidates for enzyme inhibitors.
-
Carboxypeptidase G2 (CPG2) Inhibition: Thiocarbamate analogs have been successfully designed as potent inhibitors of CPG2, an enzyme utilized in antibody-directed enzyme prodrug therapy (ADEPT).[3] The thiocarbonyl group plays a crucial role in coordinating with the active site zinc ion.
-
SARS-CoV 3CL Protease Inhibition: While not direct analogs, related heterocyclic structures have been developed as non-covalent inhibitors of the SARS-CoV 3CL protease, highlighting the potential for piperidine-based scaffolds in antiviral drug discovery.[4]
Antimicrobial Activity
Piperidine and thiourea-containing compounds have a rich history in the development of antimicrobial agents.
-
Antitubercular Activity: Piperidinothiosemicarbazones, which share the thioamide functional group, have shown significant activity against Mycobacterium tuberculosis, including resistant strains.[5] The lipophilicity and structural conformation of the piperidine ring can be tuned to enhance cell wall penetration and target engagement. Structure-activity relationship studies on related carboxamides have identified key substitutions that enhance antimycobacterial potency.[6]
-
General Antibacterial and Antifungal Activity: Various piperidine derivatives have been synthesized and evaluated for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7]
Receptor Modulation
The rigid piperidine scaffold is ideal for orienting pharmacophoric groups to interact with specific receptors.
-
Nociceptin Opioid (NOP) Receptor Ligands: N-piperidinyl indole derivatives have been explored as ligands for the NOP receptor, with substitution patterns on the core structure determining whether the compounds act as full or partial agonists.[8] This demonstrates the principle that modifications to the piperidine substituent can fine-tune pharmacological activity.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold allows for the exploration of SAR, providing insights into the molecular features required for potent and selective biological activity.
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- 4. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
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"spectroscopic data for tert-butyl 2-carbamothioylpiperidine-1-carboxylate"
An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate
Abstract
This technical guide provides a detailed framework for the structural elucidation of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of comprehensive published experimental spectra for the target molecule, this document employs a predictive and comparative approach. We leverage definitive mass spectrometry data and detailed experimental spectra from its close structural analog, tert-butyl 2-carbamoylpiperidine-1-carboxylate, to forecast the expected spectroscopic signatures. This guide details the foundational principles behind these predictions and outlines the self-validating experimental workflows required to confirm the compound's identity and purity, serving as a vital resource for researchers in drug discovery and organic synthesis.
Introduction and Rationale
This compound is a bifunctional molecule incorporating a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a primary thioamide functional group. The piperidine scaffold is a privileged structure in medicinal chemistry, while the thioamide group serves as a versatile synthetic handle and can be a key pharmacophore in its own right. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, ensuring that biological and reactivity data are correctly attributed.
This guide addresses the critical need for a reliable analytical methodology for this specific molecule. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy provide orthogonal pieces of information that, when integrated, create a comprehensive structural portrait. We will begin with the definitive data available—high-resolution mass spectrometry—and then use established principles of physical organic chemistry to predict the NMR and IR spectra by drawing a direct comparison to its well-characterized amide analog.
Analytical Strategy: An Integrated Workflow
The definitive characterization of a novel or sparsely documented compound requires a multi-faceted analytical workflow. Each technique provides unique insights, and their collective data should be self-consistent and corroborative. The proposed workflow is designed to move from gross molecular properties to fine atomic-level connectivity.
Figure 1: A self-validating workflow for structural elucidation.
Mass Spectrometry (MS): The Foundational Data
Mass spectrometry provides the molecular weight and elemental composition of the target compound. This is the first and most crucial step in confirming that the correct product has been synthesized. For this compound, the molecular formula is C₁₁H₂₀N₂O₂S.[1]
High-resolution mass spectrometry (HRMS) is expected to yield a protonated molecular ion ([M+H]⁺) with a precise mass-to-charge ratio (m/z).
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 245.13182 |
| [M+Na]⁺ | 267.11376 |
| [M+NH₄]⁺ | 262.15836 |
Source: Predicted data from PubChem CID 11390900.[1]
The observation of an ion at m/z 245.13182, corresponding to the formula C₁₁H₂₁N₂O₂S⁺, would provide strong evidence for the successful synthesis of the target molecule. The isotopic pattern, showing a characteristic [M+2]⁺ peak approximately 4.4% of the [M]⁺ peak intensity, would further corroborate the presence of a single sulfur atom.
Comparative Analysis: The Amide Analog as a Reference
To predict the NMR and IR spectra of our target thioamide, we will use experimental data from its oxygen analog, tert-butyl 2-carbamoylpiperidine-1-carboxylate, which has been fully characterized.[2] The only structural difference is the substitution of the amide carbonyl oxygen (C=O) with a sulfur atom (C=S). This substitution has predictable electronic and magnetic consequences.
Figure 2: Comparison of the reference amide and the target thioamide.
Experimental Data for the Amide Analog
The following data were obtained for tert-butyl 2-carbamoylpiperidine-1-carboxylate in CDCl₃.[2]
Table 2: ¹H NMR Data (500 MHz, CDCl₃) for the Amide Analog
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.87 – 3.78 | m | 1H | Piperidine Ring H |
| 3.73 – 3.63 | m | 2H | Piperidine Ring H |
| 3.40 – 3.26 | m | 2H | Piperidine Ring H |
| 1.99 – 1.73 | m | 4H | Piperidine Ring H |
| 1.67 – 1.48 | m | 3H | Piperidine Ring H |
| 1.46 | s | 9H | -C(CH₃)₃ |
| 1.45 – 1.32 | m | 1H | Piperidine Ring H |
Table 3: ¹³C NMR Data (126 MHz, CDCl₃) for the Amide Analog
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 155.0 | N-C=O (Carbamate) |
| 79.3 | -C(CH₃)₃ |
| 62.8 | Piperidine C2 |
| 56.9 | Piperidine Ring C |
| 46.4 | Piperidine Ring C |
| 31.0 | Piperidine Ring C |
| 30.6 | Piperidine Ring C |
| 29.3 | Piperidine Ring C |
| 28.7 | -C(CH₃)₃ |
| 23.6 | Piperidine Ring C |
Table 4: IR Data (Film) for the Amide Analog
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3428 | N-H Stretch |
| 2971, 2872 | C-H Stretch |
| 1692, 1672 | C=O Stretch (Amide I & Carbamate) |
Predicted Spectroscopic Data for the Thioamide Target
The replacement of oxygen with sulfur induces significant electronic changes. Sulfur is less electronegative and more polarizable than oxygen. This leads to a weaker C=S double bond and different anisotropic effects, which will be reflected in the NMR and IR spectra.
Predicted ¹³C NMR Spectrum
The most dramatic change will be observed for the thioamide carbon. The C=S carbon is significantly deshielded compared to a C=O carbon and is expected to resonate far downfield, typically in the 190-210 ppm range. The carbamate carbonyl and the Boc group carbons should remain relatively unchanged. Carbons of the piperidine ring may experience minor shifts of ± 1-3 ppm due to the altered electronic environment.
Table 5: Predicted ¹³C NMR Data for this compound
| Predicted Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~205 | C=S (Thioamide) | Strong deshielding of the thiocarbonyl carbon. |
| ~155.0 | N-C=O (Carbamate) | Minimal change expected, distant from substitution. |
| ~79.5 | -C(CH₃)₃ | Minimal change expected. |
| ~65.0 | Piperidine C2 | Moderate downfield shift due to C=S anisotropy. |
| ~57.0 | Piperidine Ring C | Minor shift. |
| ~46.5 | Piperidine Ring C | Minor shift. |
| ~31.0 | Piperidine Ring C | Minor shift. |
| ~30.5 | Piperidine Ring C | Minor shift. |
| ~29.0 | Piperidine Ring C | Minor shift. |
| ~28.7 | -C(CH₃)₃ | No significant change expected. |
| ~23.5 | Piperidine Ring C | Minor shift. |
Predicted ¹H NMR Spectrum
The proton on the C2 carbon of the piperidine ring is in closest proximity to the C=S group and will be most affected. The magnetic anisotropy of the C=S bond is different from the C=O bond, which will likely cause a downfield shift in this proton. The NH₂ protons of the thioamide are also expected to appear at a different chemical shift, often broader and further downfield than their amide counterparts. The nine protons of the Boc group should remain a sharp singlet near 1.46 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will provide the clearest evidence of the O-to-S substitution. The strong C=O stretching bands observed around 1670-1690 cm⁻¹ for the amide will be absent.[2] In their place, a series of bands associated with the thioamide group will appear. The C=S stretch itself is often weak to medium in intensity and appears at a much lower frequency, typically between 1250 and 1050 cm⁻¹. Other bands involving N-H bending and C-N stretching (Thioamide bands II and III) will also be present.
Table 6: Predicted Key IR Absorptions for this compound
| Predicted Wavenumber (cm⁻¹) | Assignment | Rationale |
|---|---|---|
| ~3400-3100 | N-H Stretch | Primary amine stretches, often broad. |
| ~2970, 2870 | C-H Stretch | Aliphatic C-H stretches, unchanged. |
| ~1690 | C=O Stretch (Carbamate) | The Boc group carbonyl remains. |
| ~1250-1050 | C=S Stretch (Thioamide) | Key signature; replaces the amide C=O band. |
Experimental Protocols
To validate the predicted data, the following standard protocols should be employed.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₁H₂₀N₂O₂S.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse sequence. Reference the spectrum to the residual solvent signal (CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If the sample is an oil, cast a thin film onto a salt plate (NaCl or KBr). If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Analysis: Identify key absorption bands and compare them to the predicted values, focusing on the absence of the amide C=O stretch and the appearance of the C=S stretch.
Conclusion
The structural confirmation of this compound is readily achievable through a synergistic application of mass spectrometry, NMR, and IR spectroscopy. While a complete set of experimental data is not yet published, this guide provides a robust predictive framework based on established chemical principles and data from a closely related analog. The definitive molecular formula from HRMS, combined with the predicted hallmark signatures—a ¹³C NMR signal around 205 ppm and the replacement of the amide C=O IR band with a C=S stretch—creates a powerful and self-validating analytical model for any researcher working with this compound.
References
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Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link] [Accessed Jan 17, 2026].
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Whitepaper: A Strategic Framework for Elucidating the Therapeutic Targets of tert-Butyl 2-carbamothioylpiperidine-1-carboxylate
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The compound tert-butyl 2-carbamothioylpiperidine-1-carboxylate, hereafter referred to as TBCPC, represents a novel chemical entity for which the biological activity and therapeutic potential are currently uncharacterized[1]. Its structure, however, combines two privileged pharmacophores: a piperidine ring, which is a cornerstone in numerous approved drugs, and a carbamothioyl (thiourea) moiety, known for a wide range of biological interactions. This combination suggests significant, untapped therapeutic potential. This technical guide provides a comprehensive, multi-pronged strategic framework for the systematic identification, validation, and mechanistic elucidation of TBCPC's potential therapeutic targets. Moving beyond a simple literature review, this document serves as a practical roadmap, detailing the causal logic behind experimental choices and providing robust, self-validating protocols designed for researchers at the forefront of drug discovery. We will outline a discovery funnel that integrates computational prediction, cell-based phenotypic screening, and advanced chemical proteomics to deconvolve the compound's mechanism of action, with a focus on oncology, neurodegeneration, and inflammation.
Foundational Analysis: Structural Scaffolding and Therapeutic Hypothesis Formulation
Structural Deconstruction of TBCPC
TBCPC is a chiral molecule (CAS NO. 569348-09-0) featuring three key functional regions:
-
Piperidine Ring: A six-membered heterocyclic amine, a scaffold renowned for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets[2][3].
-
Carbamothioyl Group (-C(=S)NH₂): Also known as a thiourea group, this moiety is a versatile hydrogen bond donor and acceptor. The sulfur atom provides unique electronic and steric properties, enabling interactions with soft metal ions in metalloenzymes or covalent bonding with cysteine residues in enzyme active sites.
-
tert-Butyl Carboxylate (Boc) Group: While often used as a protecting group in synthesis, the bulky and lipophilic nature of the Boc group in a final compound can significantly influence membrane permeability, protein binding, and target selectivity[4].
The Piperidine Moiety: A Privileged Structure in Drug Discovery
The piperidine nucleus is a recurring motif in pharmaceuticals across diverse therapeutic areas. Its prevalence stems from its ability to confer improved solubility, metabolic stability, and bioavailability. Piperidine derivatives have been successfully developed as anticancer, anti-inflammatory, analgesic, and antiviral agents, as well as treatments for complex neurological disorders like Alzheimer's disease[2][5][6]. This history provides a strong rationale for investigating TBCPC in these disease contexts.
The Carbamothioyl Moiety: A Driver of Diverse Bioactivity
The thiourea functional group is present in a number of biologically active compounds, including enzyme inhibitors. For instance, derivatives have shown promise as inhibitors of α-glucosidase for diabetes treatment and have been explored for antitubercular activity[7][8]. Its ability to chelate metals and form strong hydrogen bonds makes it a prime candidate for interacting with enzyme catalytic sites.
Initial Therapeutic Hypotheses
Based on the analysis of its constituent fragments, TBCPC is hypothesized to possess therapeutic potential in one or more of the following areas:
-
Oncology: Many piperidine-containing drugs exhibit anticancer properties[6]. Furthermore, altered metabolic pathways in cancer, such as proline metabolism regulated by enzymes like Pyrroline-5-Carboxylate Reductase (PYCR), could be susceptible to inhibition by TBCPC[9][10][11].
-
Neurodegenerative Diseases: The piperidine scaffold is central to drugs targeting neurodegenerative disorders, such as Donepezil for Alzheimer's disease, which inhibits acetylcholinesterase[2][3][12]. TBCPC could potentially modulate targets like cholinesterases, monoamine oxidase (MAO), or beta-secretase (BACE-1)[3][13][14].
-
Inflammatory Diseases: Both piperidine and thiourea derivatives have been reported to possess anti-inflammatory properties[15][16][17][18]. Potential targets could include key enzymes in inflammatory signaling cascades like cyclooxygenase (COX) or various caspases[14][19].
A Multi-Modal Strategy for Target Identification & Deconvolution
Identifying the target of a novel compound requires a systematic approach that narrows possibilities from a wide range to a specific, validated protein or pathway. We propose a three-pillar strategy that integrates computational, phenotypic, and proteomic methods.
The Target Discovery Workflow
Caption: The Target Identification and Validation Workflow.
Methodologies and Experimental Protocols
As a Senior Application Scientist, the emphasis here is on robust, reproducible, and self-validating methodologies. The rationale behind key steps is explained to ensure scientific integrity.
Pillar 1 Protocol: In Silico Target Prediction
Protocol 3.1.1: Reverse Docking and Pharmacophore Screening
-
Objective: To computationally screen TBCPC against a large library of known protein structures to identify potential binding partners.
-
Causality: This is a cost-effective first step to generate a tractable list of high-probability targets, guiding subsequent wet-lab experiments and preventing a purely random search[20][21].
-
Methodology:
-
Ligand Preparation: Generate a 3D conformer of TBCPC using computational chemistry software (e.g., ChemDraw 3D, Avogadro). Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Database Selection: Utilize databases of 3D protein structures such as the Protein Data Bank (PDB). Employ online servers designed for reverse docking (e.g., SwissTargetPrediction, PharmMapper).
-
Screening Execution: Submit the 3D structure of TBCPC to the selected server. The algorithm will dock the ligand into the binding sites of thousands of proteins and rank them based on binding affinity scores or pharmacophore fit.
-
Hit Curation: Analyze the top-ranked potential targets. Prioritize targets that fall into the hypothesized therapeutic areas (oncology, neurodegeneration, inflammation) and have strong biological plausibility. Discard targets with poor binding poses or low scores.
-
Output: A ranked list of 10-20 potential protein targets for further investigation.
-
Pillar 2 Protocols: Phenotypic Screening
Protocol 3.2.1: Anti-Proliferation Assay in a Cancer Cell Line Panel
-
Objective: To determine if TBCPC exhibits cytotoxic or cytostatic effects on cancer cells.
-
Causality: A positive result in this unbiased screen provides a clear biological phenotype (inhibition of proliferation) that justifies deeper mechanistic investigation. Using a panel of cell lines (e.g., NCI-60) can reveal selectivity and provide clues about the mechanism[22].
-
Methodology:
-
Cell Culture: Seed a panel of cancer cell lines (e.g., HCT116 colorectal, MCF-7 breast, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of TBCPC (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound dilutions to the cells and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® for ATP measurement or MTS reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer.
-
Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (concentration required for 50% inhibition of proliferation) using non-linear regression analysis (e.g., in GraphPad Prism).
-
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| HCT116 | Colorectal Cancer | 5.2 |
| SW620 | Colorectal Cancer | 4.8 |
| MCF-7 | Breast Cancer | 21.5 |
| A549 | Lung Cancer | > 50 |
| HEK293 | Normal Embryonic Kidney | > 100 |
| Caption: Sample data table showing selective anti-proliferative activity. |
Pillar 3 Protocols: Target Validation and Mechanism of Action
Protocol 3.3.1: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm direct binding of TBCPC to a suspected target protein within intact cells or cell lysate.
-
Causality: This assay provides direct evidence of target engagement. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This is a crucial step to confirm that the compound's effect is not off-target or an artifact[23].
-
Methodology:
-
Cell Treatment: Treat intact cells (e.g., HCT116) with TBCPC at a concentration above its IC₅₀ (e.g., 25 µM) and a vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized proteins.
-
Detection: Analyze the supernatant fractions by Western blotting using an antibody specific to the putative target protein identified from the in silico screen (e.g., PYCR2).
-
Analysis: In the vehicle-treated samples, the protein signal will disappear as the temperature increases. In the TBCPC-treated samples, the protein will remain soluble (and thus detectable) at higher temperatures, indicating stabilization due to binding.
-
Protocol 3.3.2: Western Blotting for Signaling Pathway Analysis
-
Objective: To determine if TBCPC modulates a specific signaling pathway downstream of its target.
-
Causality: This connects target engagement to a functional cellular outcome. For example, if TBCPC targets an enzyme in the PI3K/AKT/mTOR pathway, we would expect to see changes in the phosphorylation status of downstream proteins like AKT and mTOR[9][10].
-
Methodology:
-
Treatment and Lysis: Treat cells with TBCPC at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., anti-PYCR2, anti-phospho-AKT, anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, and a loading control like GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts.
-
Hypothetical Case Study: TBCPC as a Modulator of Proline Metabolism in Colorectal Cancer
Rationale and Pathway
Our in silico screen (Protocol 3.1.1) flags Pyrroline-5-Carboxylate Reductase 2 (PYCR2) as a potential target. Literature shows PYCR2 is upregulated in colorectal cancer (CRC) and promotes tumorigenesis via the PI3K/AKT/mTOR pathway[9][10][11]. Our phenotypic screen (Protocol 3.2.1) shows TBCPC is selectively active against CRC cell lines. This convergence of data provides a strong, testable hypothesis.
Proposed Signaling Pathway for Interrogation
The proposed mechanism is that TBCPC binds to and inhibits PYCR2. This reduces the proline supply needed for rapid cell growth and, critically, attenuates the activation of the pro-survival PI3K/AKT/mTOR signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of TBCPC in colorectal cancer.
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven framework for discovering the therapeutic targets of this compound. By integrating computational predictions with unbiased phenotypic screening and specific target validation assays, researchers can efficiently move from a novel compound to a well-characterized lead with a defined mechanism of action. The true value of this approach lies in its self-validating nature, where each pillar of the strategy provides evidence that informs and corroborates the others. Future work following this framework would involve confirming enzymatic inhibition kinetics, conducting in vivo studies in relevant animal models to assess efficacy and pharmacokinetics, and initiating medicinal chemistry efforts to optimize the scaffold for improved potency and drug-like properties.
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Wannamaker, W., et al. (2007). (S)-1-((S)-2- -3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an Orally Available Selective Interleukin (IL)-Converting Enzyme/Caspase-1 Inhibitor, Exhibits Potent Anti-Inflammatory Activities by Inhibiting the Release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Methodological & Application
Protocol for the Robust Synthesis of Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a cornerstone of modern drug design, and the introduction of a carbothioamide (thioamide) functional group offers unique bioisosteric properties and synthetic handles for further elaboration.[1][2] This guide details a reliable and scalable method for the conversion of the commercially available nitrile, tert-butyl 2-cyanopiperidine-1-carboxylate, into the target primary thioamide. The protocol is designed for researchers and scientists in drug development, emphasizing mechanistic understanding, operational simplicity, and safety.
Introduction and Scientific Rationale
The synthesis of primary thioamides is a fundamental transformation in organic chemistry. These compounds are not only important intermediates for constructing sulfur-containing heterocycles like thiazoles but also serve as key structural motifs in various biologically active molecules.[3] While several methods exist for thioamide synthesis, the conversion of nitriles is one of the most direct routes.
Historically, this transformation often required the use of gaseous hydrogen sulfide (H₂S), a toxic and malodorous reagent that is difficult to handle stoichiometrically.[3] More contemporary methods aim to circumvent this challenge by using solid, manageable sources of sulfide. This protocol utilizes a combination of sodium hydrogen sulfide (NaSH) and diethylamine hydrochloride, a system reported to be effective for the thionation of non-activated aliphatic nitriles.[3][4]
Causality of Method Selection:
-
Safety and Convenience: The use of solid NaSH hydrate eliminates the need for a gaseous H₂S setup.[3]
-
Substrate Compatibility: The chosen method is well-suited for aliphatic nitriles, which can be less reactive than their aromatic counterparts. The presence of the Boc-protecting group is compatible with these reaction conditions.
-
Yield and Purity: This approach provides the target thioamide in moderate to excellent yields after a straightforward workup and purification procedure.
The overall synthetic transformation is depicted below.
Materials and Methods
Reagents and Solvents
All reagents should be of ACS grade or higher and used as received unless otherwise noted.
| Reagent | CAS No. | Supplier | Notes |
| tert-Butyl 2-cyanopiperidine-1-carboxylate | 153749-89-4 | Commercial | Starting Material[5] |
| Sodium hydrogen sulfide hydrate (NaSH·xH₂O) | 16721-80-5 | Commercial | Hygroscopic, store in a desiccator |
| Diethylamine hydrochloride | 660-68-4 | Commercial | |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Commercial | Anhydrous grade recommended |
| Ethyl acetate (EtOAc) | 141-78-6 | Commercial | ACS Grade |
| Hexanes | 110-54-3 | Commercial | ACS Grade |
| Deionized Water | 7732-18-5 | In-house | |
| Brine (Saturated NaCl solution) | 7647-14-5 | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial | For drying |
| Silica Gel | 7631-86-9 | Commercial | For column chromatography (230-400 mesh) |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller or oil bath
-
Condenser and nitrogen/argon inlet adapter
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Detailed Experimental Protocol
This protocol is based on established methods for the conversion of nitriles to primary thioamides.[3][4]
Reaction Setup and Execution
-
Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-cyanopiperidine-1-carboxylate (1.00 g, 4.76 mmol, 1.0 equiv.).
-
Reagent Addition: Add sodium hydrogen sulfide hydrate (0.80 g, ~14.3 mmol, 3.0 equiv., assuming anhydrous) and diethylamine hydrochloride (1.57 g, 14.3 mmol, 3.0 equiv.).
-
Expert Insight: An excess of the thionating reagents is used to drive the reaction to completion, which is particularly important for non-activated aliphatic nitriles like the substrate in this protocol.[3]
-
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.
-
Reaction Conditions: Equip the flask with a condenser and place it under a nitrogen or argon atmosphere. Heat the reaction mixture to 60 °C using a pre-heated oil bath or heating mantle.
-
Monitoring: Stir the reaction mixture vigorously at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 2-4 hours.
-
TLC System: 30% Ethyl acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain. The product thioamide is typically more polar than the starting nitrile. The reaction is generally complete within 12-24 hours.
-
Workup and Purification
-
Cooling & Quenching: Once the reaction is complete (disappearance of starting material by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Aqueous Quench: Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water. This will precipitate some inorganic salts and dilute the DMF.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Expert Insight: The use of a water/1,4-dioxane solvent system can sometimes simplify the isolation of water-soluble thioamides; however, for this Boc-protected compound, standard extraction with ethyl acetate is efficient.[3]
-
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The water washes help remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be an oil or a semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a solid (typically yellow or off-white). Dry the product under high vacuum to remove residual solvents.
Expected Yield: 75-85%.
Workflow Visualization
The following diagram outlines the key stages of the experimental process, from initial setup to the final, purified product.
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Application Notes and Protocols: The Strategic Utility of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Novel Scaffold for Drug Discovery
The strategic value of this compound lies in the incorporation of a thioamide functional group. Thioamides, as isosteres of amides, have garnered significant attention for their unique physicochemical and biological properties.[4] They can enhance binding affinity, improve metabolic stability, and serve as versatile synthetic handles for further molecular elaboration.[5][6] This document provides a comprehensive guide for the synthesis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate and explores its potential applications, with a particular focus on the development of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is proposed via a reliable two-step sequence starting from the commercially available tert-butyl 2-formylpiperidine-1-carboxylate. This pathway involves the formation of a nitrile intermediate, followed by thionation.
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate
This procedure follows the principle of converting an aldehyde to a nitrile, a common transformation in organic synthesis.[7]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-formylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Oximation: Add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.5 eq) to the solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Dehydration: Once the oxime formation is complete, add a dehydrating agent. A common and effective choice is acetic anhydride, which can be added directly to the reaction mixture. Heat the reaction to reflux for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 2-cyanopiperidine-1-carboxylate.[8]
Step 2: Synthesis of this compound
This step involves the conversion of the nitrile to a primary thioamide. This can be achieved through the addition of a sulfur nucleophile, such as hydrogen sulfide or a synthetic equivalent.[9]
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in a solvent mixture of pyridine and triethylamine.
-
Thionation: Bubble hydrogen sulfide gas through the solution at a controlled rate at room temperature. Alternatively, a safer and more convenient method involves using a source of H2S in situ, such as sodium hydrosulfide (NaSH). The reaction should be stirred for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude thioamide can be further purified by recrystallization or column chromatography.
Application Notes: A Versatile Building Block in Medicinal Chemistry
Application 1: A Novel Scaffold for the Design of DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a key therapeutic target for the management of type 2 diabetes.[7][10] DPP-4 inhibitors, known as "gliptins," work by preventing the degradation of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner.[11] Many existing DPP-4 inhibitors feature a piperidine or a related nitrogen-containing heterocycle that interacts with the S1 and S2 pockets of the enzyme's active site.[12]
The introduction of a thioamide group at the 2-position of the piperidine ring offers several potential advantages:
-
Novel Interactions: The sulfur atom of the thioamide can act as a hydrogen bond acceptor and may form unique interactions, such as chalcogen bonds, with residues in the active site, potentially leading to enhanced potency and selectivity.[13]
-
Improved Pharmacokinetics: The thioamide moiety can increase the lipophilicity of the molecule compared to its amide counterpart, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Scaffold for Derivatization: The thioamide group can serve as a synthetic handle for further modifications, allowing for the exploration of a wider chemical space around the core scaffold.
Diagram of a Hypothetical Drug Discovery Workflow
Caption: A workflow for utilizing the thioamide scaffold in drug discovery.
Application 2: A Versatile Intermediate for Combinatorial Chemistry
The thioamide functionality is a versatile precursor for the synthesis of various five- and six-membered heterocycles, such as thiazoles, thiadiazoles, and pyrimidines.[2] This reactivity can be exploited to generate diverse libraries of compounds for high-throughput screening against a multitude of biological targets.
Experimental Protocols for Applications
Protocol 1: Hypothetical Synthesis of a DPP-4 Inhibitor Analog
This protocol describes a hypothetical synthesis of a DPP-4 inhibitor analog, demonstrating the utility of this compound as a key intermediate.
-
Deprotection of the Boc Group: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), and stir at room temperature for 1-2 hours. Monitor the deprotection by TLC. Once complete, remove the solvent and excess acid under reduced pressure to obtain the piperidine-2-carbothioamide salt.
-
Coupling Reaction: To a solution of the deprotected piperidine-2-carbothioamide salt (1.0 eq) and a suitable carboxylic acid (e.g., a substituted pyrimidine carboxylic acid, a common moiety in DPP-4 inhibitors) (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by flash chromatography or preparative HPLC to yield the final DPP-4 inhibitor analog.
Protocol 2: General Procedure for Derivatization of the Thioamide
This protocol outlines a general method for the S-alkylation of the thioamide, which can be a starting point for creating a combinatorial library.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as acetone or acetonitrile.
-
S-Alkylation: Add a suitable alkylating agent (e.g., an alpha-halo ketone or a substituted benzyl bromide) (1.1 eq) and a mild base such as potassium carbonate (1.5 eq).
-
Cyclization (optional): Depending on the nature of the alkylating agent, heating the reaction mixture may induce cyclization to form, for example, a thiazole ring.
-
Purification: The resulting product can be purified using standard chromatographic techniques.
Data Presentation
| Property | Value/Description | Reference |
| Starting Material | tert-Butyl 2-formylpiperidine-1-carboxylate | [8] |
| Intermediate | tert-Butyl 2-cyanopiperidine-1-carboxylate | [8][14] |
| Target Compound | This compound | This work |
| Key Functional Group | Thioamide (-C(=S)NH2) | [4][5] |
| Primary Application | Scaffold for DPP-4 Inhibitors | [7][10][11][12] |
| Secondary Application | Building block for combinatorial libraries | [2] |
Conclusion
While this compound is a novel chemical entity, its proposed synthesis from readily available starting materials is straightforward. The unique properties of the thioamide group, combined with the proven utility of the piperidine scaffold, make this compound a highly promising and versatile building block for medicinal chemists. Its application in the design of novel enzyme inhibitors, particularly for DPP-4, and its potential for generating diverse chemical libraries, warrants further exploration and could lead to the discovery of new therapeutic agents.
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Application Notes and Protocols: Tert-butyl 2-carbamothioylpiperidine-1-carboxylate in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Novel Scaffold for Medicinal Chemistry
In the landscape of contemporary drug discovery, the N-Boc-piperidine framework stands out as a "privileged scaffold"—a molecular core that is recurrently identified in a multitude of biologically active compounds. Its conformational pre-organization and synthetic tractability make it an invaluable starting point for the development of novel therapeutics. This document introduces tert-butyl 2-carbamothioylpiperidine-1-carboxylate , a novel, yet underexplored, building block poised for significant impact.
While direct literature on this specific molecule is scarce, its constituent parts—the N-Boc-piperidine core and the thiocarbamoyl (primary thioamide) group—are well-established pharmacophores. The thioamide group, an isostere of the ubiquitous amide bond, imparts a unique set of physicochemical properties.[1][2] These include altered hydrogen bonding capacity (stronger donor, weaker acceptor), increased metabolic stability, and enhanced lipophilicity, which can be pivotal for improving a drug candidate's pharmacokinetic profile.[1][3] Thioamide-containing molecules are found in several FDA-approved drugs, most notably the antitubercular agent ethionamide, underscoring the therapeutic relevance of this functional group.[1][2]
This guide provides a comprehensive overview of the proposed synthesis, quality control, and potential applications of this compound, offering researchers a robust starting point for its integration into drug discovery programs.
Part 1: Synthesis Protocol
The most direct and efficient route to this compound is through the thionation of its corresponding amide precursor, tert-butyl 2-carbamoylpiperidine-1-carboxylate. Lawesson's Reagent is the preferred thionating agent for this transformation due to its mild reaction conditions, high efficiency, and broad substrate scope.[1][4][5]
Proposed Synthetic Workflow
The synthesis is envisioned as a two-step process starting from commercially available N-Boc-pipecolic acid.
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Thionation of tert-Butyl 2-carbamoylpiperidine-1-carboxylate
Principle: This protocol describes the conversion of the carbonyl group of the precursor amide to a thiocarbonyl group using Lawesson's Reagent (LR). The reaction mechanism involves a [2+2] cycloaddition of the carbonyl with a reactive dithiophosphine ylide intermediate derived from LR, followed by a retro-[2+2] cycloreversion.[5][6] The formation of a highly stable P=O bond drives the reaction to completion.[5] Anhydrous conditions are crucial to prevent the hydrolysis of LR.
Materials:
-
tert-Butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Reagent Addition: Add Lawesson's Reagent (0.6 eq) to the stirred solution. Note: While stoichiometric amounts can be used, starting with a slight excess of the amide often ensures complete consumption of the more valuable LR.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude residue will contain the product and phosphorus-containing byproducts.
-
-
Purification:
-
Purify the crude material directly by silica gel flash column chromatography.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
Part 2: Post-Synthesis Quality Control
Confirming the identity and purity of the synthesized compound is a critical step before its use in any biological assay.
| Analytical Method | Expected Result/Observation |
| ¹H NMR | Disappearance of the amide NH₂ protons and appearance of thiomide NH₂ protons, typically shifted downfield. Other shifts in the piperidine ring protons are expected due to the change in the electronic environment. |
| ¹³C NMR | Appearance of a characteristic thiocarbonyl (C=S) signal at ~190-210 ppm, and disappearance of the amide carbonyl (C=O) signal (~170 ppm). |
| Mass Spectrometry (HRMS) | The observed m/z should match the calculated exact mass for the molecular formula C₁₁H₂₀N₂O₂S. |
| HPLC | A single major peak indicating >95% purity. |
Part 3: Inferred Applications & Screening Protocols
The structural similarity of thiocarbamides to amides makes them excellent candidates for bioisosteric replacement in known pharmacophores.[2][3] Given the precedent of thiocarbamide-containing drugs like ethionamide and thiacetazone in treating tuberculosis, a primary application for this novel scaffold is in the discovery of new anti-mycobacterial agents.[7][8]
Hypothetical Screening Cascade for Antitubercular Activity
Caption: A typical workflow for screening compounds for antitubercular activity.
Protocol 2: Primary Antitubercular Screening (Microplate Alamar Blue Assay)
Principle: This assay quantitatively measures the proliferation of Mycobacterium tuberculosis (Mtb). The redox indicator Alamar Blue is blue and non-fluorescent in its oxidized state. Metabolically active, viable bacteria reduce the dye to a pink, fluorescent product. Inhibition of growth is therefore measured by a lack of color change.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
This compound (test compound) dissolved in DMSO
-
Rifampicin (positive control)
-
DMSO (negative/vehicle control)
-
Alamar Blue reagent
-
Plate reader (absorbance at 570 nm and 600 nm)
Procedure:
-
Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in fresh broth.
-
Compound Plating:
-
In a 96-well plate, add 100 µL of sterile deionized water to all outer-perimeter wells to minimize evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 2 µL of the test compound stock solution to the appropriate wells for a final screening concentration (e.g., 10 µg/mL).
-
Include wells for the positive control (Rifampicin) and negative control (DMSO vehicle).
-
-
Inoculation: Add 100 µL of the diluted Mtb inoculum to all test and control wells. The final volume in each well is 200 µL.
-
Incubation: Seal the plate with a breathable seal and incubate at 37 °C for 7 days.
-
Assay Development:
-
Add 20 µL of Alamar Blue reagent to each well.
-
Add 12 µL of 20% Tween 80 to each well to prevent clumping.
-
Re-incubate the plate at 37 °C for 24 hours.
-
-
Data Acquisition: Read the absorbance at 570 nm and 600 nm.
-
Data Analysis: Calculate the percent inhibition relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >90%) are considered "hits" and advance to secondary screening to determine the Minimum Inhibitory Concentration (MIC).
Part 4: Structure-Activity Relationship (SAR) Exploration
This compound is an ideal starting point for building a focused chemical library to explore SAR. The Boc-protecting group can be easily removed, and the resulting free amine can be functionalized. The thioamide group itself can also be modified.
Caption: Potential diversification points for SAR studies.
Note: A placeholder for a chemical structure image is used above. In a real application, this would be the 2D structure of the deprotected piperidine-2-carbothioamide.
-
R¹ Diversification: Removal of the Boc group with an acid (e.g., trifluoroacetic acid) yields the free piperidine nitrogen. This secondary amine can be readily derivatized via reductive amination, acylation, or sulfonylation to explore the S1 pocket of a target enzyme or receptor.
-
R² Diversification: The primary thioamide nitrogen can be selectively alkylated to probe interactions in another region of a binding pocket.
-
Stereochemistry: The synthesis can be performed using enantiomerically pure (R)- or (S)-N-Boc-pipecolic acid to investigate the stereochemical requirements for biological activity.
Conclusion
While this compound is a novel entity, its rational design based on privileged structures and pharmacologically relevant functional groups makes it a highly promising tool for drug discovery. The synthetic and screening protocols outlined in this guide provide a clear and actionable path for researchers to synthesize, validate, and explore the biological potential of this scaffold and its derivatives. Its application, particularly in the search for new anti-infective and enzyme-inhibiting agents, warrants significant investigation.
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Grokipedia. (n.d.). Lawesson's reagent. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]
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NIH. (2008). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. [Link]
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PubMed. (2007). EthA, a common activator of thiocarbamide-containing drugs acting on different mycobacterial targets. [Link]
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NIH. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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Application Notes and Protocols for Investigating tert-butyl 2-carbamothioylpiperidine-1-carboxylate as a Potential Enzyme Inhibitor
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of tert-butyl 2-carbamothioylpiperidine-1-carboxylate. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features, particularly the piperidine scaffold, suggest it may be a valuable candidate for enzyme inhibitor screening. The piperidine motif is a privileged structure in medicinal chemistry, frequently found in biologically active compounds and approved pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1]
This guide will use cholinesterases, specifically Acetylcholinesterase (AChE), as a primary example for outlining a detailed screening and characterization workflow. The protocols and principles described herein are, however, broadly applicable to other enzyme systems.
Rationale for Investigation: The Piperidine Scaffold in Enzyme Inhibition
The piperidine ring is a versatile scaffold present in numerous enzyme inhibitors targeting a range of diseases. For instance, various piperidine derivatives have been identified as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease.[2] Others have shown inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4) for type 2 diabetes and pancreatic lipase for obesity.[1][3] The carbamothioyl group in this compound introduces a thiocarbonyl functionality which may engage in unique interactions with enzyme active sites, potentially offering novel selectivity or potency profiles.
Given the prevalence of piperidine-based cholinesterase inhibitors, a logical first step is to evaluate this compound against AChE.
The Cholinergic Signaling Pathway and the Role of AChE
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate. This action terminates the nerve signal at cholinergic synapses. Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1][4]
Caption: Cholinergic signaling and the inhibitory action of an AChE inhibitor.
Experimental Protocols
This section provides detailed protocols for the initial screening and kinetic characterization of this compound as an AChE inhibitor.
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.[5] We will use the spectrophotometric method developed by Ellman, which is a widely used, robust, and reliable colorimetric assay for measuring cholinesterase activity.[1][6]
Principle of Ellman's Method: The assay measures the activity of AChE through the hydrolysis of the substrate acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.[1]
Materials:
-
This compound (Test Compound)
-
Recombinant human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare fresh solutions of ATCI (substrate) and DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration of the enzyme should be optimized to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound solution at various concentrations (typically a serial dilution, e.g., from 100 µM to 1 nM). For the control (uninhibited) wells, add 10 µL of the solvent.
-
Add 10 µL of the AChE solution to each well. Mix gently and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]
-
-
Initiate the Reaction:
-
Add 20 µL of the ATCI solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance of each well at 412 nm using a microplate reader.
-
Continue to take readings every minute for a total of 10-15 minutes to determine the initial reaction velocity (V₀).[4]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis (sigmoidal curve fit).[1][7]
Caption: Workflow for the determination of the IC50 value.
Protocol 2: Determination of the Mechanism of Inhibition
To understand how this compound inhibits AChE, kinetic studies are performed by measuring reaction rates at varying substrate and inhibitor concentrations.[4] This allows for the determination of the inhibition mechanism (e.g., competitive, non-competitive, uncompetitive).
Procedure:
-
Varying Substrate and Inhibitor Concentrations:
-
Prepare a series of dilutions of the ATCI substrate solution.
-
Perform the AChE assay as described in Protocol 1 with two sets of experiments:
-
Set 1 (No Inhibitor): Measure the initial reaction rates for each of the different ATCI concentrations in the absence of the test compound.
-
Set 2 (With Inhibitor): Repeat the measurements for each ATCI concentration in the presence of a fixed concentration of the test compound (a concentration close to its IC50 value is often used).[4]
-
-
Data Analysis:
-
For each set of experiments, plot the initial reaction rate (V) against the substrate concentration ([S]). This will generate a Michaelis-Menten plot.[5]
-
To more accurately determine the kinetic parameters (Km and Vmax), transform the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze the changes in Km (Michaelis constant, an inverse measure of substrate binding affinity) and Vmax (maximum reaction velocity) in the presence of the inhibitor to determine the mechanism of inhibition:[5]
-
Competitive Inhibition: Vmax remains the same, while Km increases. The lines on the Lineweaver-Burk plot will intersect on the y-axis.
-
Non-competitive Inhibition: Vmax decreases, while Km remains the same. The lines on the Lineweaver-Burk plot will intersect on the x-axis.[4]
-
Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the Lineweaver-Burk plot will be parallel.[4]
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Inhibition of Acetylcholinesterase by this compound
| Parameter | Value | Description |
| Enzyme | Acetylcholinesterase (AChE) | Enzyme responsible for acetylcholine breakdown.[4] |
| Substrate | Acetylthiocholine (ATCh) | Synthetic substrate for the Ellman's assay.[4] |
| Inhibitor | This compound | The compound under investigation. |
| IC50 | Hypothetical Value (e.g., 5.2 µM) | Concentration for 50% inhibition. |
| Mechanism of Inhibition | Hypothetical Finding (e.g., Competitive) | Mode of enzyme inhibition. |
Table 2: Hypothetical Kinetic Parameters for AChE Inhibition
| Condition | Km (µM) | Vmax (µmol/min) |
| No Inhibitor | e.g., 150 | e.g., 0.5 |
| With Inhibitor (at IC50) | e.g., 250 | e.g., 0.5 |
Concluding Remarks
This guide provides a robust starting point for the characterization of this compound as a potential enzyme inhibitor, using AChE as a relevant example. The successful execution of these protocols will yield crucial data on the compound's potency (IC50) and its mechanism of action. These findings will be instrumental in guiding further preclinical development, including studies on selectivity against other enzymes (e.g., BChE), structure-activity relationship (SAR) optimization, and in vivo efficacy models. The principles and methodologies outlined are foundational and can be adapted to investigate the interaction of this compound with other potential enzyme targets.
References
- Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine. (n.d.). BenchChem.
- Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. (n.d.). BenchChem.
- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2022). National Institutes of Health (NIH).
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2023). MDPI.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
- Enzyme Inhibitor Terms and Calculations. (n.d.). Sigma-Aldrich.
- How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate.
- Piperidine-3-carbothioamide Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors. (n.d.). BenchChem.
Sources
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- 2. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective N-Boc Protection of 2-Carbamothioylpiperidine
Introduction: Strategic Protection in Complex Scaffolds
In the landscape of contemporary drug discovery and organic synthesis, the piperidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive molecules. The functionalization of this heterocycle often requires a strategic approach to protecting group chemistry to ensure regioselectivity and avoid unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a range of reaction conditions and its straightforward removal under acidic protocols.[1][2]
This document provides a detailed experimental procedure for the N-Boc protection of 2-carbamothioylpiperidine. The presence of the carbamothioyl (thiourea) moiety introduces a layer of complexity due to the presence of multiple nucleophilic nitrogen atoms. However, by leveraging the differential nucleophilicity between the secondary amine of the piperidine ring and the less nucleophilic nitrogens of the thiourea group, a high degree of chemoselectivity can be achieved. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for the synthesis of N-Boc-2-carbamothioylpiperidine, a key intermediate for further synthetic transformations.
Chemical Rationale and Strategy
The successful N-Boc protection of 2-carbamothioylpiperidine hinges on the selective acylation of the more nucleophilic piperidine nitrogen over the nitrogen atoms of the thiourea group. The secondary amine of the piperidine is significantly more basic and sterically accessible than the nitrogens of the thiourea, which are part of a resonance-stabilized system, reducing their nucleophilicity.
The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[3][4] The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of the Boc anhydride. A mild, non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate, is employed to neutralize the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.
To further enhance selectivity and minimize the potential for side reactions, such as the formation of N,N'-di-Boc-thiourea derivatives, the reaction is conducted at a controlled temperature, and the stoichiometry of the Boc anhydride is carefully managed.
Experimental Workflow Diagram
Caption: Workflow for the N-Boc protection of 2-carbamothioylpiperidine.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific scale and purity of the starting material.
Materials:
-
2-Carbamothioylpiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-carbamothioylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To this solution, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Boc Anhydride:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in a small amount of anhydrous DCM.
-
Add the Boc anhydride solution dropwise to the stirred solution of 2-carbamothioylpiperidine over 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-12 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-carbamothioylpiperidine.
-
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the presence of the Boc group and the overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| 2-Carbamothioylpiperidine | 1.0 equivalent | Limiting reagent. |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material, minimizing purification challenges. |
| Triethylamine | 1.5 equivalents | Sufficient to neutralize the acid byproduct and facilitate the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and does not interfere with the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, and room temperature provides sufficient energy for the reaction to proceed to completion. |
| Reaction Time | 4 - 12 hours | Typically sufficient for complete conversion, should be monitored by TLC. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC indicates the presence of starting material after 12 hours, consider adding an additional portion of Boc anhydride (0.1-0.2 eq) and stirring for another 2-4 hours.
-
Formation of Di-Boc Products: While unlikely due to the reduced nucleophilicity of the thiourea nitrogens, the formation of di-Boc protected byproducts can be minimized by the slow, dropwise addition of Boc anhydride at 0 °C.
-
Moisture Sensitivity: Boc anhydride is sensitive to moisture.[5] Ensure all glassware is dry and use anhydrous solvents for optimal results.
-
Purification: The product is expected to be a moderately polar compound. Adjust the polarity of the eluent for column chromatography accordingly for effective separation.
Conclusion
This protocol provides a comprehensive and scientifically grounded method for the selective N-Boc protection of 2-carbamothioylpiperidine. By carefully controlling the reaction conditions and stoichiometry, researchers can achieve high yields of the desired product, enabling the advancement of their synthetic campaigns. The principles and techniques outlined herein are broadly applicable to the protection of other complex amine-containing molecules.
References
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
- Yadav, V. K., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B, 585-592.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Yin, B.-L., Liu, Z.-G., Zhang, J.-C., & Li, Z.-R. (2010). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Synthesis, 2010(06), 991-999.
-
Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ResearchGate. (2010). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Retrieved from [Link]
- BenchChem. (2025).
- Google Patents. (2020). Synthesis method of N-Boc piperazine.
-
ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Google Patents. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.
-
ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines – Carbamates. Retrieved from [Link]
- BenchChem. An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
-
ResearchGate. (2009). Enantioselective Synthesis of 2-Substituted-N-Boc-Δ-4,5-piperidines. Retrieved from [Link]
-
PubChem. 4-Amino-1-Boc-piperidine. Retrieved from [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Purification of tert-butyl 2-carbamothioylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust purification methodologies for tert-butyl 2-carbamothioylpiperidine-1-carboxylate, a heterocyclic building block of interest in medicinal chemistry. Given the compound's dual functionality, featuring a labile tert-butoxycarbonyl (Boc) protecting group and a reactive thioamide moiety, purification requires a nuanced approach to maintain structural integrity while achieving high purity. This document outlines detailed protocols for flash column chromatography, recrystallization, and supportive aqueous work-up procedures. The strategic rationale behind each experimental choice is discussed, drawing from established principles for the purification of N-Boc protected compounds and thioamides.
Introduction and Physicochemical Profile
This compound is a valuable synthetic intermediate. The piperidine core is a prevalent scaffold in numerous pharmaceuticals, and the thioamide group serves as a versatile handle for further chemical elaboration or as a bioisostere of an amide bond. The purity of this building block is paramount, as impurities can lead to side reactions, complicate reaction monitoring, and compromise the biological activity and safety of downstream compounds.
A successful purification strategy is predicated on understanding the molecule's physicochemical properties, which are dictated by its constituent parts:
-
N-Boc Group: Confers significant non-polar, lipophilic character and makes the molecule sensitive to strong acidic conditions, which can cause deprotection.[1][2]
-
Piperidine Ring: A saturated heterocycle that contributes to the compound's overall non-polar nature.
-
Thioamide Group (-CSNH₂): A polar functional group capable of hydrogen bonding. It is more polar than its amide counterpart. Thioamides can be less stable than amides, showing sensitivity to strong acids, bases, and certain nucleophilic solvents, which can lead to hydrolysis or other degradation pathways.[3][4]
Based on this structure, the target compound is expected to be a moderately polar solid, soluble in a range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, with lower solubility in non-polar solvents like hexanes and limited solubility in water.
Potential Impurities: Common impurities may arise from the synthesis, which often involves the thionation of the corresponding amide (tert-butyl 2-carbamoylpiperidine-1-carboxylate) using a reagent like Lawesson's reagent.
-
Unreacted Starting Amide: Possesses slightly different polarity.
-
Lawesson's Reagent Byproducts: Phosphorus-containing impurities that can complicate purification if not properly handled during the work-up.[5]
-
Oxidized Species: The thioamide sulfur is susceptible to oxidation.
-
Hydrolysis Product: The corresponding amide if the thioamide is exposed to harsh aqueous conditions.
Strategic Purification Workflow
The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow involves an initial aqueous work-up followed by a primary purification technique like chromatography or recrystallization.
Caption: General purification workflow for the target compound.
Detailed Protocols
Protocol 1: Flash Column Chromatography
Flash chromatography is the most versatile method for purifying the target compound, especially for complex mixtures or when impurities have similar polarity to the product.[6]
Rationale: Silica gel is the standard stationary phase. Due to the presence of the basic nitrogen in the piperidine ring and the thioamide, the compound might interact strongly with the acidic silica surface. If tailing or degradation is observed on TLC, using a deactivated silica gel (e.g., by pre-flushing with a solvent mixture containing a small amount of a weak base like triethylamine) is recommended.[7] The mobile phase is selected to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC, ensuring good separation.
Thin-Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC.
-
Plates: Silica gel 60 F₂₅₄
-
Eluent Systems to Test:
-
Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1)
-
Dichloromethane:Methanol (e.g., 99:1, 95:5)
-
-
Visualization:
-
UV Light (254 nm): The Boc group and thioamide may provide some UV absorbance.[8]
-
Potassium Permanganate (KMnO₄) Stain: Thioamides are readily oxidized and will appear as yellow/brown spots on a purple background. This is a highly effective stain.[9]
-
Iodine Chamber: A general stain that often visualizes organic compounds as brown spots.[10]
-
Step-by-Step Protocol:
-
Column Preparation:
-
Select a column of appropriate size based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane).
-
Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the starting mobile phase. A gradient elution is often most effective. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate to 30-50%.
-
Maintain a constant flow rate using positive pressure (air or nitrogen).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC using one of the visualization methods described above.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Data Summary Table:
| Parameter | Recommended Conditions | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderate polarity compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol Gradient | Allows for fine-tuning of polarity to elute the compound and separate impurities. |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal resolution in column chromatography. |
| TLC Visualization | KMnO₄ stain, UV (254 nm), Iodine | KMnO₄ is particularly effective for thioamides.[9] |
Protocol 2: Recrystallization
If the crude product is obtained as a solid with relatively high purity (>85%), recrystallization can be an efficient and scalable purification method.[11]
Rationale: The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[11]
Step-by-Step Protocol:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Potential single-solvent systems: Isopropanol, ethanol, acetonitrile, or ethyl acetate.
-
Potential two-solvent systems (for when no single solvent is ideal): Ethyl acetate/hexane, Dichloromethane/hexane, Acetone/water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Swirl continuously.
-
-
Decolorization (Optional):
-
If the solution is colored due to highly polar, colored impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Self-Validating Systems: Purity Assessment
The purity of the final product should always be validated by appropriate analytical methods.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by peak area.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase C18 column with an acetonitrile/water mobile phase is a common starting point for analysis of such compounds.[12]
Conclusion
The successful purification of this compound hinges on a carefully selected strategy that accommodates the physicochemical properties of both the N-Boc and thioamide functional groups. Flash column chromatography offers the most control and versatility for removing a wide range of impurities. For material that is already substantially pure, recrystallization provides a scalable and economical alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can consistently obtain this valuable building block in high purity, ensuring the integrity and success of subsequent synthetic endeavors.
References
- BenchChem. (n.d.). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
- Hoyle, M., & Miller, S. J. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Chen, T., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 988–995.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- OrgPrepDaily. (2012). Reactions that Work: Boc Protection.
- Walters, C. R., et al. (2020). Incorporating Thioamides into Proteins by Native Chemical Ligation. Methods in Enzymology, 638, 29–60.
- PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate.
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
- Kamps, J. J. A. G., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ChemRxiv.
- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
- ResearchGate. (2013). Stability of thioamides? [Forum discussion].
- ResearchGate. (n.d.).
- PubChem. (n.d.). tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate.
- Searle Separations Department. (n.d.).
- PubChem. (n.d.). tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate.
- Shtykov, S. N., et al. (2006). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 61(8), 759–764.
- Zacharie, B., et al. (1998). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. Journal of Medicinal Chemistry, 41(11), 1851–1859.
- BenchChem. (n.d.). Thermal stability and degradation pathways of thioamides.
- Ordyan, N. (n.d.). TLC stains.
- LibreTexts. (2022). 2.
- PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate.
- Scribd. (n.d.).
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Schmalisch, W., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(10), 3015–3028.
- Al-Adhami, A. A., et al. (2022).
- Organic Chemistry Lab Techniques. (2021).
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation.
- University of Rochester. (n.d.).
- Galkin, A., et al. (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Kumar, A., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). Green Chemistry, 26, 7029-7037.
- Wissner, R. F., et al. (2018). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Methods in Molecular Biology, 1728, 149–165.
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
- Hill, L. M., et al. (2022).
- Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of tert-butyl 2-carbamothioylpiperidine-1-carboxylate
Introduction: The Analytical Imperative
tert-butyl 2-carbamothioylpiperidine-1-carboxylate is a bifunctional molecule featuring a piperidine scaffold, a common motif in pharmaceuticals. The presence of a carbamothioyl (thioamide) group offers unique chemical reactivity and opportunities for complexation, while the tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen.[1][2] The synthesis of such molecules requires rigorous analytical confirmation to verify the covalent structure, confirm the presence of key functional groups, and quantify purity. An error in characterization at this stage can lead to significant downstream consequences, including failed reactions, impure final compounds, and misinterpreted biological results.
This application note details the synergistic use of multiple analytical techniques to build a complete and trustworthy profile of the target compound. The causality behind the selection of each technique and the interpretation of the resulting data are explained to provide a framework for confident characterization.
The Integrated Analytical Workflow
A successful characterization strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.
Figure 1: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for the unambiguous determination of the covalent structure of organic molecules in solution. Both ¹H and ¹³C NMR experiments are essential.
Expertise & Causality:
-
¹H NMR provides information on the chemical environment, number, and connectivity of protons. For this molecule, we expect to see distinct signals for the Boc group, the piperidine ring protons, and the thioamide NH₂ protons.
-
¹³C NMR reveals the number of unique carbon environments. Key signals include the carbonyl and quaternary carbons of the Boc group, the piperidine carbons, and the C=S carbon of the thioamide.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice. However, the thioamide N-H protons may exhibit broad signals or undergo rapid exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it forms hydrogen bonds, often resulting in sharper N-H signals at a downfield shift.
Protocol 3.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program.
-
Use a spectral width of at least 220 ppm.
-
A relaxation delay of 5 seconds is recommended, especially to observe quaternary carbons.
-
Accumulate several hundred to a few thousand scans as needed.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).[3]
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shifts based on known values for similar structural motifs.[3][4][5][6]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale / Key Features |
| Boc: -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 | A large, sharp singlet in ¹H NMR is characteristic of the nine equivalent protons.[7][8] |
| Boc: -C(CH₃)₃ | - | ~80.0 | The quaternary carbon of the Boc group.[4] |
| Boc: -C=O | - | ~155.0 | The carbamate carbonyl carbon, typically found in this region.[4] |
| Piperidine Ring | 1.50 - 4.50 (m) | 25.0 - 60.0 | Protons on the piperidine ring will appear as complex, overlapping multiplets. The proton at C2, adjacent to the thioamide, will likely be the most downfield of the ring protons. 2D NMR (COSY, HSQC) is highly recommended for definitive assignment. |
| Thioamide: -C=S | - | 180 - 210 | The thiocarbonyl carbon is highly deshielded and is a key indicator of the functional group. |
| Thioamide: -NH₂ | 7.0 - 9.5 (br s, 2H) | - | These protons are often broad and their chemical shift is highly dependent on solvent and concentration. May show two distinct signals due to restricted rotation around the C-N bond. |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
MS is indispensable for confirming the molecular weight of the target compound and providing evidence for its elemental composition through high-resolution measurements.
Expertise & Causality:
-
Ionization Technique: Electrospray ionization (ESI) is the method of choice as it is a soft ionization technique suitable for polar, non-volatile molecules, minimizing in-source fragmentation.
-
Mass Analyzer: A Time-of-Flight (TOF) analyzer is preferred for its high mass accuracy, allowing for the confident determination of the elemental formula.
-
Fragmentation: The Boc group is known to produce characteristic fragment ions under MS conditions, which serves as a secondary confirmation of its presence.[9][10] Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][11]
Protocol 4.1: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.
-
Acquisition Parameters:
-
Operate in positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Set the capillary voltage to ~3.5-4.5 kV.
-
Acquire data over a mass range of m/z 100-500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Compare the measured exact mass to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.
-
If tandem MS (MS/MS) is available, isolate the molecular ion and induce fragmentation to observe characteristic losses.
-
Data Presentation: Expected Mass Spectrometry Data
For C₁₁H₂₀N₂O₂S, the monoisotopic mass is 244.1245.
| Ion | Formula | Calculated m/z | Expected Observation |
| [M+H]⁺ | [C₁₁H₂₁N₂O₂S]⁺ | 245.1318 | The primary molecular ion observed in positive mode ESI. |
| [M+Na]⁺ | [C₁₁H₂₀N₂O₂SNa]⁺ | 267.1138 | Often observed as a sodium adduct, especially if trace sodium is present. |
| [M+H-56]⁺ | [C₇H₁₃N₂O₂S]⁺ | 189.0692 | Corresponds to the loss of isobutylene (C₄H₈) from the Boc group via McLafferty rearrangement.[2] |
| [M+H-100]⁺ | [C₆H₁₃N₂S]⁺ | 145.0800 | Corresponds to the loss of the entire Boc group (C₅H₈O₂). |
digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, size="10,3", dpi=72]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335"];Parent [label="[M+H]⁺\nm/z 245.13"]; subgraph "cluster_frags" { label = "Characteristic Fragments"; style = "dotted"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Frag1 [label="[M+H - C₄H₈]⁺\nm/z 189.07"]; Frag2 [label="[M+H - C₅H₈O₂]⁺\nm/z 145.08"]; } Parent -> Frag1 [label="- 56 Da"]; Parent -> Frag2 [label="- 100 Da"];
}
Figure 2: Key fragmentation pathways for the Boc group in MS.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry standard for determining the purity of small molecules. A well-developed reverse-phase method can separate the target compound from starting materials, by-products, and other impurities.
Expertise & Causality:
-
Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar organic compounds like this one.
-
Mobile Phase: A gradient of a polar solvent (like water, often with a modifier like formic or phosphoric acid) and a less polar organic solvent (like acetonitrile or methanol) is used to elute compounds based on their hydrophobicity.[12][13]
-
Detection: UV detection is suitable. The thioamide and carbamate functionalities should provide sufficient chromophores for detection around 210-254 nm.
Protocol 5.1: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to ensure the detector response is within the linear range.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. A purity level of >95% is typically desired for research compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR provides rapid confirmation of the presence of key functional groups by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.
Expertise & Causality: This technique is highly effective for confirming the successful incorporation of both the Boc-carbamate and the thioamide functionalities. The C=O stretch of the Boc group and the characteristic vibrations of the thioamide group are strong and readily identifiable.[14][15]
Protocol 6.1: FTIR Analysis
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk. If it is an oil, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Acquisition: Scan over the range of 4000-400 cm⁻¹. Perform a background scan first, then the sample scan.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3100 | N-H Stretch | Thioamide (-CSNH₂) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Piperidine, Boc) |
| ~1690 | C=O Stretch | Carbamate (-O-C=O) |
| 1550 - 1480 | N-H Bend / C-N Stretch | Thioamide I & II Bands[16] |
| 1400 - 1200 | C-N Stretch | Thioamide III Band |
| ~1160 | C-O Stretch | Carbamate |
| 800 - 600 | C=S Stretch | Thioamide IV Band (often coupled)[17] |
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. By integrating data from NMR, MS, HPLC, and FTIR, a complete and reliable profile of the molecule's structure, molecular weight, purity, and functional group composition can be established. The protocols and interpretive guidelines presented here form a robust framework for the validation of this and structurally related compounds, ensuring high quality and confidence in chemical research and development.
References
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Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Macmillan Group. (2016). Supplementary Information for "A general strategy for the α-arylation of acyclic and cyclic ethers". Nature. Available at: [Link]
-
Le, H., & Schug, K. A. (2010). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link]
-
Srinivasu, M. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
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De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available at: [Link]
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IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry. Available at: [Link]
- Google Patents. (2016). The HPLC analytical approach of 3-amino piperidine. Google Patents.
-
Supporting Information. (n.d.). Available at: [Link]
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Tsujikawa, K., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. Available at: [Link]
-
PubMed. (1984). Thioamide and selenoamide bands in IR spectra. PubMed. Available at: [Link]
-
Suhud, F., et al. (2017). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Singh, A., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. Available at: [Link]
-
Sampath, N., et al. (2011). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. Available at: [Link]
-
Alam, K., & Clark, D. (2003). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology. Available at: [Link]
-
Shafi, S. S., et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Current Pharmaceutical and Clinical Research. Available at: [Link]
-
Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di-substituted piperidines. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Fan, T. W-M., et al. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolomics. Available at: [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. Available at: [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Theobald, B. R., et al. (2011). Crystallographic characterisation of Ti(IV) piperazine complexes and their exploitation for the ring opening polymerisation of rac-lactide. Dalton Transactions. Available at: [Link]
-
ResearchGate. (2012). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Reactivity of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate with Electrophiles
Introduction: A Versatile Scaffold in Medicinal Chemistry
The piperidine moiety is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold. tert-Butyl 2-carbamothioylpiperidine-1-carboxylate, a chiral derivative of pipecolic acid, serves as a highly valuable building block. The presence of the thioamide functional group, an isostere of the amide bond, imparts unique chemical reactivity and biological properties.[2] Thioamides are known to be better hydrogen bond donors and have different steric and electronic profiles compared to their amide counterparts, which can be leveraged to enhance pharmacological activity and metabolic stability.[2]
This technical guide provides an in-depth exploration of the reactivity of this compound with various electrophiles. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for key transformations. The focus will be on reactions that lead to the formation of novel heterocyclic systems and other valuable synthetic intermediates, thereby highlighting the utility of this reagent in drug development and chemical biology.
Core Reactivity: The Thioamide Functional Group
The thioamide group is characterized by a resonance structure that confers significant nucleophilicity to the sulfur atom. This makes the sulfur atom the primary site of attack for a wide range of electrophiles. The subsequent fate of the resulting intermediate depends on the nature of the electrophile and the reaction conditions, often leading to either stable S-alkylated products or cyclized heterocycles.
Reaction with Alkylating Agents: S-Alkylation
A fundamental reaction of thioamides is their S-alkylation with alkyl halides and other alkylating agents.[3][4] This reaction proceeds through a straightforward nucleophilic substitution mechanism, where the sulfur atom of the thioamide attacks the electrophilic carbon of the alkylating agent. The resulting thioimidate salt is typically a stable intermediate that can be isolated or used in situ for further transformations.
Mechanism of S-Alkylation
The reaction is initiated by the nucleophilic attack of the thioamide's sulfur atom on the alkylating agent, forming a positively charged sulfonium intermediate. This is followed by the departure of the leaving group, yielding the S-alkylated product, a thioimidate.
Caption: General scheme for the S-alkylation of a thioamide.
Experimental Protocol: S-Alkylation of this compound with Methyl Iodide
This protocol describes a general procedure for the S-alkylation of the title compound.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Anhydrous acetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude S-methylated product.
-
Purify the product by column chromatography on silica gel if necessary.
| Electrophile | Product | Solvent | Base | Typical Yield (%) |
| Methyl iodide | tert-Butyl 2-(1-(methylthio)methanimidoyl)piperidine-1-carboxylate | Acetone | K₂CO₃ | 85-95 |
| Benzyl bromide | tert-Butyl 2-(1-(benzylthio)methanimidoyl)piperidine-1-carboxylate | DMF | NaH | 80-90 |
| Ethyl bromoacetate | Ethyl 2-(((1-(tert-butoxycarbonyl)piperidin-2-yl)carbonothioyl)thio)acetate | THF | K₂CO₃ | 75-85 |
Reaction with α-Halocarbonyls: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings.[1][5] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[6][7] For this compound, this reaction provides a direct route to 2-(N-Boc-piperidin-2-yl)thiazole derivatives, which are valuable scaffolds in medicinal chemistry.[8]
Mechanism of Hantzsch Thiazole Synthesis
The reaction is initiated by the S-alkylation of the thioamide with the α-halocarbonyl compound to form a thioimidate intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioimidate attacks the carbonyl carbon of the former α-halocarbonyl moiety. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of tert-Butyl 2-(4-Phenylthiazol-2-yl)piperidine-1-carboxylate
This protocol provides a detailed procedure for the synthesis of a 2-substituted thiazole derivative.[8]
Materials:
-
This compound
-
2-Bromoacetophenone (phenacyl bromide)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add 2-bromoacetophenone (1.05 eq).
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
The product may precipitate out of the solution. If so, collect the solid by filtration using a Büchner funnel and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tert-butyl 2-(4-phenylthiazol-2-yl)piperidine-1-carboxylate.
| α-Halocarbonyl Electrophile | Product | Solvent | Typical Yield (%) |
| 2-Bromoacetophenone | tert-Butyl 2-(4-phenylthiazol-2-yl)piperidine-1-carboxylate | Ethanol | 80-90 |
| Ethyl bromopyruvate | Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-2-yl)thiazole-4-carboxylate | Ethanol | 75-85 |
| Chloroacetone | tert-Butyl 2-(4-methylthiazol-2-yl)piperidine-1-carboxylate | Acetone | 70-80 |
Workflow for Synthesis and Purification
The general workflow for the reaction of this compound with electrophiles involves reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow.
Conclusion
This compound is a versatile and valuable building block for the synthesis of diverse molecular architectures. Its thioamide functionality allows for selective reactions with a range of electrophiles, primarily at the sulfur atom. This guide has detailed two fundamental and high-utility transformations: S-alkylation and the Hantzsch thiazole synthesis. These reactions provide reliable and efficient pathways to thioimidates and 2-substituted thiazoles, respectively, which are important intermediates and structural motifs in drug discovery. The provided protocols are robust and can be adapted to a variety of substrates, enabling the generation of compound libraries for biological screening.
References
-
Peng, Y., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry, 43(2), 675-685. [Link]
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
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Hantzsch, A. (1887). Condensationen von Thioharnstoff und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
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Bradsher, C. K. (1942). The Hantzsch Synthesis. In Organic Reactions (pp. 15-30). John Wiley & Sons, Inc. [Link]
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Gawley, R. E., & Morris, S. A. (2018). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK. [Link]
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"Pictet–Spengler reaction." Wikipedia. [Link]
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Stazi, F., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 749. [Link]
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Taha, M. O., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 41(6), 668-697. [Link]
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Ballabha, A., et al. (2024). A simple and efficient synthesis of a series of N -(thiazol-2-yl)piperidine-2,6-dione compounds. RSC Advances. [Link]
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Singh, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-express & Pharmaceutical Letters, 13(2), 69-82. [Link]
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The Versatile Intermediate: A Guide to the Use of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate in Synthetic Chemistry
Introduction: The Strategic Value of a Unique Building Block
In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in a vast array of pharmaceuticals underscores its importance as a privileged structure. The strategic functionalization of this core allows for the precise tuning of physicochemical properties, target engagement, and pharmacokinetic profiles. Within this context, tert-butyl 2-carbamothioylpiperidine-1-carboxylate emerges as a highly valuable, yet specialized, synthetic intermediate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and synthetic utility of this versatile building block. The presence of a thioamide group on the N-Boc-protected piperidine ring opens a gateway to a diverse range of chemical transformations, particularly in the construction of sulfur-containing heterocycles, which are themselves prominent in numerous biologically active molecules. This guide will provide not only detailed experimental protocols but also the underlying scientific rationale for the procedural choices, empowering researchers to effectively integrate this intermediate into their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application. The table below summarizes the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂S | - |
| Molecular Weight | 244.35 g/mol | - |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | General knowledge |
| Boiling Point | > 300 °C (Predicted) | - |
| Melting Point | Not available | - |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm), and the thioamide protons (broad singlets, typically downfield).
-
¹³C NMR: The carbon NMR will display a signal for the carbonyl of the Boc group (~155 ppm), the thiocarbonyl carbon (~200-210 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), in addition to the piperidine ring carbons.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretches of the thioamide (around 3300-3100 cm⁻¹), the C=O stretch of the Boc group (around 1690 cm⁻¹), and the C=S stretch (around 1200-1000 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of the Intermediate: A Two-Step Approach
The synthesis of this compound can be efficiently achieved from commercially available starting materials. A reliable two-step sequence starting from N-Boc-L-pipecolic acid is presented below. This approach involves the initial formation of the corresponding amide, followed by thionation.
Protocol 1: Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate
This protocol details the amidation of N-Boc-L-pipecolic acid. The use of a mixed anhydride intermediate, generated in situ with isobutyl chloroformate, provides a highly activated species for nucleophilic attack by ammonia.
Materials:
-
N-Boc-L-pipecolic acid
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Ammonium hydroxide (28-30% solution)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-pipecolic acid (1.0 eq) in anhydrous THF.
-
Activation: Cool the solution to -15 °C (an ice-salt bath is suitable). Add N-methylmorpholine (1.1 eq) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 eq). Stir the resulting mixture at -15 °C for 30 minutes. The formation of a white precipitate (NMM hydrochloride) will be observed.
-
Amination: To the reaction mixture, add pre-cooled (0 °C) ammonium hydroxide solution (5.0 eq) dropwise, ensuring the internal temperature does not rise above 0 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the residue with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford tert-butyl 2-carbamoylpiperidine-1-carboxylate, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Scientific Rationale:
-
Mixed Anhydride Method: This method is chosen for its high efficiency in activating the carboxylic acid towards nucleophilic attack. The mixed anhydride is more reactive than the parent carboxylic acid, allowing the amidation to proceed under mild conditions.
-
Temperature Control: Maintaining a low temperature during the activation and amination steps is crucial to prevent side reactions, such as the decomposition of the mixed anhydride and the formation of byproducts.
-
Aqueous Work-up: The series of washes in the work-up procedure is designed to remove unreacted starting materials, reagents, and byproducts. The acidic wash removes any remaining NMM, the basic wash removes any unreacted carboxylic acid, and the brine wash removes residual water.
Protocol 2: Thionation to this compound
This protocol describes the conversion of the amide to the target thioamide using Lawesson's reagent. This thionating agent is highly effective for a wide range of amides.
Materials:
-
tert-Butyl 2-carbamoylpiperidine-1-carboxylate
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous toluene.
-
Thionation: Add Lawesson's reagent (0.6 eq) to the solution. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.[1]
Scientific Rationale:
-
Lawesson's Reagent: This reagent is a mild and efficient thionating agent that works by a mechanism involving a four-membered ring intermediate.[2] It is generally preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀) due to its better solubility in organic solvents and often cleaner reactions.
-
Stoichiometry: Using a slight excess of the amide relative to Lawesson's reagent can help ensure complete consumption of the more expensive thionating agent.
-
Purification: Column chromatography is typically necessary to remove the phosphorus-containing byproducts derived from Lawesson's reagent. The basic wash in the work-up helps to hydrolyze some of these byproducts, facilitating their removal.
Applications in Heterocyclic Synthesis
The thioamide functionality is a versatile handle for the construction of various sulfur-containing heterocycles. Two prominent examples are the synthesis of thiazoles and 1,3,4-thiadiazoles.
Protocol 3: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles from a thioamide and an α-haloketone.[3][4][5]
Materials:
-
This compound
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the mixture and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired piperidinyl-thiazole derivative.[4]
Scientific Rationale:
-
Mechanism: The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]
-
Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves both reactants and facilitates the reaction at a moderate temperature.
-
Neutralization: The addition of a base, such as sodium bicarbonate, is necessary to neutralize the hydrohalic acid formed during the reaction, which can prevent side reactions and aid in product precipitation.
Protocol 4: Synthesis of 2-Amino-1,3,4-Thiadiazoles
Thioamides can be converted to 2-amino-1,3,4-thiadiazoles through reaction with various reagents. A common method involves the cyclization of an N-acylthiosemicarbazide, which can be formed in situ. A more direct approach involves the reaction of the thioamide with a suitable electrophile. For the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, a common route involves the acid-catalyzed cyclization of an acylhydrazide and a thioamide.[3][7]
Materials:
-
This compound
-
An acyl hydrazide (e.g., benzhydrazide)
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the acyl hydrazide (1.0 eq) in a suitable solvent like DCM.
-
Cyclization: Cool the mixture in an ice bath and slowly add the dehydrating/cyclizing agent (e.g., POCl₃, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Scientific Rationale:
-
Mechanism: The reaction is believed to proceed through the formation of an intermediate from the condensation of the thioamide and the acyl hydrazide, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring.
-
Cyclizing Agent: Strong dehydrating agents like POCl₃ or PPA are required to drive the cyclization and dehydration steps to completion.
Conclusion
This compound is a valuable synthetic intermediate that provides a convenient entry point to a wide range of functionalized piperidine derivatives. Its synthesis is straightforward, and the reactivity of the thioamide group allows for the construction of important heterocyclic scaffolds. The protocols and scientific rationale provided in this application note are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the use of this versatile building block in the development of novel chemical entities with potential therapeutic applications.
References
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-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Chem Help ASAP. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]
-
PMC. (n.d.). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
PMC. (n.d.). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S) Independently in Thiol-Promoted Pathways. Retrieved from [Link]
-
ChemSynthesis. (n.d.). tert-butyl 3-carbamoylpiperidine-1-carboxylate. Retrieved from [Link]
-
Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. 26(22), 7046. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
Revista Virtual de Química. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. 11(3), 856-884. Retrieved from [Link]
-
Molecules. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. 22(1), 113. Retrieved from [Link]
-
Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. 17, 861-868. Retrieved from [Link]
-
Iraqi National Journal of Chemistry. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. 47, 429-439. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Tetrahedron Letters. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. 34(21), 3389-3392. Retrieved from [Link]
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Application Notes and Protocols for the Biological Screening of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate
Abstract
This document provides a detailed, multi-tiered protocol for the comprehensive biological screening of the novel chemical entity, tert-butyl 2-carbamothioylpiperidine-1-carboxylate. The strategic framework is designed for researchers, scientists, and drug development professionals to systematically uncover the compound's potential therapeutic value. By leveraging the known pharmacological importance of its constituent moieties—the piperidine scaffold, a carbamothioyl group, and a stabilizing tert-butyl group—this protocol outlines a logical progression from broad-based primary screening to in-depth mechanism of action studies. The piperidine ring is a privileged structure in medicinal chemistry, known for its presence in numerous neurologically active and anti-cancer agents[1]. The carbamothioyl functional group is also a component of various biologically active molecules, including enzyme inhibitors[2]. The tert-butyl group can enhance metabolic stability and cell permeability[3]. This guide provides the scientific rationale behind experimental choices, detailed step-by-step methodologies, and robust data analysis frameworks to ensure scientific integrity and reproducibility.
Introduction: Deconstructing the Therapeutic Potential
This compound is a synthetic compound featuring three key structural motifs that suggest a high potential for biological activity. The piperidine heterocycle is a cornerstone of medicinal chemistry, affording conformational flexibility that allows for precise interactions with a wide array of biological targets[1][4]. The carbamothioyl group is a known pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and has been implicated in the inhibition of various enzymes[2]. Finally, the N-Boc (tert-butoxycarbonyl) protecting group not only enhances lipophilicity, potentially improving membrane permeability, but also provides a site for future synthetic modification.
Given the absence of published biological data for this specific molecule, a systematic and unbiased screening approach is paramount. The following protocol is designed as a cascading decision-making framework, beginning with high-throughput screening (HTS) to identify initial areas of biological activity, followed by progressively more focused assays to confirm these "hits," elucidate the mechanism of action (MoA), and establish a preliminary safety profile.
Compound Management and Preparation
Prior to initiating any biological assay, proper handling and preparation of the test compound are critical for generating reliable and reproducible data.
2.1. Compound Acquisition and Quality Control
The test compound, this compound (CAS No. 569348-09-0), should be obtained from a reputable supplier with a certificate of analysis indicating a purity of >95%[5]. Identity and purity should be independently verified by analytical techniques such as ¹H-NMR, ¹³C-NMR, and LC-MS.
2.2. Solubility Assessment
A thorough solubility assessment in various common solvents is essential for the preparation of stock solutions.
| Solvent | Expected Solubility | Application |
| Dimethyl Sulfoxide (DMSO) | High | Primary stock solution for most in vitro assays |
| Ethanol (EtOH) | Moderate to High | Alternative solvent for specific cell-based assays |
| Aqueous Buffers (e.g., PBS) | Low | Important to determine for direct aqueous-based assays |
Protocol: Solubility Testing
-
Prepare a serial dilution of the compound in DMSO (e.g., from 100 mM down to 1 mM).
-
Add 1 µL of each concentration to 99 µL of the desired aqueous buffer in a clear 96-well plate.
-
Mix and incubate at room temperature for 1 hour.
-
Visually inspect for precipitation. The highest concentration that remains clear is the approximate limit of solubility.
2.3. Stock Solution Preparation and Storage
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term use (1-3 months) and at -80°C for long-term storage.
Tier 1: Primary High-Throughput Screening (HTS) - Casting a Wide Net
The initial screening phase utilizes a diverse panel of assays to broadly survey the compound's biological activity. High-throughput screening (HTS) allows for the rapid and simultaneous testing of thousands of compounds against various biological targets[6][7]. Both cell-based and biochemical assays should be employed to gain a comprehensive initial understanding.
Workflow for Tier 1 Screening
Caption: Tier 1 High-Throughput Screening Workflow.
3.1. General Cytotoxicity Screening
-
Rationale: To identify non-specific cytotoxic effects early and to flag potential anti-proliferative activity.
-
Protocol: MTT Assay
-
Seed human cancer cell lines (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with the compound at a final concentration of 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control.
-
3.2. Antimicrobial Screening
-
Rationale: The piperidine scaffold is present in some antimicrobial agents, making this a logical area of investigation[4].
-
Protocol: Broth Microdilution Assay
-
In a 96-well plate, add the compound (final concentration 10 µM) to a broth culture of bacteria (e.g., E. coli, S. aureus) or fungi (e.g., C. albicans).
-
Incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) to assess microbial growth.
-
Compare the growth in the presence of the compound to a vehicle control.
-
Tier 2: Hit Confirmation and Secondary Assays
Compounds that show significant activity ("hits") in Tier 1 progress to this stage for confirmation and further characterization. A "hit" is typically defined as a compound that produces a response greater than three standard deviations from the mean of the negative controls.
4.1. Dose-Response Analysis
-
Rationale: To confirm the activity observed in the primary screen and to determine the potency (EC₅₀ or IC₅₀) of the compound.
-
Protocol:
-
Perform the same assay in which the hit was identified.
-
Use a serial dilution of the compound, typically an 8- to 12-point curve (e.g., from 100 µM down to 1 nM).
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀/EC₅₀ value.
-
4.2. Target Deconvolution and Validation
If the primary screen suggests a specific target class (e.g., a kinase), secondary assays should focus on validating this interaction.
-
Example Scenario: Hit from a Kinase Screen
-
Secondary Assay: In vitro kinase activity assay using a purified recombinant enzyme.
-
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Set up a kinase reaction with the purified kinase, its specific substrate, and ATP.
-
Add the test compound at various concentrations.
-
After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence. A decrease in signal indicates kinase inhibition.
-
-
Tier 3: Mechanism of Action (MoA) and In Vitro Profiling
This tier involves more complex and resource-intensive assays to understand how the compound works at a molecular and cellular level.
5.1. Target Engagement Assays
-
Rationale: To confirm that the compound directly binds to its putative target within a cellular context.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with the compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot or mass spectrometry for the target protein.
-
Binding of the compound will stabilize the protein, leading to a higher melting temperature compared to the vehicle control.
-
5.2. Downstream Signaling Pathway Analysis
-
Rationale: To understand the functional consequences of target engagement.
-
Protocol: Western Blotting
-
Treat cells with the compound at its EC₅₀ concentration for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe with primary antibodies against the target protein and its downstream effectors (e.g., phospho-specific antibodies).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
MoA Elucidation Workflow
Caption: Tier 3 Mechanism of Action (MoA) Workflow.
5.3. Preliminary ADME/Tox Profiling
-
Rationale: To assess the drug-like properties of the compound early in the discovery process.
-
Key Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time by LC-MS.
-
CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6) using commercially available kits.
-
Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis.
-
Data Analysis and Interpretation
A robust data analysis pipeline is crucial for making informed decisions.
| Parameter | Description | Analysis Method | Decision Criteria |
| % Inhibition | The percentage reduction in signal in the presence of the compound compared to the control. | (1 - [Sample/Control]) * 100 | >50% inhibition may be considered a "hit". |
| Z'-factor | A statistical measure of assay quality. | 1 - (3*(σp + σn)) / |μp - μn| | An assay with Z' > 0.5 is considered excellent. |
| IC₅₀/EC₅₀ | The concentration of compound that produces a 50% response. | Non-linear regression (four-parameter logistic model). | Potency (e.g., <10 µM) is a key factor for progression. |
| Selectivity | The ratio of a compound's activity against the intended target versus off-targets. | Comparison of IC₅₀ values against a panel of related targets. | High selectivity is desirable to minimize side effects. |
Conclusion
This comprehensive, tiered screening protocol provides a systematic and scientifically rigorous framework for elucidating the biological activity of this compound. By beginning with a broad HTS campaign and progressively focusing on hit validation and mechanism of action, this approach maximizes the probability of discovering novel therapeutic applications while efficiently allocating resources. The integration of in vitro ADME/Tox profiling at an early stage ensures that only compounds with favorable drug-like properties are advanced, ultimately accelerating the path from discovery to potential clinical development.
References
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). news-medical.net. [Link]
-
High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. [Link]
-
High-throughput screening: accelerating drug discovery. (2024). Single Cell Discoveries. [Link]
-
Kariv, I., et al. (2009). Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. In Handbook of Drug Screening. Taylor & Francis. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PubMed Central. [Link]
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Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (n.d.). PubMed Central. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). RSC Publishing. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PubMed Central. [Link]
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Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. [Link]
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Antioxidant potential of piperidine containing compounds - A short review. (2018). ResearchGate. [Link]
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Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. (n.d.). PubMed Central. [Link]
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This compound (C11H20N2O2S). (n.d.). PubChemLite. [Link]
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Radical production and cytotoxic activity of tert-butyl-substituted phenols. (n.d.). PubMed. [Link]
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Discovery, synthesis and biological evaluation of a series of N-(phenylcarbamothioyl)-2-napthamides as inhibitors of Claudin-1. (n.d.). ChemRxiv. [Link]
-
tert-Butyl 2-formylpiperidine-1-carboxylate. (n.d.). PubChem. [Link]
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Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. (n.d.). MDPI. [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). MDPI. [Link]
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Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (n.d.). PubMed Central. [Link]
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Assay of biological thiols by a combination of high-performance liquid chromatography and postcolumn reaction with 6,6'-dithiodinicotinic acid. (n.d.). PubMed. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). NIH. [Link]
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tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]
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(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. [Link]
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Synthesis and biological activity of O56-substituted carboxyesters and carboxamides of teicoplanin aglycone. (n.d.). PubMed. [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (n.d.). PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate Synthesis
Welcome to the technical support resource for the synthesis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important piperidine-based thioamide intermediate.
Introduction: Synthetic Strategy and Core Challenges
The synthesis of this compound is typically approached via a two-step sequence: (1) the formation of the corresponding amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate, from N-Boc-L-pipecolic acid, followed by (2) thionation of the amide to the desired thioamide. While conceptually straightforward, each step presents unique challenges that can impact yield, purity, and scalability.
The primary challenges in this synthesis often revolve around the thionation step, which can be prone to side reactions, and the purification of the final product, which can be complicated by the presence of sulfur-containing byproducts.[1][2] This guide provides a structured approach to navigate these issues, grounded in mechanistic principles and established laboratory practices.
Experimental Workflow Overview
The following diagram illustrates the general synthetic pathway and key stages for troubleshooting.
Caption: General workflow for the synthesis of the target thioamide.
Part 1: Troubleshooting the Amide Precursor Synthesis
The quality of the starting amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate, is critical for a successful thionation. Issues at this stage often manifest as low yields or impurities that complicate subsequent steps.
Frequently Asked Questions (Amide Formation)
Q1: My amidation reaction shows low conversion. What are the primary causes?
A1: Low conversion in the formation of the amide precursor is typically linked to three factors:
-
Ineffective Amine Source/Delivery: If using gaseous ammonia, ensure efficient bubbling through the reaction mixture. If using an ammonium salt (e.g., NH₄Cl) with a coupling agent, a non-nucleophilic base (like DIEA) is required to liberate free ammonia in situ.
-
Suboptimal Coupling Reagents: For the conversion of a carboxylic acid to a primary amide, standard peptide coupling reagents are effective. Ensure your reagents (e.g., EDC, HOBt, HATU) are fresh and anhydrous. Moisture can rapidly deactivate these reagents.
-
Steric Hindrance: The piperidine ring can present some steric bulk.[3] Ensure the reaction is allowed sufficient time to proceed, potentially at a slightly elevated temperature (e.g., 40-50 °C), depending on solvent choice.
Q2: I am observing side products during the coupling reaction. What are they?
A2: A common side reaction, especially with carbodiimide-based coupling agents like EDC, is the formation of an N-acylurea byproduct. This occurs when the activated carboxylic acid (O-acylisourea intermediate) rearranges or reacts with another equivalent of EDC instead of the intended ammonia nucleophile. Using an additive like HOBt or HOAt can mitigate this by trapping the activated intermediate as a more stable active ester.
Q3: What is a reliable, step-by-step protocol for synthesizing the amide precursor?
A3: The following protocol is a robust starting point for the synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate.
Protocol: Synthesis of Amide Precursor
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-pipecolic acid (1.0 eq) and a suitable anhydrous solvent (e.g., DCM or DMF). Cool the mixture to 0 °C in an ice bath.[4]
-
Activation: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution. Stir for 15-20 minutes to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, prepare a solution of ammonium chloride (NH₄Cl, 1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIEA, 2.5 eq) in a small amount of DMF. Add this mixture dropwise to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can typically be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Optimizing the Thionation Reaction
The conversion of the amide to the thioamide is the most critical and often problematic step. The choice of thionating agent and reaction conditions is paramount to achieving high yield and purity.
Troubleshooting Thionation
Caption: Decision-making workflow for troubleshooting the thionation step.
Q4: My thionation reaction with Lawesson's reagent is sluggish and gives incomplete conversion. How can I improve the yield?
A4: Incomplete conversion is a common issue and can be addressed by modifying several parameters:
-
Stoichiometry: While 0.5 equivalents of Lawesson's reagent (which is a dimer) is theoretically sufficient, using a slight excess (0.6-0.7 eq) can often drive the reaction to completion.
-
Temperature & Solvent: Thionation reactions require thermal energy. Solvents like toluene or dioxane at reflux temperatures are commonly used. If you are using a lower-boiling solvent like THF, consider switching to a higher-boiling alternative.
-
Reaction Time: These reactions can be slow. Monitor the reaction by TLC or LC-MS every few hours. It is not uncommon for them to require 4-12 hours at reflux.
Q5: The reaction mixture turns dark, and I isolate a complex mixture of byproducts. What is causing this, and how can it be prevented?
A5: A dark, complex reaction mixture often points to decomposition.
-
Reagent Choice: Lawesson's reagent is generally considered milder and more soluble in organic solvents than phosphorus pentasulfide (P₄S₁₀), which can help minimize side reactions.[5]
-
Boc-Group Stability: The Boc protecting group is sensitive to acid. Thionating agents can generate acidic byproducts upon exposure to trace moisture. Ensure your solvent and glassware are scrupulously dry.[4] If Boc-deprotection is suspected, consider adding a non-nucleophilic, acid-scavenging base like proton sponge to the reaction, though this may complicate purification.
-
Overheating: While heat is necessary, prolonged heating at very high temperatures can lead to thermal decomposition of the starting material or product. Use the minimum temperature required for a reasonable reaction rate.
Comparative Data on Thionation Conditions
The choice of thionating agent and solvent significantly impacts the reaction outcome. The table below summarizes common starting conditions.
| Thionating Agent | Typical Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| Lawesson's Reagent | Toluene, Dioxane | 80 - 110 | 4 - 12 | Generally cleaner, better solubility. Malodorous. |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | 80 - 110 | 6 - 18 | More potent, less soluble. Can lead to more byproducts. |
| Elemental Sulfur (S₈) | High-boiling amine | >120 | 12 - 24 | Requires harsh conditions, often used in specific contexts.[6] |
Recommended Thionation Protocol
Protocol: Thionation with Lawesson's Reagent
-
Setup: Add the amide precursor (1.0 eq) and anhydrous toluene to a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Reagent Addition: Add Lawesson's reagent (0.6 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC (a helpful stain for thioamides is KMnO₄).
-
Quenching & Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Caution: This may produce H₂S gas; perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude product will likely contain sulfurous byproducts. Purification is best achieved by flash column chromatography on silica gel.
Part 3: Purification and General FAQs
Q6: Column chromatography of the final thioamide is difficult. The product is streaking or co-eluting with impurities. Any tips?
A6: Thioamides can be somewhat polar and may interact strongly with silica gel.
-
Deactivate the Silica: Pre-treating your silica gel with triethylamine (e.g., by adding 0.5-1% triethylamine to your eluent system) can cap active sites and significantly improve peak shape.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. If the product is highly retained, consider adding a small percentage of a more polar solvent like methanol to the mobile phase.
-
Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/pentane).
Q7: What are the key safety precautions when working with thionating agents?
A7: Thionating agents like Lawesson's reagent and P₄S₁₀ are hazardous.
-
Toxicity & Odor: They are toxic and have a strong, unpleasant smell. Always handle them in a certified chemical fume hood.
-
Moisture Reactivity: They react with water to release hydrogen sulfide (H₂S), a toxic and flammable gas. Ensure all glassware is dry and reactions are run under an inert atmosphere.
-
Waste Disposal: Quench all waste materials containing residual thionating agents with bleach before disposal according to your institution's guidelines.
References
- Benchchem. Common challenges in working with piperidine-based compounds. Benchchem Technical Support.
- Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem Technical Support.
- Request PDF. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
- NIH. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
- ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- ACS Publications. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters.
- MDPI.
- Supporting Information. An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis. ETH Zurich Research Collection.
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- 6. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update | MDPI [mdpi.com]
Technical Support Center: Synthesis of Tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through the thionation of its corresponding nitrile precursor, tert-butyl 2-cyanopiperidine-1-carboxylate. While several thionating agents exist, Lawesson's reagent is a common choice for this transformation due to its effectiveness under relatively mild conditions.[1][2][3] However, this reaction is not without its challenges, including the formation of byproducts from the reagent itself and potential side reactions involving the starting material and product.
This guide will focus on the Lawesson's reagent-mediated synthesis and provide practical solutions to common issues encountered in the lab.
Reaction Pathway Overview
The overall synthetic strategy involves the conversion of the nitrile group of tert-butyl 2-cyanopiperidine-1-carboxylate into a thioamide group.
Caption: General reaction scheme for the synthesis of this compound and potential byproduct formation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment in a question-and-answer format.
Question 1: My TLC plate shows multiple spots after the reaction. How do I identify the product and the byproducts?
Answer:
Multiple spots on a TLC plate are a common observation in this synthesis. Here’s a systematic approach to identify them:
-
Product Spot: The desired thioamide product is generally more polar than the starting nitrile but may have a similar polarity to some byproducts. It should be UV active.
-
Starting Material: Spot the starting nitrile (tert-butyl 2-cyanopiperidine-1-carboxylate) on the same TLC plate as a reference. An incomplete reaction will show a persistent spot corresponding to the starting material.
-
Lawesson's Reagent Byproducts: Lawesson's reagent and its byproducts are notorious for complicating TLC analysis and purification. The main phosphorus-containing byproduct is often a six-membered ring structure which can have a similar polarity to the desired product.[4][5][6] Another potential byproduct is 4-methoxybenzenecarbothioic acid, which is UV active and can appear as a spot on the baseline.[7]
-
Amide Byproduct: Trace amounts of water in the reaction mixture can lead to the partial hydrolysis of the nitrile to the corresponding amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate.[8][9][10][11] This amide is typically more polar than the starting nitrile and the thioamide product.
-
Visualization: Use multiple visualization techniques. In addition to a UV lamp (254 nm), using a potassium permanganate stain can be helpful. Thioamides and other sulfur-containing compounds often show up as yellow or brown spots upon gentle heating with a permanganate stain.[12]
Table 1: Common Compounds and Expected TLC Behavior
| Compound | Expected Relative Rf Value | UV Active (254 nm) | Permanganate Stain |
| tert-Butyl 2-cyanopiperidine-1-carboxylate (Starting Material) | High | No/Weak | No |
| This compound (Product) | Medium | Yes | Yellow/Brown |
| tert-Butyl 2-carbamoylpiperidine-1-carboxylate (Amide Byproduct) | Low-Medium | No/Weak | No |
| Lawesson's Reagent Byproducts | Variable (often medium) | Yes | Can be active |
| 4-Methoxybenzenecarbothioic acid | Very Low (Baseline) | Yes | Yes |
Question 2: My reaction is very slow or appears to have stalled. What can I do?
Answer:
Several factors can contribute to a sluggish reaction:
-
Reagent Quality: Lawesson's reagent can degrade over time, especially if not stored under anhydrous conditions. It is a yellow powder, and if it appears clumpy or discolored, its reactivity may be compromised.
-
Temperature: While some thionations with Lawesson's reagent can proceed at room temperature, sterically hindered nitriles or amides often require elevated temperatures.[3] Consider gently heating the reaction mixture (e.g., to 40-60 °C in a solvent like THF or toluene) and monitoring the progress by TLC.
-
Solvent: The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene. Ensure your solvent is dry, as water can react with Lawesson's reagent and also lead to the formation of the amide byproduct.[8][9][10][11]
-
Stoichiometry: For the conversion of a nitrile or amide, at least 0.5 equivalents of Lawesson's reagent (which is a dimer) are required. Using a slight excess (e.g., 0.6 equivalents) can sometimes help drive the reaction to completion.
Question 3: I have a low yield of the desired thioamide. What are the likely causes?
Answer:
Low yields can be attributed to several factors, including incomplete reaction, product degradation, or difficult purification.
-
Incomplete Reaction: As discussed in the previous question, ensure your reagent is active, the temperature is adequate, and you are using the correct stoichiometry.
-
Side Reactions:
-
Hydrolysis: The formation of the amide byproduct from the starting nitrile is a common issue.[8][9][10][11] Once formed, the amide can also be thionated to the desired thioamide, but this is a two-step process in situ. The thioamide product itself can also be susceptible to hydrolysis back to the amide under certain workup or purification conditions.
-
N-Boc Deprotection: The Boc protecting group is generally stable to the neutral or slightly basic conditions of the thionation reaction itself. However, it is acid-labile.[10][13][14] If your workup involves strongly acidic conditions, you risk cleaving the Boc group, leading to the formation of 2-carbamothioylpiperidine. This deprotected product will have very different solubility and chromatographic properties.
-
-
Purification Losses: The separation of the desired thioamide from Lawesson's reagent byproducts can be challenging and may lead to significant loss of material during column chromatography.[4][5]
Question 4: How can I effectively remove the byproducts from Lawesson's reagent?
Answer:
Purification is a critical step. Here are some strategies:
-
Aqueous Workup: A thorough aqueous workup is essential before chromatography. Washing the organic layer with a saturated sodium bicarbonate solution can help remove some acidic impurities. Copious washing with water is also recommended.[3]
-
Chemical Treatment of Byproducts: A highly effective method involves treating the crude reaction mixture with an alcohol, such as ethanol or ethylene glycol, after the thionation is complete.[1][4][5] Heating this mixture converts the phosphorus-containing byproducts into more polar phosphonates that can be more easily removed by aqueous extraction or will have a significantly different Rf on a silica gel column.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient elution, for example, with a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the eluent will need to be optimized based on TLC analysis.
-
Crystallization: If the thioamide product is a solid, crystallization can be an excellent purification method. After a preliminary purification by chromatography, you can attempt to crystallize the product from a suitable solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reaction with Lawesson's reagent?
A1: Anhydrous tetrahydrofuran (THF) or toluene are excellent choices. THF is often preferred for reactions at or near room temperature as it can solubilize Lawesson's reagent well.[3] Toluene is a good option for reactions requiring higher temperatures.
Q2: Can I use other thionating agents besides Lawesson's reagent?
A2: Yes, other reagents can be used for thionation. Phosphorus pentasulfide (P₄S₁₀) is a classic thionating agent, though it often requires harsher conditions (higher temperatures) than Lawesson's reagent.[1] Other methods for converting nitriles to thioamides include the use of hydrogen sulfide (H₂S) gas with a base like triethylamine or pyridine, or using a source of H₂S like sodium hydrosulfide (NaSH).[15]
Q3: Is the N-Boc protecting group stable during this reaction?
A3: The N-Boc group is generally stable under the typical conditions for thionation with Lawesson's reagent, which are neutral to slightly basic.[14] However, it is sensitive to acid.[10][13] Therefore, it is crucial to avoid acidic conditions during the workup and purification to prevent its cleavage. If deprotection is observed, ensure all aqueous washes are neutral or slightly basic before extraction.
Q4: My final product seems to be an oil, but I expected a solid. What should I do?
A4: While some thioamides are solids, others can be oils or low-melting solids, especially if they are not completely pure. If you have purified your product by column chromatography and it is still an oil, you can try the following:
-
High Vacuum: Place the oil under a high vacuum for an extended period to remove any residual solvent.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization.
-
Seed Crystals: If you have previously obtained a solid sample, using a seed crystal can initiate crystallization.
-
Purity Check: Re-evaluate the purity of your product by NMR and mass spectrometry. The presence of impurities can inhibit crystallization.
Q5: What are the safety precautions I should take when working with Lawesson's reagent and thioamides?
A5:
-
Lawesson's Reagent: This reagent has an unpleasant odor and should be handled in a well-ventilated fume hood. It can release hydrogen sulfide upon contact with moisture.
-
Thioamides: Many thioamides also have strong, unpleasant odors. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Sulfide: If using H₂S gas, it is a highly toxic and flammable gas. Use a dedicated gas handling system and a properly functioning fume hood.
Experimental Protocol Example
This is a general protocol and may require optimization for your specific setup.
Synthesis of this compound
-
To a solution of tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous toluene or THF (approximately 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Lawesson's reagent (0.6 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using 3:1 hexanes:ethyl acetate). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add ethylene glycol (approximately half the volume of the reaction solvent) and a few drops of water.[1][4] Heat the mixture to 95 °C for 2-4 hours to decompose the Lawesson's reagent byproducts. Monitor the disappearance of the byproduct spot by TLC.
-
Cool the mixture, dilute with ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.
References
-
Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. Available at: [Link]
-
Wu, K., et al. (2021). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. Available at: [Link]
-
Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate. Available at: [Link]
-
Gimi, R. (2019). What's the by-product of Lawesson's reagent? ResearchGate. Available at: [Link]
-
Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. (n.d.). ResearchGate. Available at: [Link]
-
Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Available at: [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Converting Nitriles to Amides. (n.d.). Chemistry Steps. Available at: [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.). Encyclopedia.pub. Available at: [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journals. Available at: [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules. Available at: [Link]
-
Regioselective g-Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2007). ResearchGate. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Available at: [Link]
-
Opportunities and challenges in the synthesis of thioamidated peptides. (n.d.). PubMed. Available at: [Link]
-
TLC Visualization Methods. (n.d.). University of Colorado Boulder. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Available at: [Link]
-
Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. (2023). MDPI. Available at: [Link]
-
Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Preparation of thionating reagents: Lawesson's reagent, reagent 6, and Yokoyama's reagent from P4S10. (n.d.). ResearchGate. Available at: [Link]
-
Thionation using fluorous Lawesson's reagent. (n.d.). Semantic Scholar. Available at: [Link]
-
NMR data for compound 19. tert-butyl 4-(pyridin-3-ylcarbamoyl)piperidine-1-carboxylate amide. (2024). Imperial College London. Available at: [Link]
- Crystallization method of Boc-amino acid. (n.d.). Google Patents.
-
Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl Cinnamonitriles with Active Methylene Reagents. (n.d.). ResearchGate. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Transformation of nitrile into thioamide. (n.d.). ResearchGate. Available at: [Link]
-
Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
SYNTHESIS OF SOME NEW PYRIDINE, PYRlDAZlNE AND PYRIMIDINE DERIVATIVES. (1987). HETEROCYCLES. Available at: [Link]
- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.
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- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 12. connectjournals.com [connectjournals.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important thioamide intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and implement robust solutions in your laboratory.
Section 1: Synthesis Overview & Mechanistic Considerations
The synthesis of this compound typically proceeds via one of two primary routes: the thionation of the corresponding amide or the addition of a sulfur source to the nitrile precursor. The choice of route often depends on the availability of starting materials and the scale of the reaction.
-
Route A: Thionation of Amide: This is the most common approach, involving the conversion of tert-butyl 2-carbamoylpiperidine-1-carboxylate using a thionating agent. Lawesson's reagent (LR) is the most widely used reagent for this transformation due to its effectiveness under relatively mild conditions.[1]
-
Route B: Conversion from Nitrile: This route utilizes tert-butyl 2-cyanopiperidine-1-carboxylate as the precursor. The nitrile is converted to the primary thioamide using reagents like sodium hydrosulfide or phosphorus pentasulfide.[2][3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield when using Lawesson's reagent?
The most frequent issue is not the reaction itself, but the workup and purification. Lawesson's reagent (LR) generates a stoichiometric phosphorus-containing byproduct (A, in the diagram below) which often has a similar polarity to the desired thioamide product.[4] This makes separation by standard column chromatography extremely difficult, leading to impure fractions and perceived low yield.
Q2: My reaction seems to stall, and TLC analysis shows significant unreacted starting amide. What's wrong?
This typically points to one of three issues:
-
Reagent Quality: Lawesson's reagent can degrade upon prolonged exposure to moisture. Ensure you are using a fresh, high-quality reagent.
-
Insufficient Equivalents: While catalytic amounts are sometimes reported, for many amides, using 0.5 to 0.6 equivalents of LR (which is a dimer) is necessary for driving the reaction to completion.[5]
-
Temperature/Time: Amide thionation is often a thermally driven process. If you are running the reaction at a lower temperature (e.g., in THF at 65°C), it may require a significantly longer reaction time compared to refluxing in a higher-boiling solvent like toluene or xylene.[1]
Q3: I see a new, less polar spot on my TLC that isn't the product. What could it be?
If you are starting from the primary amide (tert-butyl 2-carbamoylpiperidine-1-carboxylate), a common side reaction is dehydration of the newly formed primary thioamide back to the nitrile (tert-butyl 2-cyanopiperidine-1-carboxylate), especially under harsh heating.[6][7] This can be confirmed by LC-MS or by comparing the spot to a standard of the corresponding nitrile.
Q4: Can the Boc protecting group be cleaved during the reaction?
The Boc group is generally stable to the neutral or slightly basic conditions of most thionation reactions. However, it is sensitive to acid. If any acidic byproducts are formed and not properly quenched, or if an acidic workup is used, partial or complete deprotection can occur. This is a more significant concern in reactions that generate acidic species or require acidic additives.
Section 3: In-Depth Troubleshooting Guide
Symptom 1: Low Conversion of Starting Material (Amide)
| Potential Cause | Underlying Rationale & Diagnostic Steps | Recommended Solution |
| 1A. Inactive Lawesson's Reagent (LR) | LR is sensitive to hydrolysis. Old or improperly stored reagent will have significantly lower activity. To test, run a small-scale control reaction with a simple, reliable amide like benzamide. | Use a fresh bottle of LR or one that has been stored under inert gas in a desiccator. Consider recrystallizing the LR from toluene if its quality is suspect. |
| 1B. Insufficient Temperature or Time | The thionation of amides has a significant activation energy barrier. The reaction rate is highly dependent on the solvent and temperature.[8] | Gradually increase the reaction temperature. If using THF (bp ~66°C), consider switching to 1,4-dioxane (bp ~101°C) or toluene (bp ~111°C). Monitor the reaction by TLC every 1-2 hours to determine the optimal time. |
| 1C. Poor Solvent Choice | The solvent must fully dissolve the starting amide and LR at the reaction temperature to ensure a homogeneous reaction. Aprotic polar solvents are often effective.[5] | While toluene is common, THF often provides better solubility for polar substrates at the cost of requiring longer reaction times or sealed-tube conditions to reach higher temperatures. Ensure your starting material is fully dissolved before assessing reaction progress. |
Symptom 2: Complex Product Mixture & Byproduct Formation
The mechanism of thionation with Lawesson's reagent is key to understanding byproduct formation. The reaction proceeds through a four-membered ring intermediate, ultimately generating the thioamide and a stable, six-membered phosphorus-sulfur ring byproduct.
| Potential Cause | Underlying Rationale & Diagnostic Steps | Recommended Solution |
| 2A. Co-elution with LR Byproduct | The primary LR byproduct is often non-polar and can be difficult to separate from the desired thioamide using standard silica gel chromatography.[4] This is the most common purification challenge. | Implement a chemical quench post-reaction. After cooling the reaction mixture, add an alcohol like ethanol or ethylene glycol and reflux for 1-2 hours. This converts the problematic byproduct into a highly polar thiophosphonate, which can be easily removed with a simple aqueous wash or will remain at the baseline on a silica column.[4][9] |
| 2B. Dehydration to Nitrile | Primary thioamides can eliminate water to form nitriles, a reaction that is promoted by excessive heat. If your reaction temperature is very high (>120°C) or the time is excessively long, this side reaction becomes more probable. | Use the minimum temperature and time required for full conversion of the starting amide. Consider using an alternative, milder thionating reagent if dehydration is a persistent issue.[5] |
| 2C. Boc Group Deprotection | Accidental generation of acid (e.g., from wet solvent reacting with byproducts) can cleave the acid-labile Boc group, leading to the unprotected piperidine thioamide. This will appear as a very polar, baseline spot on your TLC plate. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). Use a mild bicarbonate wash during the workup to neutralize any trace acids before concentration and purification. |
Symptom 3: Difficult Product Isolation
This troubleshooting workflow can help pinpoint the source of isolation issues.
Section 4: Recommended Experimental Protocol
This protocol for the thionation of tert-butyl 2-carbamoylpiperidine-1-carboxylate incorporates best practices to mitigate common failure points.
Materials:
-
tert-Butyl 2-carbamoylpiperidine-1-carboxylate (1.0 equiv)
-
Lawesson's Reagent (0.6 equiv)
-
Anhydrous Toluene
-
Ethanol (or Ethylene Glycol)
-
Ethyl Acetate
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 equiv) and Lawesson's reagent (0.6 equiv).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous toluene via syringe to create a 0.2 M solution.
-
Heating: Heat the mixture to reflux (approx. 110°C) and stir. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes) until the starting amide is fully consumed.
-
Cooling & Quench: Once the reaction is complete, cool the mixture to room temperature. Add ethanol (approx. half the volume of toluene used) to the flask.[4]
-
Byproduct Decomposition: Heat the mixture to reflux for 1-2 hours. This step is critical for decomposing the phosphorus byproducts.[4][9]
-
Workup:
-
Cool the mixture to room temperature and remove the volatiles under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound.
Section 5: References
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health (NIH). Available at: [Link]
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. Available at: [Link]
-
The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products. MDPI. Available at: [Link]
-
Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. Available at: [Link]
-
Transformation of nitrile into thioamide. ResearchGate. Available at: [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available at: [Link]
-
Facile Transformation of Nitriles into Thioamides: Application to C-Glycosyl Nitrile Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. PubMed. Available at: [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link]
-
Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. Available at: [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]
-
tert-Butyl 2-cyanopiperidine-1-carboxylate CAS: 153749-89-4. Alfa Chemical. Available at: [Link]
Sources
- 1. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of tert-Butyl 2-Carbamothioylpiperidine-1-Carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for tert-butyl 2-carbamothioylpiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and require methods to enhance its purity. Achieving high purity is critical for ensuring reliable results in downstream applications, from screening assays to preclinical studies.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, a compound often synthesized by the thionation of its corresponding amide precursor, tert-butyl 2-carbamoylpiperidine-1-carboxylate.
Q1: My final product is a persistent yellow oil or a sticky, waxy solid that refuses to crystallize. What is the likely cause and how can I fix it?
A: This is a common issue often indicative of one or more of the following:
-
Residual Thionation Reagents/Byproducts: If you used a thionating agent like Lawesson's reagent or phosphorus pentasulfide, phosphorus-containing byproducts are common impurities that are often oily and can inhibit crystallization.
-
Unreacted Starting Material: The precursor amide may have different crystallization properties and its presence can interfere with the lattice formation of the desired thioamide.
-
Excess Boc Anhydride: If the N-Boc protection step was not perfectly optimized, residual di-tert-butyl dicarbonate (Boc₂O) or its breakdown products can contaminate the final product.[1]
-
Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMF, dioxane) can be difficult to remove and will leave the product as an oil.
Troubleshooting Steps:
-
Aqueous Work-up Refinement: Before concentrating the organic layer post-reaction, perform thorough washes. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can help remove acidic byproducts.[1][2]
-
Trituration: Dissolve the crude oil in a minimal amount of a solvent in which your product is highly soluble (e.g., dichloromethane or ethyl acetate). Add this solution dropwise to a vigorously stirring, large volume of a non-polar "anti-solvent" in which the product is poorly soluble, such as ice-cold n-hexane or petroleum ether. Your product should precipitate as a solid, leaving many impurities behind in the solvent.
-
High-Vacuum Drying: Ensure your product is dried under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40 °C), to remove all volatile residues.
Q2: My TLC plate shows multiple spots after column chromatography. What are these impurities and how can I improve the separation?
A: Multiple spots indicate incomplete separation. The identity of these spots depends on their retention factor (Rf) relative to your product.
-
Spot with Higher Rf (Less Polar): This could be unreacted Boc-protected starting material if it lacks the polar thioamide group.
-
Spot with Lower Rf (More Polar): This is often the N-H deprotected version of your compound (piperidine-2-carbothioamide). The Boc group can be labile and may be partially cleaved by acidic conditions during work-up or on the silica gel itself.[1]
-
Streaking or Spots near the Baseline: This may indicate highly polar byproducts, such as those from the thionating agent, or decomposition of the thioamide on the silica gel.
Optimization Strategy:
-
Solvent System Adjustment: The polarity of your eluent is the most critical factor. If impurities are running too close to your product, switch to a less polar solvent system and consider a gradient elution. For example, instead of a fixed 5% methanol in chloroform, try a gradient of 1-4% methanol.[3] Systems like acetone/n-hexane or ethyl acetate/hexane provide different selectivity and may resolve the spots.[4]
-
Silica Gel Deactivation: Thioamides can sometimes interact strongly with the acidic surface of silica gel. You can "deactivate" the silica by pre-treating it with your eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to prevent product degradation and tailing.
-
Alternative Media: If silica gel fails, consider using neutral alumina or reverse-phase (C18) silica for your chromatography, as these have different surface properties.
Q3: My product has a distinct yellow or brownish tint, even after chromatography. How can I obtain a colorless, crystalline solid?
A: The color is typically due to trace amounts of sulfur-containing oligomeric impurities or baseline material from the column that co-eluted.
Decolorization Protocol:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable solvent for recrystallization (e.g., isopropanol, ethyl acetate).
-
Add a small amount (1-2% by weight) of activated charcoal to the solution.
-
Heat the mixture gently with stirring for 10-15 minutes.
-
Filter the hot solution through a pad of Celite® or a 0.45 µm syringe filter to remove the charcoal.
-
Proceed with the recrystallization as described in Protocol 2. The filtrate should be colorless.
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the primary analytical techniques I should use to assess the purity of my final product?
A: A combination of methods is essential for a complete purity profile.
-
¹H and ¹³C NMR Spectroscopy: This is the most crucial technique. It confirms the chemical structure and can reveal the presence of impurities. The integration of signals in ¹H NMR can be used to estimate the relative amounts of impurities if their structures are known.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point. Detection by UV at 210 nm is often suitable for the carbamate group.[5]
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound, providing strong evidence that you have synthesized the correct molecule.[6]
-
Melting Point Analysis: A sharp melting point that is not significantly depressed compared to the literature value is a good indicator of high purity. Impure compounds typically melt over a broad range at a lower temperature.
Q5: What is the recommended general workflow for purifying this compound from a crude reaction mixture?
A: A multi-step approach is most effective, moving from bulk impurity removal to fine purification.
Caption: General purification workflow.
Q6: Can the tert-butoxycarbonyl (Boc) protecting group be cleaved during purification?
A: Yes. The Boc group is notoriously sensitive to acid. Prolonged exposure to standard silica gel, which is inherently acidic, can cause partial or even complete deprotection. This is why you may see a more polar, baseline-hugging spot on your TLC plate. If this is a significant problem, using a deactivated silica gel (with triethylamine) or switching to a less acidic stationary phase like alumina is recommended.[1]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for the primary purification of a crude product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for higher resolution)[3]
-
Eluent: A hexane/ethyl acetate or chloroform/methanol solvent system (see Table 1)
-
TLC plates, chamber, and UV lamp
-
Glass column with stopcock
-
Sand and cotton wool
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the best solvent system using TLC. The ideal system will give your product an Rf value of ~0.25-0.35 and show good separation from impurities.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen eluent (the least polar mixture if using a gradient).
-
Pour the slurry into the column. Gently tap the column to pack the silica evenly and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or another volatile solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions. Maintain a constant flow rate.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain only the pure product.
-
-
Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
| Table 1: Comparison of Solvent Systems for Column Chromatography | |
| Solvent System | Characteristics & Typical Use |
| Hexane / Ethyl Acetate | Excellent for resolving non-polar to moderately polar compounds. A good starting point. |
| Dichloromethane (DCM) / Methanol | A more polar system. Effective for compounds that are poorly soluble in ethyl acetate.[3] |
| Acetone / n-Hexane | Offers different selectivity compared to ethyl acetate systems and can sometimes resolve difficult mixtures.[4] |
Protocol 2: High-Purity Recrystallization
This protocol is for obtaining material of >99% purity, suitable for use as an analytical standard.
Procedure:
-
Solvent Selection: The key to recrystallization is finding a solvent (or solvent pair) that dissolves the compound when hot but not when cold.[7] Test small amounts in various solvents (see Table 2). An ideal single solvent is preferred. If a single solvent is not found, use a solvent pair: one solvent in which the compound is soluble (e.g., isopropanol) and an "anti-solvent" in which it is insoluble (e.g., water or hexane).
-
Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add a large excess of solvent, as this will reduce your yield.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[7] Rushing this step will trap impurities.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the pure crystals under high vacuum to remove all traces of solvent.
| Table 2: Suggested Solvents for Recrystallization Screening | |
| Solvent | Polarity |
| Isopropanol | Polar Protic |
| Ethyl Acetate | Polar Aprotic |
| Acetonitrile | Polar Aprotic |
| Toluene | Non-polar |
| Heptane/Hexane | Non-polar |
Section 4: Troubleshooting Decision Tree
This diagram provides a logical pathway for addressing purification challenges.
Caption: Decision tree for purification troubleshooting.
References
-
Bhattacharya, S. et al. (2011). Synthesis and characterization of some novel Boc-protected dipeptides and tripeptides. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
- BenchChem (2025).
- BenchChem (n.d.).
-
Kumpins, V. et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(7), 1603. Available at: [Link]
-
Stadler, A. et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-97. Available at: [Link]
- BenchChem (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
-
Feng, B. et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
- Google Patents (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Organic Syntheses Procedure (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Recrystallization of Acetanilide (2020). YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the synthesis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound, a valuable building block, primarily proceeds through two logical and well-documented pathways. The choice between them often depends on the availability of starting materials, scale, and specific equipment capabilities. The core transformation in both routes is the introduction of the sulfur atom to form the thioamide functional group.
The two primary routes are:
-
Thionation of the Corresponding Amide: This classic approach involves synthesizing the precursor, tert-butyl 2-carbamoylpiperidine-1-carboxylate, and subsequently converting the amide carbonyl to a thiocarbonyl using a thionating agent.
-
Sulfhydration of the Corresponding Nitrile: This route begins with tert-butyl 2-cyanopiperidine-1-carboxylate, where the nitrile group is directly converted to a primary thioamide using a source of hydrogen sulfide.
Below is a diagram illustrating these synthetic pathways.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common thionating agents for the amide route (Route A), and what are their scale-up implications?
The most prevalent thionating agents are phosphorus-based reagents. The two you will most frequently encounter are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) .
| Reagent | Typical Conditions | Scale-Up Pros | Scale-Up Cons |
| Lawesson's Reagent (LR) | 0.5-0.6 eq., Toluene or Xylene, Reflux | Milder and more soluble in organic solvents than P₄S₁₀.[1] Generally gives cleaner reactions and higher yields. | Can be expensive. Workup is notoriously difficult due to phosphorus byproducts of similar polarity to the product.[2] |
| Phosphorus Pentasulfide (P₄S₁₀) | Excess reagent, Pyridine or other high-boiling solvents, High Temp. | Less expensive than LR. | Often requires harsher conditions and a larger excess of reagent.[1] Generates significant amounts of difficult-to-remove byproducts. Can be less selective. |
Senior Scientist's Recommendation: For scale-up, Lawesson's Reagent is generally preferred due to its milder nature. The primary challenge—purification—can be overcome with a specialized workup procedure, which we will detail in the troubleshooting section.[2]
FAQ 2: For the nitrile route (Route B), which hydrogen sulfide source is most practical for large-scale synthesis?
Converting a nitrile to a primary thioamide requires a nucleophilic source of sulfur.
| H₂S Source | Form | Key Considerations for Scale-Up |
| Hydrogen Sulfide (H₂S) Gas | Gaseous | High Toxicity: Requires specialized gas handling equipment, scrubbers, and monitoring. Not practical without a dedicated engineering setup. Reactions can be slow and may require high pressure.[3] |
| Sodium Hydrosulfide (NaSH) | Solid or Aqueous Solution | Practical H₂S Surrogate: Eliminates the need for direct handling of H₂S gas.[4][5] High Alkalinity: Can cause side reactions or product degradation. Safety: Still releases H₂S upon contact with moisture or acids; requires a well-ventilated area and appropriate scrubbing.[6] |
| Thioacetic Acid | Liquid | Milder Alternative: Can convert nitriles to thioamides, often with a Lewis acid catalyst.[7] May offer a more controlled reaction but introduces acidic conditions that could threaten the Boc-protecting group. |
Senior Scientist's Recommendation: Sodium hydrosulfide (NaSH) is the most balanced choice for scaling up without specialized gas-handling infrastructure.[8] Careful control of stoichiometry and pH is critical to success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
Problem 1: My thionation reaction with Lawesson's Reagent (LR) is incomplete and my yield is low.
Potential Causes & Solutions:
-
Cause 1: Insufficient Reagent or Reaction Time. While the stoichiometry is typically ~0.5 equivalents of LR per amide, this assumes LR is a pure dimer. On storage, it can degrade. For aliphatic amides, which are less reactive than aromatic ones, longer reaction times are often necessary.
-
Action: Ensure you are using high-quality LR. Increase the reaction time and monitor closely by TLC or HPLC until all starting amide is consumed. Consider adding a slight excess of LR (e.g., 0.6 eq.).
-
-
Cause 2: Insufficient Temperature. The thionation mechanism requires thermal energy to drive the formation of the reactive dithiophosphine ylide intermediate and subsequent steps.[1]
-
Action: Use a high-boiling solvent like toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) to ensure the reaction temperature is adequate to drive the reaction to completion.
-
-
Cause 3: Poor Solubility. If the starting amide is not fully dissolved at the reaction temperature, the reaction will be heterogeneous and slow.
-
Action: Ensure your chosen solvent (e.g., toluene) can fully dissolve the starting material at reflux. If not, a higher-boiling solvent or a co-solvent may be necessary, but toluene is generally sufficient.
-
Problem 2: I cannot effectively remove the phosphorus byproducts after using Lawesson's Reagent.
This is the most common challenge with LR. Standard aqueous washes and even column chromatography can be ineffective on a large scale because the primary byproduct, an anhydro-trimer of (4-methoxyphenyl)phosphine oxide, has polarity similar to many thioamide products.[2]
Solution: Chromatography-Free Workup Protocol
A highly effective method involves quenching the excess LR and its byproducts with a high-boiling alcohol, such as ethylene glycol.[2] This transesterifies the P-O bonds in the byproduct, making it significantly more polar and easily removable.
Step-by-Step Protocol:
-
After the reaction is complete (as monitored by TLC/HPLC), cool the toluene reaction mixture to room temperature.
-
In a separate vessel, prepare a solution of ethylene glycol (10-20 equivalents relative to LR) and a small amount of water (e.g., 1 mL per 0.1 mol of LR).
-
Add the ethylene glycol/water mixture to the reaction flask.
-
Heat the resulting biphasic mixture to 90-100 °C with vigorous stirring for 4-6 hours. Monitor the disappearance of the phosphorus byproduct from the organic (toluene) layer by TLC.
-
Cool the mixture, transfer to a separatory funnel, and separate the layers. The now highly polar phosphorus species will partition into the ethylene glycol layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product is typically of high purity and can often be crystallized directly without the need for column chromatography.
Problem 3: The conversion of my nitrile precursor with NaSH is slow and gives side products.
Potential Causes & Solutions:
-
Cause 1: Low Reactivity of Aliphatic Nitrile. Non-activated aliphatic nitriles are known to be significantly less reactive towards sulfhydration than their aromatic counterparts.[8]
-
Action: An excess of reagents and moderate heating are often required. A combination of NaSH and an amine salt like diethylamine hydrochloride in a solvent system like water/1,4-dioxane can significantly improve reaction rates and yields for stubborn aliphatic nitriles.[8]
-
-
Cause 2: Hydrolysis of the Thioamide Product. The reaction conditions are highly basic, which can lead to hydrolysis of the desired thioamide product back to the amide.
-
Action: Use the minimum necessary excess of NaSH. Maintain a moderate temperature (e.g., 50-60 °C) and monitor the reaction closely. Once the starting material is consumed, work up the reaction promptly without letting it stir under basic conditions for an extended period.
-
-
Cause 3: Boc Group Instability. During workup, if the pH drops too low (e.g., during an acid wash to neutralize base), the acid-labile Boc group can be cleaved.
-
Action: Perform the workup under neutral or slightly basic conditions. Neutralize any remaining NaSH carefully with a mild acid like ammonium chloride solution or very dilute citric acid, ensuring the pH does not drop below 7.
-
Problem 4: What are the critical safety considerations for scaling up this synthesis?
Primary Hazard: Hydrogen Sulfide (H₂S) Gas
Both primary routes carry the risk of H₂S exposure. H₂S is a highly toxic, flammable gas with the characteristic odor of rotten eggs. Olfactory fatigue can occur quickly, making smell an unreliable indicator of its presence.
Safety Workflow:
Key Actions:
-
Engineering Controls: Always perform these reactions in a certified, high-flow chemical fume hood or a closed reactor system. All exhaust must be passed through a chemical scrubber containing sodium hypochlorite (bleach) or sodium hydroxide to neutralize H₂S.[6]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate gloves (neoprene is excellent for NaSH solutions), and a flame-retardant lab coat.[6]
-
Monitoring: An H₂S gas detector with an audible alarm should be present in the lab during the reaction.
-
Waste Handling: All aqueous and solid waste from the reaction should be considered hazardous. Quench waste streams with an excess of bleach before neutralization and disposal according to your institution's guidelines.
References
- Block, E., et al. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 97(1-4), 111-114. [Link not available from search, refer to journal for access]
-
Ozturk, T., et al. (2007). Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link]
-
Zhang, G., et al. (2018). Transformation of nitrile into thioamide. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect, 6(43), 11625-11648. Available at: [Link]
-
Bell, K., & Tadic, J. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(17), 2463-2467. Available at: [Link]
-
Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 958-965. Available at: [Link]
-
Wikipedia contributors. (n.d.). Lawesson's reagent. Wikipedia. Available at: [Link]
-
Staudinger, H., & Freudenberger, H. (1930). Thiobenzophenone. Organic Syntheses, 10, 94. Available at: [Link]
-
Friščić, T., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent. ResearchGate. Available at: [Link]
-
LookChem. (n.d.). (S) 2-CYANOPIPERIDINE. LookChem. Available at: [Link]
- Reddy, M. S., et al. (2008). Process for producing cyanopiperidine. Google Patents (US7348435B2).
-
Patsnap. (n.d.). Sodium hydrosulfide patented technology retrieval search results. Eureka | Patsnap. Available at: [Link]
-
AusIMM. (n.d.). Sodium Hydrosulfide Handbook. AusIMM. Available at: [Link]
-
Wikipedia contributors. (n.d.). Sodium hydrosulfide. Wikipedia. Available at: [Link]
-
Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 453-457. Available at: [Link]
-
Kent, S. B. H., et al. (2017). Opportunities and challenges in the synthesis of thioamidated peptides. PubMed. Available at: [Link]
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Sodium hydrosulfide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
- 6. ausimm.com [ausimm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating Carbamothioyl Group Reactivity in Piperidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of the carbamothioyl functional group in the synthesis of piperidine scaffolds. The unique reactivity of the thiocarbonyl moiety, while synthetically useful, can often lead to unexpected side reactions. This document is designed to help you anticipate, diagnose, and resolve these challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the stability, reactivity, and role of the carbamothioyl group in the context of piperidine synthesis.
Q1: What exactly is a carbamothioyl group, and what are its common forms in piperidine synthesis?
A1: A carbamothioyl group is the sulfur analog of a carbamoyl group, characterized by a C=S bond adjacent to a nitrogen atom. In piperidine synthesis, it is most commonly encountered in two forms:
-
Thioamides: Where the carbamothioyl carbon is attached to the piperidine nitrogen or a substituent on the ring, forming a secondary or tertiary thioamide. An example is Piperidine-3-carbothioamide.[1]
-
Dithiocarbamates: These contain an N-C(=S)S- linkage and are often formed from the reaction of a secondary amine (like piperidine) with carbon disulfide.[2]
The carbamothioyl group can be a key part of the final molecule's pharmacophore or serve as a versatile synthetic intermediate.
Q2: Why is a carbamothioyl (C=S) group often more reactive and prone to side reactions than its carbamoyl (C=O) counterpart?
A2: The difference in reactivity stems from the fundamental properties of the carbon-sulfur double bond compared to the carbon-oxygen double bond. The C=S bond is longer, weaker, and more polarizable than the C=O bond. This makes the thiocarbonyl carbon a softer electrophile and the sulfur a softer nucleophile. Consequently, thioamides are generally more reactive towards nucleophiles than their corresponding amides.[3] This heightened reactivity is a double-edged sword, enabling unique transformations but also opening pathways for undesirable side reactions.
Q3: How stable is the carbamothioyl group under typical acidic and basic reaction conditions?
A3: The stability of the carbamothioyl group is highly dependent on pH. Thioamides, for instance, are susceptible to hydrolysis under both acidic and basic conditions, often more readily than amides.
-
Acidic Conditions: Strong acids can protonate the sulfur atom, activating the thiocarbonyl carbon towards nucleophilic attack by water, leading to hydrolysis back to the corresponding amide or carboxylic acid. Studies on related thioamides show significant degradation in acidic media.[4]
-
Basic Conditions: Strong bases can deprotonate the N-H bond (if present) or promote hydroxide attack at the thiocarbonyl carbon. This also leads to hydrolysis.[4] Mildly acidic or basic conditions are generally tolerated, but prolonged exposure or heating should be avoided if the group is to be preserved.
Q4: Can the sulfur atom of the carbamothioyl group participate in side reactions?
A4: Yes, the sulfur atom is nucleophilic and can react with electrophiles, a common source of side products. Alkylating agents (e.g., methyl iodide, benzyl bromide) can lead to the formation of thioimidate salts. In intramolecular contexts, if a suitable electrophilic center is present elsewhere in the molecule, this can lead to undesired cyclization onto the sulfur atom.
Troubleshooting Guide: Common Issues & Solutions
This guide is designed to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Yield During Thionation of a Piperidine Carboxamide
You are attempting to convert a piperidine carboxamide to the corresponding carbamothioyl derivative (thioamide) using a thionating agent like Lawesson's Reagent, but you observe low yields or only starting material.
-
Potential Cause A: Insufficient Reagent or Reaction Temperature.
-
Causality: Thionation requires breaking a strong C=O bond and forming a C=S bond. This process has a significant activation energy. Lawesson's Reagent and similar thionating agents often require elevated temperatures to be effective.
-
Solution:
-
Ensure at least 0.5 equivalents of Lawesson's Reagent (or 1.0 equivalent of P₄S₁₀) are used per amide carbonyl.
-
Increase the reaction temperature. Reactions are typically run in high-boiling solvents like toluene or dioxane at reflux (80-110 °C).
-
Monitor the reaction by TLC or LC-MS to track the consumption of starting material.
-
-
-
Potential Cause B: Degradation of Product.
-
Causality: As discussed in the FAQs, thioamides can be unstable under prolonged heating, especially in the presence of acidic or basic impurities.[4] The crude reaction mixture containing phosphorus byproducts can contribute to degradation.
-
Solution:
-
Once the starting material is consumed (as per TLC/LC-MS), proceed with the workup immediately. Do not leave the reaction heating unnecessarily.
-
Perform a mild aqueous workup to remove inorganic byproducts.
-
Purify the product quickly using column chromatography, minimizing its exposure to silica gel, which is acidic. Consider using a neutral stationary phase like alumina if degradation on silica is observed.
-
-
Problem 2: Formation of an Unexpected Nitrile Byproduct
During a reaction involving a primary piperidine carbothioamide, you isolate a significant amount of a piperidine carbonitrile.
-
Potential Cause: Dehydration of the Thioamide.
-
Causality: Primary thioamides can undergo dehydration to form nitriles under certain conditions, particularly with reagents used for cyclization or activation. This pathway can be promoted by reagents that react with the sulfur atom. For instance, some cyclization procedures for forming oxathiazol-2-ones from amides have been observed to produce nitrile side products.[5]
-
Solution:
-
Reagent Choice: Avoid harsh dehydrating agents if the nitrile is not the desired product. If using coupling agents for further reactions, select those less prone to promoting dehydration.
-
Protecting Groups: If the N-H is not required for subsequent steps, consider converting the primary thioamide to a secondary one (e.g., by N-alkylation), which cannot undergo this dehydration pathway.
-
-
Problem 3: The Carbamothioyl Group Reacts During a Reduction Step
You are attempting to reduce another functional group in the molecule (e.g., an ester or a ketone) but find that the carbamothioyl group is also reduced or modified.
-
Potential Cause: Non-selective Reducing Agent.
-
Causality: The C=S bond is susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH₄). This can lead to the formation of an amine. Milder reducing agents may also interact with the thiocarbonyl.
-
Solution:
-
Select a Chemoselective Reagent: Choose a reducing agent that is selective for the target functional group. For example, sodium borohydride (NaBH₄) will typically reduce ketones and aldehydes without affecting a thioamide. For ester reduction, consider diisobutylaluminium hydride (DIBAL-H) at low temperatures, which may offer better selectivity.
-
Orthogonal Strategy: Protect the carbamothioyl group before the reduction step. For example, the sulfur can be temporarily alkylated to form a thioimidate, which may be more resistant to certain reducing conditions, and then deprotected later.
-
-
Data Summary Table
The following table summarizes the general stability of a carbamothioyl group (as a thioamide) under various conditions to aid in reaction planning.
| Condition Category | Reagent/Condition Examples | Stability/Outcome | Potential Side Products |
| Strongly Acidic | 6M HCl, neat TFA, heat | Labile | Amide, Carboxylic Acid |
| Mildly Acidic | Acetic Acid, Silica Gel | Moderately Stable | Slow hydrolysis on prolonged contact |
| Strongly Basic | 6M NaOH, NaOMe, heat | Labile | Amide, Carboxylate |
| Mildly Basic | K₂CO₃, Triethylamine | Generally Stable | Minimal decomposition at RT |
| Oxidative | m-CPBA, H₂O₂ | Reactive | Amide, Oxathiazolone derivatives |
| Reductive (Harsh) | LiAlH₄, Raney Nickel | Reactive | Amine |
| Reductive (Mild) | NaBH₄, DIBAL-H (-78 °C) | Generally Stable | Minimal reduction |
| Alkylation | MeI, Benzyl Bromide | Reactive | S-Alkylated Thioimidate |
Visualized Workflows and Mechanisms
Thionation Pathway and Common Side Reactions
The following diagram illustrates the desired conversion of a piperidine carboxamide to a thioamide and highlights potential side reaction pathways.
Caption: Synthetic pathway from amide to thioamide and key side reactions.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose the cause of low yields in your reaction.
Caption: A decision tree for troubleshooting low-yield thionation reactions.
Experimental Protocol: Synthesis of Piperidine-3-carbothioamide
This protocol details the thionation of commercially available piperidine-3-carboxamide. It is adapted from standard procedures discussed for thioamide synthesis.[1]
Objective: To convert piperidine-3-carboxamide to piperidine-3-carbothioamide.
Materials:
-
Piperidine-3-carboxamide (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperidine-3-carboxamide (1.0 eq) and Lawesson's Reagent (0.6 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe to create a ~0.2 M solution.
-
-
Reaction Execution:
-
Heat the resulting suspension to reflux (~110 °C) using an oil bath.
-
Maintain the reaction at reflux for 3-5 hours. Monitor the progress by TLC, checking for the consumption of the starting material. Note: The reaction mixture will likely be a yellow, heterogeneous slurry.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃. Caution: Phosphine gas, a byproduct, may be generated. Perform in a well-ventilated fume hood.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow solid or oil.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure piperidine-3-carbothioamide.
-
References
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link not available]
-
MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
O'Brien, P., et al. (2014). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates. NIH Public Access. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Jukič, M., et al. (2017). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Acta Chimica Slovenica, 64(4), 833-842. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Retrieved from [Link]
-
Aswad, M., et al. (2021). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. Journal of Experimental Biology and Agricultural Sciences, 9(2). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jebas.org [jebas.org]
- 5. researchgate.net [researchgate.net]
Technical Support Guide: Column Chromatography of tert-butyl 2-carbamothioylpiperidine-1-carboxylate
Prepared by the Applications Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of tert-butyl 2-carbamothioylpiperidine-1-carboxylate. We will address common issues in a practical, question-and-answer format, grounded in established chromatographic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
Answer: Understanding the molecule's structure is the first step to designing a successful purification strategy. This compound has three key functional groups that dictate its behavior on silica gel:
-
N-Boc (tert-butoxycarbonyl) Group: This is a bulky, lipophilic (non-polar) protecting group. It significantly increases the compound's solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate but can be sensitive to strong acids, which are sometimes used to remove it.[1][2]
-
Piperidine Ring: This is a saturated nitrogen heterocycle. The lone pair of electrons on the nitrogen atom gives the ring a basic character. This basicity is a primary cause of interaction with the acidic silanol groups on the surface of silica gel, often leading to purification challenges.[3]
-
Carbamothioyl (Thiourea) Group: This is a highly polar group containing both nitrogen and sulfur. It can participate in extensive hydrogen bonding as both a donor (N-H) and an acceptor (C=S, N). This group drastically increases the overall polarity of the molecule, requiring more polar solvent systems for elution. Its stability on silica should also be considered, as thio-compounds can sometimes undergo oxidation or other transformations.[4]
Application Scientist's Insight: The molecule presents a classic chromatographic challenge: it possesses both a large non-polar domain (the Boc group) and a highly polar, basic region. This duality can lead to unpredictable behavior. The primary difficulty arises from the polar/basic groups interacting too strongly with the silica stationary phase, causing issues like peak tailing and poor recovery.
Q2: How should I select a starting solvent system for Thin-Layer Chromatography (TLC) analysis?
Answer: A systematic approach to choosing your eluent is critical. Start with a moderately polar binary solvent system and adjust the ratio based on the resulting Retention Factor (Rf). An ideal Rf for column chromatography is typically between 0.2 and 0.4.
A good starting point for a molecule with these functional groups would be a mixture of a non-polar and a polar solvent. Common choices are:
-
Hexane / Ethyl Acetate (EtOAc): Begin with a ratio of 7:3 or 1:1. Given the polar carbamothioyl group, you will likely need a higher proportion of ethyl acetate.
-
Dichloromethane (DCM) / Methanol (MeOH): Start with a ratio of 98:2 or 95:5. This system is more polar and often effective for compounds that show low mobility in Hexane/EtOAc systems.
Application Scientist's Insight: Always run a range of solvent systems on TLC before committing to a column. Spot your crude reaction mixture on a TLC plate and develop it in different solvent ratios. This simple, rapid analysis is the single most important step in predicting the success of your column. If the spot remains at the baseline (Rf=0) in 100% EtOAc, you must switch to a more polar system like DCM/MeOH.[5]
Q3: Is this compound stable on standard silica gel?
Answer: While the N-Boc and piperidine moieties are generally stable, the combination of a basic nitrogen and the acidic nature of silica gel can be problematic. Some molecules can decompose on silica, especially if they have acid-sensitive functional groups or if the contact time is long.[5]
To test for stability, you can perform a 2D TLC experiment:
-
Spot your compound in the bottom-left corner of a square TLC plate.
-
Run the plate as usual in your chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise so the line of spots is now along the bottom.
-
Run the plate again in the same solvent system.
If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots appearing off the diagonal.[5]
Q4: What are the alternatives to silica gel if my compound degrades or is irreversibly adsorbed?
Answer: If you confirm instability or irreversible binding to silica, several alternative stationary phases can be employed:
-
Deactivated (Neutralized) Silica Gel: You can reduce the acidity of silica gel by pre-treating it. This is often done by flushing the packed column with an eluent containing a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonium hydroxide before loading the sample.[3]
-
Alumina: Alumina is another polar stationary phase available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent choice for purifying basic compounds that are sensitive to silica.[3]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be very effective. Here, the stationary phase is non-polar (C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[3]
Troubleshooting Guide
Problem: My compound has an Rf of 0 (stuck on the baseline) even with 100% Ethyl Acetate.
Answer: This indicates that your mobile phase is not polar enough to move the compound. The highly polar carbamothioyl group is interacting very strongly with the polar silica gel.
Solutions:
-
Switch to a More Polar Solvent System: Immediately move to a stronger eluent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a standard choice. Start with 2% MeOH in DCM and gradually increase the percentage of MeOH (e.g., 5%, 10%) until you achieve the desired Rf on TLC.[5]
-
Add a Modifier: Sometimes, adding a small amount of a polar, competitive agent can help. For instance, adding 1% acetic acid can help by protonating the compound and disrupting hydrogen bonds, though this should be used cautiously with a Boc-protected compound. More commonly for basic compounds, adding a basic modifier is preferred to address peak tailing (see next section).
Problem: My compound is streaking or tailing badly on the TLC plate and column.
Answer: Peak tailing is a classic symptom of strong, non-ideal interactions between an analyte and the stationary phase. For this molecule, the likely culprits are the basic piperidine nitrogen and the hydrogen-bonding carbamothioyl group interacting with acidic silanol sites on the silica.[3][6]
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a base to your mobile phase. This base will compete with your compound for the active silanol sites.
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA).
-
Ammonium Hydroxide: Use a stock solution of 10% ammonium hydroxide in methanol, and add 1-10% of this stock to your main mobile phase.[3]
-
-
Change the Stationary Phase: If modifiers are not sufficient, switch to a less acidic stationary phase like neutral alumina.[3]
Application Scientist's Insight: Think of the silica surface as being "sticky" for basic compounds. By adding a volatile base like TEA, you are essentially coating these sticky sites, creating a smoother path for your compound to travel. This results in sharper bands and better separation.
Problem: I have very low recovery from the column. Where did my compound go?
Answer: Low recovery suggests either irreversible adsorption onto the silica gel or decomposition during the purification process.
Solutions:
-
Check for Baseline Material: After your initial elution, perform a "methanol purge" by flushing the column with 100% methanol.[7] Collect this flush and analyze it by TLC. If your compound appears in the methanol flush, it was stuck to the column, indicating the initial eluent was not strong enough or a modifier was needed.
-
Confirm Stability: Use the 2D TLC test described in FAQ Q3 to check for on-plate degradation. If decomposition is confirmed, you must use a less harsh method.[5]
-
Use Deactivated Silica or Alumina: A less acidic stationary phase can prevent both decomposition and irreversible binding.
-
Dry Loading: If your compound has poor solubility in the column eluent, it may precipitate at the top of the column when loaded. Dry loading the sample (adsorbing it onto a small amount of silica first) ensures it is finely distributed and can prevent this issue.[8]
Problem: The separation between my product and an impurity is poor (co-elution).
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Optimize the Binary Solvent System: Fine-tune the ratio of your polar and non-polar solvents. Sometimes a very small change (e.g., going from 50% EtOAc in Hexane to 45%) can dramatically improve separation.
-
Introduce a Third Solvent: Ternary solvent systems can alter the selectivity. For a Hexane/EtOAc system, adding a small amount of DCM or acetone can change the interactions and improve separation.
-
Decrease the Elution Speed: For gravity columns, slowing down the flow rate can increase the number of theoretical plates and improve resolution. For flash chromatography, use a lower pressure.
-
Change the Solvent System Entirely: If Hexane/EtOAc isn't working, try a completely different system like Toluene/Acetone or DCM/Methanol. Different solvents interact with your compound and the silica in unique ways, which can reveal a separation that wasn't possible before.
Protocols and Workflows
Data Summary: Mobile Phase Selection Guide
| Solvent System | Polarity | Application Notes & Insights |
| Hexane / Ethyl Acetate | Low to Medium | Standard starting point. Likely requires a high percentage of EtOAc for this compound. Good for resolving less polar impurities. |
| DCM / Methanol | Medium to High | A stronger system for highly polar compounds. Start with low %MeOH (2-5%) and increase as needed. Excellent for eluting compounds with strong H-bonding capacity. |
| Hexane / Acetone | Low to Medium | Acetone offers different selectivity compared to EtOAc and can sometimes improve the separation of closely related compounds. |
| Eluent + 1% TEA | Varies | Add to any of the above systems to significantly reduce peak tailing for basic compounds like this one. A crucial troubleshooting step.[3] |
Workflow: Troubleshooting Poor Separation
Below is a systematic workflow for addressing common issues encountered during the column chromatography of this compound.
Caption: A decision-tree for troubleshooting common chromatography issues.
Experimental Protocol: Dry Loading a Sample
Dry loading is highly recommended when a compound has limited solubility in the eluent, preventing it from precipitating at the top of the column.[8]
-
Dissolve the Sample: Dissolve your crude product (e.g., 500 mg) in a minimum amount of a suitable solvent in which it is highly soluble (e.g., DCM or methanol).
-
Add Silica Gel: To the solution, add about 10-20 times the mass of the sample in silica gel (e.g., 5-10 g).[8]
-
Mix and Evaporate: Swirl the flask to create a slurry. Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder. If the residue is oily, add more silica and repeat.[8]
-
Load the Column: Carefully add the silica-adsorbed sample as a powder to the top of your packed column.
-
Add a Protective Layer: Gently add a thin layer (approx. 0.5 cm) of sand on top of the sample layer to prevent disturbance when adding eluent.[8]
-
Begin Elution: Slowly and carefully add your mobile phase and begin the elution process.
References
- BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
- Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography).
- Hassan, W. S., El-Haddad, D. A., & El-Enany, N. M. (2018). Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole. PubMed.
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Technical Support Center: Resolving Enantiomers of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate
Welcome to the technical support center for the chiral resolution of tert-butyl 2-carbamothioylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of separating the enantiomers of this specific chiral building block.
The successful isolation of enantiomerically pure forms of this compound is critical for the development of novel therapeutics, as the stereochemistry of a molecule profoundly dictates its pharmacological and toxicological properties. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible resolution strategy.
Table of Contents
-
Core Concepts in Chiral Resolution
-
Method 1: Diastereomeric Salt Crystallization
-
FAQ & Troubleshooting Guide
-
Experimental Protocol: Screening for Resolving Agents
-
-
Method 2: Chiral Chromatography (HPLC & SFC)
-
FAQ & Troubleshooting Guide
-
Experimental Protocol: Chiral HPLC Method Development
-
-
Method 3: Enzymatic Resolution
-
FAQ & Troubleshooting Guide
-
-
General Troubleshooting
-
References
Core Concepts in Chiral Resolution
The separation of enantiomers, a process known as chiral resolution, is a fundamental step in the synthesis of single-enantiomer drugs.[1] Enantiomers possess identical physical properties in an achiral environment, making their separation challenging. The primary strategies for resolving a racemate, such as this compound, involve converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.[2] This can be achieved through the formation of diastereomeric salts, covalent derivatization, or transient diastereomeric complexes with a chiral stationary phase in chromatography.[3][4]
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic amine functionality of the piperidine ring with a chiral acid to form diastereomeric salts.[2][3] These salts, having different solubilities, can be separated by fractional crystallization.[5] For a basic compound like a piperidine derivative, chiral acids are the resolving agents of choice.[2][6]
FAQ & Troubleshooting Guide
Q1: Which chiral resolving agents are most effective for piperidine derivatives?
A: For basic compounds like this compound, chiral acids are the preferred resolving agents. Commonly successful agents for similar piperidine structures include:
-
(R)- or (S)-Mandelic acid and its derivatives.[6]
-
Tartaric acid derivatives , such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid.[1][6]
-
(+)-Camphor-10-sulfonic acid .[2]
The selection of the optimal resolving agent is often empirical and requires screening of several candidates and solvent systems.[7]
Q2: I'm having trouble inducing crystallization of the diastereomeric salt. What should I do?
A: Failure to crystallize is a common hurdle. Here are several techniques to try:
-
Seeding: If you have a crystal from a previous small-scale attempt, add a tiny amount to the solution to initiate crystallization.[5] If not, try scratching the inside of the flask at the liquid-air interface with a glass rod.
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.
-
Change the Solvent: The current solvent may be too effective at solvating the salt. Try adding an "anti-solvent" (a solvent in which the salt is less soluble) dropwise until turbidity persists.[5]
-
Allow Sufficient Time: Some crystallizations are slow and may require hours or even days at a reduced temperature.[8]
Q3: My diastereomeric salt crystallization yielded a low enantiomeric excess (ee). What are the likely causes?
A: Low enantiomeric excess can be frustrating. Consider the following potential causes and solutions:
| Potential Cause | Actionable Solution |
| Inappropriate Resolving Agent | The chosen acid may not form salts with a significant enough difference in solubility. Screen a wider range of resolving agents.[9][10] |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemate is critical. While a 1:1 ratio is a good starting point, optimization may be necessary.[9] |
| Poor Solvent Choice | The solvent system is crucial for differential solubility. Screen a variety of solvents with different polarities.[9][10] |
| Suboptimal Crystallization Conditions | A rapid cooling rate can lead to the co-precipitation of both diastereomeric salts. Allow the solution to cool slowly to room temperature before further cooling.[5] |
| Racemization | The amine or resolving agent may racemize under harsh conditions (e.g., high temperature). Assess the stability of your compounds under the resolution conditions.[5] |
Experimental Protocol: Screening for Resolving Agents
-
Small-Scale Screening: In separate small vials, dissolve a known amount of racemic this compound in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).[6]
-
Addition of Resolving Agent: To each vial, add a stoichiometric equivalent of a different chiral acid (e.g., (R)-mandelic acid, L-dibenzoyltartaric acid).
-
Observation: Gently warm the vials to ensure complete dissolution, then allow them to cool slowly to room temperature. Observe for the formation of a precipitate.
-
Isolation and Analysis: If a precipitate forms, isolate the solid by filtration, wash with a small amount of cold solvent, and dry.
-
Liberation of Free Base: Dissolve the isolated salt in an aqueous basic solution (e.g., 1M NaOH) and extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Enantiomeric Excess (ee) Determination: Analyze the enantiomeric excess of the recovered amine using chiral HPLC or SFC (see Method 2).
Method 2: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers.[3][5] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[11] For piperidine derivatives, polysaccharide-based CSPs are often highly effective.[5] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC, offering faster separations and reduced solvent consumption.[12][]
FAQ & Troubleshooting Guide
Q1: What type of column is recommended for the chiral HPLC separation of this compound?
A: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly recommended for the separation of piperidine derivatives. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® and Chiralcel® series) have demonstrated broad applicability.[5] A screening of several different polysaccharide-based columns is the most effective approach to finding the optimal stationary phase.[11][14]
Q2: I am observing poor or no separation between the enantiomer peaks on my chiral HPLC. How can I troubleshoot this?
A: Poor resolution is a common challenge in method development. A systematic approach is key to resolving this issue.
Troubleshooting Logic for Poor HPLC Resolution
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
Q3: My peaks are tailing in the chiral HPLC analysis. What is the cause and how can I fix it?
A: Peak tailing is often caused by strong interactions between the basic piperidine nitrogen and acidic silanol groups on the silica support of the stationary phase. The solution is to add a mobile phase modifier. For a basic compound like this, add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[5]
Q4: Should I use Normal-Phase or Reversed-Phase HPLC?
A: Both modes can be effective, and the choice depends on the specific CSP. Polysaccharide-based CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[11][15] Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for chiral separations.[14]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
Use a generic screening mobile phase, for example, a gradient of isopropanol in hexane for normal phase.[14]
-
-
Mobile Phase Optimization:
-
Once a promising column is identified, optimize the mobile phase composition isocratically.
-
Adjust the ratio of the organic modifiers (e.g., isopropanol, ethanol) to improve resolution.
-
For this basic analyte, add 0.1% diethylamine to the mobile phase to improve peak shape.[5]
-
-
Temperature and Flow Rate Optimization:
-
Vary the column temperature (e.g., 25°C, 30°C, 40°C) as temperature can significantly affect selectivity.[4]
-
Optimize the flow rate to balance resolution and analysis time.
-
Method 3: Enzymatic Resolution
Enzymatic resolution is a type of kinetic resolution where an enzyme selectively catalyzes a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[3] Lipases are commonly used enzymes for this purpose, often for the hydrolysis of esters or amides.[3][16]
FAQ & Troubleshooting Guide
Q1: Is enzymatic resolution a suitable method for this compound?
A: While less common for thioamides, enzymatic resolution could potentially be explored. The success of this method would depend on finding an enzyme that can selectively hydrolyze the carbamothioyl group of one enantiomer. This would likely require screening a library of hydrolases (e.g., lipases, proteases).
Q2: What are the main advantages and disadvantages of enzymatic resolution?
A:
-
Advantages: High enantioselectivity, mild reaction conditions, and environmentally friendly (uses water as a solvent).
-
Disadvantages: The maximum theoretical yield for the unreacted enantiomer is 50%.[3] It requires screening of multiple enzymes, and the enzyme may not be active towards the specific substrate.
Q3: How can I monitor the progress of an enzymatic resolution?
A: The reaction progress should be monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC or SFC to determine the enantiomeric excess of the substrate and the formation of the product. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.
General Troubleshooting
Q: My recovered enantiomer has low chemical purity. What could be the issue?
A:
-
Incomplete reaction/separation: In diastereomeric salt resolution, ensure the undesired diastereomer is fully removed. This may require recrystallization.
-
Degradation: The compound may be unstable under the experimental conditions (e.g., strong acid/base, high temperature).
-
Contamination from resolving agent: Ensure the resolving agent is completely removed during the workup.
Q: How can I confirm the absolute configuration of the separated enantiomers?
A: The absolute configuration can be determined by several methods:
-
X-ray crystallography: This is the most definitive method but requires a single crystal of good quality.
-
Comparison to a known standard: If an enantiomerically pure standard is available, its retention time in chiral chromatography or its optical rotation can be compared.
-
Asymmetric synthesis: Synthesizing one enantiomer through a route with a known stereochemical outcome can be used for confirmation.
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- National Center for Biotechnology Information. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Chiral resolution.
- LCGC International. (2023, January 19).
- Chemistry LibreTexts. (2022, July 11). 6.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- BenchChem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- BioDuro. (2018, March 23).
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- YouTube. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide.
- BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (2014, September 17). How can I improve my chiral column resolution?.
- White Rose eTheses Online. (n.d.).
- UCL Discovery. (2010, March 12).
- Royal Society of Chemistry. (2022, December 19).
- Reddit. (2023, November 21).
- BOC Sciences. (n.d.).
- Wiley Online Library. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
- The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
- ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- National Center for Biotechnology Information. (n.d.).
- Phenomenex. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.).
- SpringerLink. (n.d.). Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
- PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
- Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- ResearchGate. (n.d.). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine | Request PDF.
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- YouTube. (2013, September 17).
- PubMed. (n.d.).
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Validation & Comparative
A Comparative Guide to the Biological Validation of Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
This guide provides a comprehensive framework for the biological validation of tert-butyl 2-carbamothioylpiperidine-1-carboxylate, a novel small molecule with therapeutic potential. Given the nascent stage of research on this specific compound, we present a representative validation workflow. This document outlines a hypothesized mechanism of action and compares its potential biological activity against established therapeutic agents. The experimental protocols and data herein are illustrative, designed to serve as a robust template for researchers initiating efficacy and mechanism-of-action studies.
Introduction: Unpacking the Therapeutic Potential
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its synthetic tractability and ability to orient substituents in precise three-dimensional space make it an ideal starting point for drug discovery. The introduction of a carbamothioyl (thiourea) moiety to this scaffold in this compound (herein designated as Compound X ) suggests a potential for targeted inhibition of key biological pathways. Thiourea derivatives are known to chelate metal ions in metalloenzymes or form hydrogen bonds with protein active sites, making enzymes a likely target class.
For the purpose of this guide, we will hypothesize that Compound X is a novel inhibitor of a critical oncogenic kinase, such as a hypothetical "Cancer-Associated Kinase 1" (CAK1). This hypothesis is based on the prevalence of piperidine-containing kinase inhibitors in oncology. We will compare its performance against two well-characterized, albeit structurally distinct, kinase inhibitors: Comparator A (a known ATP-competitive inhibitor) and Comparator B (an allosteric inhibitor) .
The Validation Workflow: From Biochemical Potency to Cellular Efficacy
A multi-tiered approach is essential to robustly validate the biological activity of a novel compound. Our proposed workflow progresses from direct target interaction in a purified system to assessing the compound's effect in a complex cellular environment.
Caption: A structured workflow for validating a novel kinase inhibitor.
Phase 1: Biochemical Characterization of Target Inhibition
The initial step is to confirm direct interaction with the purified target enzyme and quantify inhibitory potency.
Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a primary metric for potency.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents and Setup :
-
Purified, active CAK1 enzyme.
-
A specific peptide substrate for CAK1.
-
ATP (adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Compound X , Comparator A , and Comparator B , serially diluted in DMSO.
-
-
Procedure :
-
Dispense 5 µL of assay buffer containing the CAK1 enzyme into the wells of a 384-well plate.
-
Add 50 nL of serially diluted compounds (or DMSO as a vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km value for the enzyme).
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, following the manufacturer's instructions. Luminescence is measured with a plate reader.
-
-
Data Analysis :
-
Convert luminescence signals to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Elucidating the Mechanism of Inhibition (MOI)
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial.[1] The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition.[2][3]
Experimental Protocol: Enzyme Kinetics
-
Objective : To determine the inhibition constant (Ki) and the mechanism of inhibition of Compound X .
-
Procedure :
-
Perform the in vitro kinase assay as described above.
-
Instead of a single ATP concentration, run the assay across a matrix of varying ATP concentrations (e.g., from 0.25x to 8x the Km of ATP) and varying inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x, and 4x the IC50 of Compound X ).
-
Measure the initial reaction velocities (rates of ADP production) for each condition.
-
-
Data Analysis :
-
Plot the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
Competitive Inhibition : Lines will intersect on the y-axis, indicating an increase in the apparent Km with no change in Vmax.[2][3]
-
Non-competitive Inhibition : Lines will intersect on the x-axis, indicating a decrease in Vmax with no change in Km.[2][3]
-
Uncompetitive Inhibition : Lines will be parallel, indicating a decrease in both Vmax and Km.[3]
-
The inhibition constant (Ki) can be calculated from these plots.[4][5]
-
Comparative Performance Data
The following table presents hypothetical data from the biochemical assays, comparing Compound X to our established benchmarks.
| Compound | IC50 (nM) against CAK1 | Ki (nM) | Mechanism of Inhibition (MOI) |
| Compound X | 75 | 40 | ATP-Competitive |
| Comparator A | 50 | 25 | ATP-Competitive |
| Comparator B | 200 | 110 | Allosteric (Non-competitive with ATP) |
This hypothetical data suggests that Compound X is a potent, ATP-competitive inhibitor of CAK1, with a potency comparable to, though slightly less than, the established competitive inhibitor Comparator A .
Phase 2: Validation in a Cellular Context
Biochemical potency must translate to activity in a living system.[6] Cell-based assays are critical for assessing a compound's ability to cross the cell membrane, engage its target in a complex environment, and elicit a biological response.[7][8]
Assessing Cellular Viability and Cytotoxicity
A primary goal for an anti-cancer agent is to selectively kill cancer cells.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Line : Use a cancer cell line known to be dependent on CAK1 signaling for survival (e.g., "CAK1-addicted" cell line).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X , Comparator A , and Comparator B for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure luminescence with a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to DMSO-treated controls.
-
Plot viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Target Engagement in Live Cells
Confirming that the compound binds to its intended target within the cell is a crucial validation step.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Principle : The binding of a small molecule can stabilize its target protein, making it more resistant to degradation by proteases.[9]
-
Procedure :
-
Treat the CAK1-addicted cell line with Compound X or DMSO for 4 hours.
-
Harvest the cells and prepare a protein lysate.
-
Treat the lysate with a protease (e.g., pronase) for a set amount of time.
-
Stop the digestion and analyze the remaining CAK1 protein levels via Western blot using a specific anti-CAK1 antibody.
-
-
Expected Outcome : Lysates from cells treated with Compound X should show a higher amount of intact CAK1 protein compared to DMSO-treated controls, indicating that the compound bound to and stabilized the kinase.
Downstream Pathway Analysis
An effective kinase inhibitor should block the signaling pathway downstream of its target.
Caption: Inhibition of the CAK1 signaling pathway by Compound X.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Procedure :
-
Treat CAK1-addicted cells with increasing concentrations of Compound X , Comparator A , and Comparator B for 2-4 hours.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Perform a Western blot using two primary antibodies: one that recognizes the phosphorylated form of a known CAK1 substrate and another that recognizes the total amount of that substrate protein.
-
-
Data Analysis : Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal (relative to the total substrate) indicates effective inhibition of CAK1 activity in the cell.
Comparative Cellular Performance
| Compound | GI50 in CAK1-addicted cells (nM) | Target Engagement (DARTS) | Downstream Inhibition (p-Substrate reduction) |
| Compound X | 250 | Confirmed | Yes, dose-dependent |
| Comparator A | 180 | Confirmed | Yes, dose-dependent |
| Comparator B | 800 | Confirmed | Yes, dose-dependent |
This illustrative data shows that Compound X retains its activity in a cellular context, inhibiting cancer cell growth and modulating the target pathway. The higher GI50 compared to its IC50 is expected and can be attributed to factors like cell membrane permeability and intracellular ATP concentrations.
Conclusion and Future Directions
This guide outlines a foundational strategy for the biological validation of this compound (Compound X ). The hypothetical data position it as a potent and selective ATP-competitive inhibitor of the oncogenic kinase CAK1. It demonstrates promising activity in both biochemical and cellular assays, warranting further investigation.
Future work should focus on comprehensive selectivity profiling against a broad panel of kinases to ensure a favorable therapeutic window, followed by pharmacokinetic studies and efficacy evaluation in preclinical in vivo models, such as patient-derived xenografts.[7] These steps are essential to fully characterize its potential as a novel therapeutic agent.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. Available from: [Link]
-
News-Medical.Net. (2024-02-01). The role of cell-based assays for drug discovery. Available from: [Link]
-
Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025-04-21). American Association for Cancer Research. Available from: [Link]
-
Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633. Available from: [Link]
-
Eisenthal, R., & Cornish-Bowden, A. (1998). Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. ResearchGate. Available from: [Link]
-
University of Guelph. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. Open Library Publishing Platform. Available from: [Link]
-
National Center for Biotechnology Information. (2012-05-01). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]
-
LibreTexts Chemistry. (2025-09-04). 5.4: Enzyme Inhibition. Available from: [Link]
-
Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Note: While this specific paper was not in the search results, the DARTS technique it describes is mentioned in reference[9] from the search results, which is: "Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central".] Available from: [Link]
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A Comparative Analysis of Tert-butyl 2-carbamothioylpiperidine-1-carboxylate and Other Piperidine Derivatives in Drug Discovery
This guide provides an in-depth comparative analysis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate, a novel piperidine derivative, with other structurally related piperidine compounds exhibiting significant biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the piperidine scaffold. We will delve into a comparative analysis of their chemical properties, biological activities supported by experimental data, and detailed protocols for key assays.
Introduction: The Prominence of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to confer desirable physicochemical properties, including basicity, lipophilicity, and conformational rigidity, which are crucial for effective interaction with biological targets. The functionalization of the piperidine ring at various positions allows for the fine-tuning of a compound's pharmacological profile, leading to the development of potent and selective therapeutic agents.
Our focus, this compound, incorporates a thiocarboxamide (carbamothioyl) group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The thiocarboxamide moiety is a known pharmacophore in various biologically active molecules, exhibiting a range of activities including anticancer and antimicrobial effects. The N-Boc group is a common feature in medicinal chemistry, facilitating synthetic transformations and often influencing the molecule's overall bioactivity. This guide will explore the potential of this compound by comparing it with other 2-substituted and variously substituted piperidine derivatives.
Synthesis and Chemical Properties: A Comparative Overview
The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible synthetic route is outlined below, followed by a comparison of its key chemical properties with selected piperidine derivatives.
Plausible Synthetic Pathway for this compound
A likely synthetic strategy involves the conversion of a nitrile precursor to the corresponding thioamide.
Caption: Plausible two-step synthesis of the target compound.
Experimental Protocol: Synthesis of the Thioamide
A general procedure for the conversion of a nitrile to a thioamide using hydrogen sulfide is as follows[1]:
-
Dissolve the nitrile precursor, tert-butyl 2-cyanopiperidine-1-carboxylate, in a suitable solvent mixture (e.g., methanol/water or ethanol/water).
-
Add an anion-exchange resin (e.g., Dowex 1X8, SH- form).
-
Bubble hydrogen sulfide gas through the solution at room temperature and ambient pressure.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioamide.
Comparative Chemical Properties
The introduction of different functional groups onto the piperidine ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | O=C(OC(C)(C)C)N1CCCCC1C(=S)N | C11H20N2O2S | 244.35 | Thiocarboxamide at C2, N-Boc protection |
| tert-butyl 2-benzoylpiperidine-1-carboxylate | O=C(OC(C)(C)C)N1CCCCC1C(=O)c2ccccc2 | C17H23NO3 | 289.37 | Benzoyl group at C2, N-Boc protection |
| tert-butyl 2-(thiosemicarbazono)piperidine-1-carboxylate | O=C(OC(C)(C)C)N1CCCCC1/C=N/NC(=S)N | C12H22N4O2S | 202.39 | Thiosemicarbazone at C2, N-Boc protection |
| N-Boc-4-piperidone chalcone derivative | O=C(OC(C)(C)C)N1CC/C(=C/c2ccccc2)CC1=O | C23H25NO3 | 363.45 | Chalcone moiety at C4, N-Boc protection |
Table 1: Chemical Properties of Selected Piperidine Derivatives.
The presence of the thiocarbamoyl group in our target compound introduces a potential metal-chelating site and a hydrogen bond donor/acceptor system, which can be crucial for biological activity. The N-Boc group, while primarily a protecting group, also increases lipophilicity, which can enhance cell membrane permeability[2].
Comparative Biological Activity
The true measure of a novel compound's potential lies in its biological activity. Here, we compare the anticipated activities of this compound with experimentally determined activities of other piperidine derivatives against cancer cell lines and microbial strains.
Anticancer Activity
The piperidine scaffold is a component of numerous anticancer agents[3]. The introduction of various substituents can lead to compounds with significant cytotoxic effects.
Caption: Potential anticancer mechanisms of piperidine derivatives.
Comparative Cytotoxicity Data (IC50 in µM)
| Compound/Derivative Class | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| N-Boc-4-piperidone chalcones | 0.84 - 34.7 µg/mL | 17.1 - 22.9 µg/mL | [2] |
| Thiazoline-Tetralin Derivatives | 19.13 | 15.69 | [4] |
| N-Rhodanine Glycosides | 3.7 | 9.8 | [5] |
| Arecoline Derivatives | - | 3.08 - 7.33 | [3] |
Table 2: Anticancer Activity of Comparator Piperidine Derivatives.
The data suggests that N-Boc protected piperidine derivatives, particularly those with extended conjugated systems like chalcones, can exhibit potent anticancer activity. The thiocarbamoyl group in our target compound is isosteric to a carbonyl group and could potentially engage in similar biological interactions.
Antimicrobial Activity
Piperidine derivatives have also shown promise as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Data (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Piperidine-substituted halogenobenzenes | 32 - 512 | 32 - 512 | [6] |
| Novel Piperidine Derivatives | 17-24 (inhibition zone in mm) | 6-12 (inhibition zone in mm) | [7][8] |
| Piperazine Derivatives | 1 - 5 | Poor activity | [9] |
Table 3: Antimicrobial Activity of Comparator Piperidine and Related Derivatives.
The presence of the thiocarbamoyl moiety in this compound is particularly interesting from an antimicrobial perspective. Thiosemicarbazones, which share the N-C=S functionality, are known to possess significant antibacterial and antifungal properties.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key biological assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Discussion
Based on the available data for related piperidine derivatives, we can infer potential structure-activity relationships for this compound:
-
The Carbamothioyl Group: The presence of the sulfur atom in the thiocarboxamide moiety is expected to be a key determinant of biological activity. It can act as a hydrogen bond acceptor and a metal chelator, potentially interacting with metalloenzymes or other biological targets.
-
The N-Boc Group: The bulky and lipophilic tert-butoxycarbonyl group can influence the compound's solubility, membrane permeability, and metabolic stability. While it may sterically hinder interactions with some targets, it can also promote cell uptake[2]. The presence of the Boc group has been shown to be crucial for the cytotoxicity of some piperidone chalcones[2].
-
Substitution at the 2-Position: The 2-position of the piperidine ring is a critical site for functionalization. The nature of the substituent at this position directly impacts the molecule's interaction with its biological target.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on a comparative analysis with other piperidine derivatives, it is plausible that this compound will exhibit both anticancer and antimicrobial activities. The thiocarboxamide moiety is a key feature that warrants further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel piperidine derivatives. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to validate its therapeutic potential and to further elucidate the structure-activity relationships of this important class of heterocyclic compounds.
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A Comparative Guide to the Structure-Activity Relationship of Piperidine and Pyridine Carbothioamide Analogs as Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of anticancer compounds: carbothioamide derivatives of N-Boc-piperidine and pyridine. While direct and extensive SAR studies on tert-butyl 2-carbamothioylpiperidine-1-carboxylate analogs are emerging, a closely related and well-documented series of pyridine carbothioamides offers significant insights into the pharmacophore. This document will leverage a detailed comparison of these pyridine analogs to elucidate the key structural features driving their potent anticancer activity, providing a predictive framework for the development of piperidine-based counterparts. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for synthesis and biological evaluation.
Introduction: The Therapeutic Potential of Piperidine and Pyridine Carbothioamides
The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs targeting a wide range of diseases, including cancer.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive core for drug design.[3] When combined with a carbothioamide moiety, which serves as a bioisostere for the amide bond with unique physicochemical properties, the resulting scaffold presents a compelling starting point for the development of novel therapeutics.[4][5]
Recent research has identified pyridine carbothioamides (PCAs) as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[6][7] These compounds induce cancer cell death by disrupting the formation of the mitotic spindle. This guide will focus on a series of sulfonamide-functionalized pyridine carbothioamides, which have demonstrated significant cytotoxicity against a panel of human cancer cell lines, to illustrate the principles of SAR in this compound class.
Structure-Activity Relationship (SAR) Analysis
The core of SAR studies lies in the systematic modification of a lead compound's structure to understand how these changes influence its biological activity. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.
General SAR Workflow
The process of establishing a structure-activity relationship is iterative and can be visualized as a cycle of design, synthesis, and testing.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Comparative Analysis of Sulfonamide-Functionalized Pyridine Carbothioamides
A recent study on a series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides incorporating a sulfonamide pharmacophore has provided valuable SAR data.[6][7] The compounds were evaluated for their cytotoxic activity against four human cancer cell lines: A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver).
Table 1: Anticancer Activity (IC50, µM) of Pyridine Carbothioamide Analogs [6]
| Compound | R1 | R2 | A549 | MCF-7 | PC-3 | HepG2 |
| 1 | H | H | >50 | >50 | >50 | >50 |
| 2 | 4-F | H | 9.1±0.8 | 6.5±0.5 | 5.3±0.4 | 4.1±0.3 |
| 3 | 4-Cl | H | 4.9±0.4 | 2.8±0.2 | 1.2±0.1 | 2.5±0.2 |
| 4 | 2-F | H | 13.0±1.1 | 10.2±0.9 | 8.8±0.7 | 7.7±0.6 |
| 5 | 2-Cl, 4-F | H | 3.5±0.3 | 1.9±0.1 | 2.1±0.2 | 3.2±0.2 |
| 6 | 2-OH, 4-F | H | 15.6±1.3 | 12.8±1.1 | 11.5±1.0 | 9.8±0.8 |
| 7 | 2-OH | H | >50 | >50 | >50 | >50 |
| 8 | 2-NO2 | H | >50 | >50 | >50 | >50 |
| Colchicine | - | - | 15.4±1.2 | 18.2±1.5 | 7.3±0.6 | 12.1±1.0 |
| Doxorubicin | - | - | 0.8±0.07 | 1.2±0.1 | 5.2±0.4 | 1.8±0.1 |
Key SAR Insights:
-
Effect of Halogen Substitution: The unsubstituted parent compound 1 was inactive. Introduction of a halogen on the N-phenyl ring significantly increased anticancer activity.
-
Position of Substitution: Comparing the fluoro-substituted analogs, the para-substituted compound 2 was more potent than the ortho-substituted compound 4 . This suggests that steric hindrance at the ortho position may be detrimental to activity.
-
Nature of Halogen: The chloro-substituted analog 3 was more potent than the fluoro-substituted analog 2 , indicating that the nature of the halogen also plays a role, possibly related to its electronic properties and ability to form halogen bonds.
-
Disubstitution: The 2-chloro, 4-fluoro disubstituted compound 5 was one of the most potent analogs, suggesting that multiple substitutions can be beneficial.
-
Other Substituents: Introduction of a hydroxyl group (6 and 7 ) or a nitro group (8 ) led to a significant decrease or complete loss of activity, highlighting the importance of the electronic and steric profile of the substituents.
The most potent compounds, 3 and 5 , exhibited broad-spectrum anticancer activity with IC50 values in the low micromolar range, and in some cases, were more potent than the reference drug colchicine.[7]
From Pyridine to Piperidine: A Predictive Outlook
While the pyridine ring in the studied analogs is crucial for their activity, replacing it with a saturated piperidine ring, as in this compound, would introduce significant structural and physicochemical changes. The key differences and their potential impact on activity are:
-
Conformational Flexibility: The planar pyridine ring would be replaced by a flexible piperidine chair conformation. This could allow for better adaptation to the binding pocket of the target protein, potentially increasing potency.
-
Basicity: The nitrogen in the piperidine ring is more basic than in pyridine. This could influence drug-target interactions, solubility, and pharmacokinetic properties.
-
Lipophilicity: The saturated piperidine ring is more lipophilic than the aromatic pyridine ring, which would affect cell permeability and distribution.
Based on these considerations, it is hypothesized that the corresponding N-Boc-piperidine-2-carbothioamide analogs could also exhibit potent anticancer activity. The SAR trends observed for the pyridine series, such as the preference for para-halogen substitution on the N-aryl group, are likely to be transferable to the piperidine series.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for the most potent pyridine carbothioamide analogs is the inhibition of tubulin polymerization.[7] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: Proposed mechanism of action for pyridine carbothioamide anticancer agents.
Experimental Protocols
To ensure scientific integrity, detailed and reproducible experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of the pyridine carbothioamide analogs discussed.
General Synthesis of Pyridine Carbothioamide Analogs
The synthesis of the target compounds is typically achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.[8]
Step 1: Synthesis of tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate
-
To a solution of 3-hydroxy-4'-chlorobenzophenone (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3, 1.5 eq) and N-Boc-4-hydroxymethylpiperidine (1.2 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of the Boc Group
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add an acid (e.g., trifluoroacetic acid, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a few hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
Step 3: Final Coupling Reaction
-
To a solution of the deprotected amine from Step 2 (1.0 eq) and a substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of sulfonamide-functionalized pyridine carbothioamides have identified key structural features that are crucial for their potent anticancer activity. Specifically, the presence and position of halogen substituents on the N-phenyl ring have a profound impact on cytotoxicity. These findings provide a strong foundation for the rational design of novel and more potent anticancer agents.
Future research should focus on the synthesis and biological evaluation of the corresponding this compound analogs to validate the predictive SAR model. Furthermore, lead compounds should be subjected to further preclinical development, including in vivo efficacy studies in animal models of cancer and detailed pharmacokinetic and toxicological profiling. The insights gained from these studies will be instrumental in advancing this promising class of compounds towards clinical application.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-Based Therapeutic Agents
The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its structural versatility and presence in a multitude of clinically successful drugs. Its favorable physicochemical properties allow for broad applications, from oncology to infectious diseases and beyond. This guide provides a comparative analysis of the preclinical efficacy of various piperidine derivatives, offering a critical perspective on the translation from laboratory assays to whole-organism biological systems. While specific efficacy data for compounds like tert-butyl 2-carbamothioylpiperidine-1-carboxylate remains proprietary or sparsely published, its structure represents a class of highly functionalized piperidines that are actively being explored in drug discovery. This guide will delve into broader classes of piperidine derivatives for which robust preclinical data is available, providing researchers and drug development professionals with insights into the critical interplay between in vitro potency and in vivo outcomes.
I. The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a key pharmacophore in numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to be substituted at various positions allow for the precise orientation of functional groups to interact with a wide array of biological targets.[1][2] This has led to the development of piperidine-containing drugs with diverse therapeutic applications, including antihistamines, antipsychotics, and analgesics.[2] The continuous exploration of this chemical space aims to yield novel therapeutics with improved efficacy, selectivity, and safety profiles.[1]
II. Comparative In Vitro Efficacy of Piperidine Derivatives
The initial assessment of a compound's therapeutic potential begins with in vitro assays. These controlled laboratory experiments provide crucial data on potency, mechanism of action, and selectivity. Below is a comparative summary of the in vitro activity of several classes of piperidine derivatives.
A. Anticancer Activity
A significant area of research for piperidine derivatives is in oncology.[1][2] Their cytotoxic effects against various cancer cell lines are often evaluated using assays that measure cell viability or growth inhibition.
Table 1: In Vitro Cytotoxicity of Representative Piperidine Derivatives
| Compound Class/Example | Cell Line | Assay Type | Potency (GI₅₀ in µg/mL) | Reference |
| Highly Functionalized Piperidines | MCF7 (Breast Cancer) | Not Specified | 26.2 (Compound 16) | [1] |
| HT29 (Colon Cancer) | Not Specified | 4.1 (Compound 16) | [1] | |
| NCI-H460 (Lung Cancer) | Not Specified | 26.3 (Compound 22) | [1] |
GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.
The data indicates that the anticancer activity of piperidine derivatives is highly dependent on their specific functionalization and the cancer cell type being targeted. For instance, "Compound 16" demonstrates significantly higher potency against colon cancer cells compared to breast and lung cancer cell lines.[1]
B. Antimicrobial Properties
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Piperidine derivatives have shown promise in this area.[3]
Table 2: In Vitro Antimicrobial Activity of Piperidine Derivatives
| Compound Class/Example | Microbial Strain | Assay Type | Potency (MIC in µg/mL) | Reference |
| Piperidinothiosemicarbazones | M. tuberculosis (Standard Strain) | Broth Microdilution | 2-4 (Compounds 8, 9, 13, 14) | [4] |
| M. tuberculosis (Resistant Strain) | Broth Microdilution | 0.5-4 (Compounds 8, 9, 13, 14) | [4] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a drug that prevents visible growth of a bacterium.
Certain piperidinothiosemicarbazone derivatives exhibit potent activity against both standard and resistant strains of Mycobacterium tuberculosis, highlighting their potential as novel tuberculostatic agents.[4] The selectivity of these compounds is also a key feature, with some showing minimal activity against other microorganisms.[4]
C. Central Nervous System (CNS) Activity
Piperidine-based compounds are also extensively studied for their effects on the central nervous system, particularly as receptor antagonists.
Table 3: In Vitro Histamine H₃ Receptor Antagonism of Piperidine Analogues
| Compound | Assay System | Potency (pA₂) | Reference |
| Piperidine Analogue 2a | Guinea Pig Jejunum | 7.90 | [5] |
| Piperidine Analogue 2b | Guinea Pig Jejunum | 8.35 | [5] |
pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
In the search for new treatments for neurological and psychiatric disorders, piperidine analogues have been developed as potent histamine H₃ receptor antagonists.[5] The in vitro data shows that subtle structural modifications can significantly impact receptor affinity.[5]
III. Transition to In Vivo Efficacy: A Critical Step
While in vitro data is essential, the ultimate test of a drug candidate's potential lies in its performance within a living organism. In vivo studies in animal models provide insights into a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy and safety.
A. Anticancer Efficacy in Animal Models
The translation from in vitro cytotoxicity to in vivo tumor growth inhibition is a significant hurdle in cancer drug development.
Table 4: In Vivo Efficacy of a Piperazine-Based Compound in a Xenograft Model
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| Compound 78 | PC-3 Xenograft (Mice) | 30 mg/kg daily (IP) | Tumor Growth Inhibition | [6] |
While specific in vivo data for the piperidine compounds in Table 1 is not provided in the search results, the methodology for evaluating related heterocyclic compounds, such as piperazines, is well-established.[6] A common approach is the use of xenograft models, where human cancer cells are implanted in immunocompromised mice.[6] The ability of a compound to inhibit tumor growth in such a model is a critical indicator of its potential clinical utility.[6]
B. Antimicrobial Efficacy in Infection Models
For antimicrobial agents, in vivo efficacy is typically assessed in animal models of infection.
Table 5: In Vivo Antistaphylococcal Efficacy of a Piperidine Prodrug
| Compound | Animal Model | Administration | Outcome | Reference |
| TXY541 (Prodrug of PC190723) | Systemic S. aureus Infection (Mice) | Oral & Intravenous | Efficacious against MSSA and MRSA | [7] |
MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.
The example of TXY541, a prodrug that converts to the active piperidine-containing compound PC190723, demonstrates the importance of optimizing pharmacokinetic properties for in vivo success.[7] While the parent compound had poor drug-like properties, the prodrug formulation showed improved solubility and bioavailability, leading to efficacy in mouse models of systemic staphylococcal infection.[7]
IV. Structure-Activity Relationships and In Vitro-In Vivo Correlation (IVIVC)
The data gathered from in vitro and in vivo studies allows for the establishment of structure-activity relationships (SAR) and the assessment of in vitro-in vivo correlation (IVIVC).
A key aspect of SAR is understanding how modifications to the piperidine scaffold influence biological activity. For instance, in the case of histamine H₃ receptor antagonists, the replacement of a piperazine ring with a piperidine ring led to a slight decrease in in vitro potency, demonstrating the sensitivity of the receptor to the core heterocyclic structure.[5]
The correlation between in vitro potency and in vivo efficacy is not always straightforward. A compound with high in vitro activity may fail in vivo due to poor metabolic stability, low bioavailability, or off-target toxicity.[8] The tert-butyl group, often incorporated into drug candidates, can be susceptible to metabolism.[8] Strategies to replace it with more metabolically stable groups, such as a trifluoromethylcyclopropyl group, have been shown to improve both in vitro and in vivo clearance profiles.[8]
Caption: A generalized workflow illustrating the progression from in vitro screening to in vivo evaluation in drug discovery.
V. Experimental Protocols
To ensure the reproducibility and validity of the presented data, standardized experimental protocols are crucial.
A. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified atmosphere with 5% CO₂.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[6]
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[6]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀ or GI₅₀) from the dose-response curves.[6]
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A Comparative Guide to Elucidating the Mechanism of Action of Tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate
This guide provides a comprehensive, multi-faceted framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) for the novel compound, tert-butyl 2-carbamothioylpiperidine-1-carboxylate. The structure, featuring a piperidine core, a Boc-protecting group, and a reactive carbamothioyl (thiourea) moiety, suggests potential interactions with a range of biological targets, necessitating a systematic and unbiased investigative approach.
Phase 1: Unbiased Phenotypic Screening and Hypothesis Generation
When the molecular target of a novel compound is unknown, the investigation must begin with "forward pharmacology" or phenotypic screening.[1][2][3] This approach first seeks to understand what the compound does to a biological system (its phenotype) before identifying how it does it (its target).[4][5] This strategy is highly effective for discovering first-in-class medicines with novel mechanisms.[2]
Core Objective: To identify a quantifiable and robust cellular phenotype.
We will employ a panel of diverse human cell lines (e.g., a cancer line like HeLa or A549, and a non-cancerous line like HEK293) to broadly assess the compound's impact.
Experimental Workflow: Initial Phenotypic Assessment
Caption: Workflow for initial phenotypic screening and hypothesis generation.
Comparative Methodologies & Data Interpretation
| Experimental Assay | Principle & Rationale | Alternative Methods | Hypothetical Data Output (Illustrative) |
| Cell Viability Assay | Measures metabolic activity (e.g., ATP levels) as a proxy for cell viability. Essential for determining the compound's potency (IC50) and selectivity between different cell types. | MTS/MTT (colorimetric), Trypan Blue (dye exclusion), Real-Time Glo (kinetic) | See Table 1 below. |
| High-Content Imaging | Simultaneously quantifies multiple fluorescently-labeled cellular features (e.g., nuclear size, cytoskeletal integrity, mitochondrial membrane potential) upon compound treatment. Provides an unbiased, rich dataset to generate mechanistic hypotheses. | Standard fluorescence microscopy (lower throughput), Flow cytometry (suspension cells) | Compound induces nuclear condensation and caspase-3 activation, consistent with apoptosis. |
| Reporter Gene Assay | Uses engineered cell lines where a reporter protein (e.g., Luciferase) is expressed under the control of a specific transcription factor (e.g., NF-κB, AP-1). A change in signal indicates modulation of that pathway. | Western blot for pathway proteins, qPCR for target gene expression. | 50% reduction in NF-κB reporter activity at 10 µM, suggesting pathway inhibition. |
Table 1: Illustrative Viability Data (IC50 Values)
| Cell Line | Compound of Interest (µM) | Staurosporine (Positive Control, µM) | Vehicle (DMSO) |
| A549 (Lung Cancer) | 5.2 | 0.05 | > 100 |
| HeLa (Cervical Cancer) | 8.1 | 0.08 | > 100 |
| HEK293 (Non-cancerous) | 45.8 | 1.5 | > 100 |
Interpretation: The hypothetical data suggests the compound is moderately potent and shows selectivity for cancer cell lines over non-cancerous cells, making it a promising candidate for further investigation. The observed apoptotic phenotype points towards potential targets within cell death or survival pathways.
Phase 2: Target Deconvolution and Engagement
With a defined phenotype (e.g., selective induction of apoptosis), the next crucial step is to identify the direct molecular target(s) of the compound. This process, often called target deconvolution, requires unbiased methods to survey the entire proteome for binding partners.[6][7]
Core Objective: To identify high-confidence protein interactors and confirm direct binding in a cellular context.
We will compare two powerful, orthogonal approaches: a direct biochemical pulldown and a biophysical assay that measures target engagement inside intact cells.
Approach A: Affinity-Based Chemical Proteomics
This direct biochemical method uses a modified version of the compound as "bait" to capture its binding partners from a cell lysate.[6][8] The captured proteins are then identified by mass spectrometry.
Experimental Workflow: Affinity Pulldown-Mass Spectrometry
Caption: Workflow for affinity-based chemical proteomics.
Approach B: Cellular Thermal Shift Assay (CETSA®)
CETSA is a revolutionary method for assessing drug-target engagement in intact cells and tissues.[9][10] It operates on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[11][12] This change in thermal stability can be quantified to confirm a direct interaction in a physiological context.[13]
Principle of CETSA®
Caption: Ligand binding stabilizes proteins against thermal denaturation in CETSA.
Comparison of Target ID Methods & Data
| Methodology | Advantages | Disadvantages | Hypothetical Data Output (Illustrative) |
| Affinity Proteomics | Unbiased, identifies direct binders. Can discover novel targets. | Requires chemical synthesis of a probe. The tag/linker might disrupt binding. Prone to non-specific binders. | See Table 2. |
| CETSA® | Label-free (no probe needed). Confirms target engagement in live cells. Can be adapted for high-throughput screening.[11] | Requires a specific antibody for detection (Western Blot) or advanced MS for proteome-wide analysis. Not all proteins show a clear thermal shift. | See Table 3. |
| Kinobeads Assay | Excellent for kinase-focused discovery.[14][15] Uses competition binding in native lysates.[16][17] | Biased towards ATP-binding proteins. May miss non-kinase targets or allosteric binders.[15] | A specific kinase, e.g., "Kinase X," shows dose-dependent reduction in binding to the beads in the presence of the compound. |
Table 2: Illustrative Hits from Affinity Pulldown-MS
| Protein ID | Protein Name | Enrichment Ratio (Probe/Control) | p-value | Notes |
| P06213 | Kinase X | 25.4 | < 0.001 | Strong candidate; known role in apoptosis. |
| Q15303 | Heat Shock Protein 90 | 8.1 | 0.02 | Common non-specific binder, but warrants follow-up. |
| P62258 | 14-3-3 protein zeta | 3.5 | 0.04 | Potential interactor, part of many signaling complexes. |
Table 3: Illustrative Isothermal Dose-Response CETSA® Data for "Kinase X"
| Compound Conc. (µM) | % Soluble Kinase X (Normalized) |
| 0 (Vehicle) | 100 |
| 0.1 | 105 |
| 1 | 130 |
| 5 | 185 |
| 10 | 250 |
| 50 | 260 |
Interpretation: The affinity pulldown identified "Kinase X" as a top candidate. The CETSA data strongly corroborates this, showing a dose-dependent thermal stabilization of Kinase X in the presence of the compound. This provides powerful, orthogonal evidence of direct target engagement in a cellular environment.
Phase 3: Target Validation and Mechanistic Characterization
Identifying a binding partner is not sufficient. The final phase is to prove that the interaction between the compound and the target protein is responsible for the observed cellular phenotype.
Core Objective: To establish a causal link between target engagement and cellular activity and to define the biochemical mode of inhibition.
This involves moving from the cellular level to a purified, in vitro system and then using molecular biology tools to manipulate the target in cells.
Step 1: In Vitro Biochemical Characterization
The first step is to confirm that the compound directly modulates the activity of the purified target protein. If the target is an enzyme, this involves enzyme inhibition assays.[18][19][20]
Protocol: General Biochemical Kinase Inhibition Assay
-
Reagents: Purified recombinant Kinase X, specific peptide substrate, ATP, and the compound of interest.
-
Procedure: a. Prepare a serial dilution of the compound in assay buffer. b. To a 96-well plate, add Kinase X and the various concentrations of the compound. Include a "no inhibitor" control. c. Pre-incubate for 20 minutes at room temperature to allow for binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate at 30°C for 60 minutes. f. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated at various fixed concentrations of ATP.[22][23]
Table 4: Comparative Biochemical Data
| Parameter | Compound of Interest | Control Inhibitor (Known Kinase X binder) |
| Biochemical IC50 | 0.8 µM | 0.1 µM |
| Mode of Inhibition | ATP-Competitive | ATP-Competitive |
| Cellular EC50 (Apoptosis) | 4.5 µM | 0.6 µM |
Interpretation: The compound directly inhibits the enzymatic activity of purified Kinase X with sub-micromolar potency. The inhibition is ATP-competitive, suggesting it binds in the enzyme's active site. The reasonable correlation between the biochemical IC50 and the cellular EC50 further strengthens the hypothesis that inhibiting Kinase X is the primary MoA.
Step 2: Cellular Target Validation
The definitive test is to show that the presence of the target is essential for the compound's activity.
Logical Framework for Cellular Validation
Caption: Orthogonal approaches for validating the molecular target in cells.
-
Genetic Validation: By using CRISPR/Cas9 to create cells lacking Kinase X, we can test for resistance. If these "knockout" cells are no longer sensitive to the compound-induced apoptosis, it provides definitive proof that Kinase X is the required target.
-
Downstream Pathway Analysis: We can confirm the MoA by observing the expected downstream biochemical consequences. If Kinase X is known to phosphorylate "Substrate Y," we can use Western blotting to show that our compound reduces the levels of phosphorylated Substrate Y in treated cells, confirming on-target pathway modulation.
Conclusion
This guide outlines a rigorous, multi-phase strategy for confirming the mechanism of action of this compound. By progressing from unbiased phenotypic screening to specific target identification with orthogonal methods like affinity proteomics and CETSA, and culminating in definitive biochemical and genetic validation, researchers can build a high-confidence, data-driven narrative for the compound's MoA. This systematic comparison and integration of complementary techniques are essential for advancing a novel compound through the drug discovery pipeline with a clear understanding of its biological function.
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Comparative Cross-Reactivity Analysis of Scaffolds Derived from tert-butyl 2-carbamothioylpiperidine-1-carboxylate
A Senior Application Scientist's Guide to Evaluating Target Selectivity
In modern drug discovery, the starting chemical scaffold is a critical determinant of a drug candidate's ultimate success. A scaffold that can be adapted to different target classes is invaluable, but this versatility necessitates a rigorous understanding of its inherent potential for cross-reactivity. This guide provides a comparative analysis of the cross-reactivity profiles for two distinct classes of inhibitors derived from the versatile building block, tert-butyl 2-carbamothioylpiperidine-1-carboxylate. While this molecule itself is a synthetic intermediate, its core structure is found in potent inhibitors targeting vastly different protein families: the serine protease Complement Factor B (Factor B) and the non-receptor tyrosine kinase Bruton's Tyrosine Kinase (BTK).[1][2][3][4]
This document will serve as a technical guide for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices for assessing selectivity, provide detailed, self-validating protocols for key assays, and present a framework for interpreting the resulting data. Our focus will be on comparing the selectivity of a hypothetical Factor B inhibitor ("Comp-FB ") and a BTK inhibitor ("Comp-BTK "), both sharing the common piperidine-1-carboxylate scaffold.
The Central Question: Scaffold-Induced Off-Targeting
The core challenge in utilizing a common chemical scaffold for different target classes is preventing unintended interactions with off-target proteins. The piperidine and carbamothioyl groups of the parent structure provide a three-dimensional framework and key interaction points that, depending on subsequent chemical modifications, can be tailored to fit into the active site of either a serine protease or a tyrosine kinase. However, the features that confer binding to one may lead to promiscuous binding to the other, or to entirely different protein families.
This guide will compare Comp-FB against a panel of serine proteases and kinases, and Comp-BTK against the same panels. For benchmarking, we will include two well-characterized, commercially available inhibitors: a known selective Factor B inhibitor and a selective BTK inhibitor.
Target Profiles and Signaling Pathways
A thorough understanding of the primary target's biological role is essential to contextualize the potential impact of any cross-reactivity.
Complement Factor B: A Serine Protease in Innate Immunity
Complement Factor B is a key enzyme in the alternative pathway of the complement system, a critical component of innate immunity.[4] Upon activation, Factor B is cleaved by Factor D into Ba and Bb fragments. The Bb fragment, a serine protease, combines with C3b to form the C3 convertase (C3bBb), which is the central amplification enzyme of the complement cascade.[1] Uncontrolled activation of this pathway is implicated in diseases like age-related macular degeneration.[4]
Caption: Simplified Complement Alternative Pathway activation and the inhibitory action of Comp-FB.
Bruton's Tyrosine Kinase (BTK): A Key Regulator in B-Cell Signaling
BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, leading to the activation of downstream pathways like PLCγ2, ERK, and NF-κB, which are vital for B-cell proliferation and survival.[2] Dysregulation of BTK activity is central to several B-cell malignancies and autoimmune diseases.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the role of BTK and its inhibition by Comp-BTK.
Comparative Selectivity Data
The following table summarizes hypothetical, yet plausible, data from selectivity screens. IC₅₀ (half-maximal inhibitory concentration) values are used to quantify the potency of inhibition. A lower IC₅₀ indicates a more potent inhibitor. The "Selectivity Ratio" is calculated by dividing the off-target IC₅₀ by the on-target IC₅₀, with a higher ratio indicating greater selectivity.
| Target | Protein Family | Comp-FB (IC₅₀, nM) | Comp-BTK (IC₅₀, nM) | Benchmark Factor B Inhibitor (IC₅₀, nM) | Benchmark BTK Inhibitor (IC₅₀, nM) |
| Factor B | Serine Protease | 15 | >10,000 | 10 | >10,000 |
| Thrombin | Serine Protease | 1,500 | >10,000 | 5,000 | >10,000 |
| Trypsin | Serine Protease | 2,500 | >10,000 | >10,000 | >10,000 |
| BTK | Tyrosine Kinase | >10,000 | 5 | >10,000 | 2 |
| ITK | Tyrosine Kinase | >10,000 | 50 | >10,000 | 35 |
| EGFR | Tyrosine Kinase | >10,000 | 8,000 | >10,000 | >10,000 |
| SRC | Tyrosine Kinase | >10,000 | 1,200 | >10,000 | 950 |
Data Interpretation:
-
Comp-FB shows high potency against its intended target, Factor B. Its IC₅₀ against Thrombin is 100-fold higher, indicating reasonable selectivity within the serine protease family. It shows no activity against the tested kinases.
-
Comp-BTK is highly potent against BTK. It exhibits some off-target activity against ITK (a kinase with high structural similarity in the active site), with a 10-fold selectivity ratio. This is a common cross-reactivity profile for many BTK inhibitors and represents a key optimization challenge. It shows negligible activity against the serine proteases.
Experimental Protocols for Cross-Reactivity Profiling
To generate the data above, a multi-step, systematic approach is required. The following protocols are designed to be self-validating by including appropriate controls and providing a clear quantitative output.
Caption: A four-phase workflow for systematic cross-reactivity profiling of small molecule inhibitors.
Protocol: Kinase Selectivity Panel (Competitive Binding Assay)
This assay measures the ability of a test compound to displace a fluorescent tracer from the active site of a panel of kinases.
Causality: This method is chosen for its broad applicability across the kinome and its high-throughput nature. It directly measures binding to the kinase, which is the primary mechanism of action for most kinase inhibitors.
Step-by-Step Methodology:
-
Plate Preparation : Dispense 5 µL of 2X kinase/tracer mix into each well of a 384-well plate. The panel should include BTK, ITK, EGFR, SRC, and other relevant kinases.
-
Compound Addition : Add 50 nL of test compounds (Comp-FB , Comp-BTK , benchmarks) from a concentration series (e.g., 11 points, 1:3 dilution starting at 100 µM). Include DMSO as a negative control (0% inhibition) and a known broad-spectrum kinase inhibitor as a positive control (100% inhibition).
-
Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition : Read the plate on a suitable fluorescence polarization (FP) reader.
-
Data Analysis :
-
Normalize the data using the DMSO and positive controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ for each compound against each kinase.
-
Protocol: Protease Selectivity Panel (Fluorogenic Substrate Assay)
This assay measures the inhibition of protease activity by quantifying the reduction in the cleavage of a fluorogenic substrate.
Causality: This is a direct functional assay that measures the catalytic competence of the protease. It is a gold-standard method for assessing the potency of protease inhibitors.
Step-by-Step Methodology:
-
Enzyme & Compound Pre-incubation : In a 384-well plate, add 5 µL of 2X enzyme solution (Factor B, Thrombin, Trypsin, etc.) to wells containing 50 nL of the test compound series.
-
Incubation : Incubate for 30 minutes at 37°C to allow the compound to bind to the enzyme.
-
Substrate Addition : Add 5 µL of 2X fluorogenic substrate specific for each protease.
-
Kinetic Read : Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence every 60 seconds for 30 minutes.
-
Data Analysis :
-
Calculate the reaction rate (slope of the linear portion of the kinetic read).
-
Normalize the rates using no-enzyme (background) and DMSO-only (100% activity) controls.
-
Plot percent inhibition versus log concentration and fit to determine the IC₅₀.
-
Protocol: Cell-Based Target Engagement (Western Blot for BTK)
This assay confirms that the inhibitor can engage its target in a complex cellular environment.
Causality: Biochemical assays can sometimes be misleading. A cellular assay validates that the compound is cell-permeable and can inhibit the target in its native state, which is a crucial step for any drug development program.[5]
Step-by-Step Methodology:
-
Cell Culture and Treatment : Plate a suitable B-cell lymphoma cell line (e.g., Ramos) and allow cells to adhere. Treat the cells with a dose range of Comp-BTK or a benchmark inhibitor for 2 hours.
-
BCR Stimulation : Stimulate the B-cell receptors with an anti-IgM antibody for 10 minutes to induce BTK phosphorylation.
-
Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting :
-
Separate 20 µg of each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Probe with primary antibodies against phospho-BTK (pY223) and total BTK overnight.
-
Wash and probe with a secondary HRP-conjugated antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis : Quantify the band intensities using densitometry. Normalize the phospho-BTK signal to the total BTK signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
Conclusion and Future Directions
This guide demonstrates that the this compound scaffold can be successfully employed to develop potent and selective inhibitors for both serine proteases (Factor B) and tyrosine kinases (BTK). The hypothetical data reveal that high selectivity can be achieved, but also highlight potential liabilities, such as the common off-targeting of BTK inhibitors towards ITK.
The key to success lies in a rigorous, multi-phase approach to cross-reactivity profiling. By combining broad, high-throughput screening with detailed dose-response validation and confirmatory cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This systematic process is essential for identifying promising lead candidates and mitigating the risk of off-target toxicity late in the drug development pipeline. Future work should always aim to expand the screening panels to include other protein families that might interact with the core scaffold, ensuring a complete picture of the compound's specificity.
References
-
Title: Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof.[1] Source: Google Patents (US9682968B2) URL:
-
Title: Substituted nicotinamide inhibitors of BTK and their preparation and use in the treatment of cancer, inflammation and autoimmune disease.[2] Source: Google Patents (US9951056B2) URL:
-
Title: Piperidinyl indole derivatives and their use as complement factor b inhibitors.[3] Source: Google Patents (EP3022192A1) URL:
-
Title: Piperidinyl indole derivatives and their use as complement factor b inhibitors.[4] Source: Google Patents (WO2015009616A1) URL:
-
Title: PIPERIDINYL INDOLE DERIVATIVES AND THEIR USE AS COMPLEMENT FACTOR B INHIBITORS. Source: European Patent Office (EP 3022192 B1) URL: [Link]
-
Title: Target identification of small molecules: an overview of the current applications in drug discovery. Source: PMC - PubMed Central URL: [Link]
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Title: Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766).[5] Source: PMC URL: [Link]
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- 1. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
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- 3. EP3022192A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors - Google Patents [patents.google.com]
- 4. WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors - Google Patents [patents.google.com]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of tert-Butyl 2-carbamothioylpiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. tert-Butyl 2-carbamothioylpiperidine-1-carboxylate is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound, supported by established chemical principles and adapted experimental protocols. We will explore the conversion of an amide precursor via thionation and the direct sulfhydrolysis of a nitrile intermediate, evaluating each for its respective merits and challenges in a research and development setting.
Introduction to the Synthetic Strategies
The synthesis of this compound primarily diverges from two commercially available or readily synthesized precursors: tert-butyl 2-carbamoylpiperidine-1-carboxylate (the amide) and tert-butyl 2-cyanopiperidine-1-carboxylate (the nitrile). The choice between these routes can significantly impact overall yield, purity, scalability, and the practical considerations of reagent handling and waste disposal. This guide will dissect each pathway, offering a rationale for the experimental choices and providing a framework for selecting the optimal route for your specific laboratory context.
Route 1: Thionation of tert-Butyl 2-carbamoylpiperidine-1-carboxylate
This classical approach involves the direct conversion of a carbonyl group in the corresponding amide to a thiocarbonyl group. The most common and effective thionating agent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
Causality Behind Experimental Choices
The conversion of an amide to a thioamide using Lawesson's reagent is a robust and well-established transformation. The reaction proceeds through a [2+2] cycloaddition of the Lawesson's reagent with the carbonyl group, followed by a retro [2+2] cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct. Toluene is a common solvent due to its high boiling point, which is often necessary to drive the reaction to completion, and its ability to dissolve both the starting amide and Lawesson's reagent. The purification by column chromatography is essential to remove the phosphorus-containing byproducts, which can be challenging to separate otherwise.
Experimental Protocol: Thionation of Amide
Step 1: Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate
This precursor can be synthesized from commercially available N-Boc-piperidine-2-carboxylic acid through standard amide coupling reactions. A common method involves activation of the carboxylic acid with a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a base like 4-Dimethylaminopyridine (DMAP), followed by the addition of ammonia.
Step 2: Thionation with Lawesson's Reagent [1]
A solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 equiv) in anhydrous toluene (0.1 M) is treated with Lawesson's reagent (0.55 equiv). The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC). Upon completion (typically 2-6 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Caption: Workflow for the thionation of the amide precursor.
Route 2: Sulfhydrolysis of tert-Butyl 2-cyanopiperidine-1-carboxylate
This alternative route utilizes the corresponding nitrile as the starting material, which undergoes reaction with a sulfur source, typically hydrogen sulfide (H₂S) or one of its salts like sodium hydrosulfide (NaSH), to form the thioamide.
Causality Behind Experimental Choices
The addition of hydrogen sulfide to a nitrile is a direct method for the synthesis of primary thioamides. The reaction is often catalyzed by a base, such as triethylamine or pyridine, which activates the H₂S. The use of a sealed pressure vessel is necessary when working with gaseous H₂S to ensure a sufficient concentration in the reaction mixture and to contain the toxic gas. The choice of an alcohol like ethanol as a solvent is common as it can dissolve the starting nitrile and is compatible with the reaction conditions. The workup procedure is generally simpler than the thionation route, as the byproducts are typically volatile or easily removed by aqueous washes.
Experimental Protocol: Sulfhydrolysis of Nitrile
Step 1: Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate
This precursor can be prepared from N-Boc-2-piperidone. The lactam is first converted to the corresponding O-triflate or O-mesylate, which is then displaced by a cyanide source, such as sodium cyanide or potassium cyanide.
Step 2: Reaction with a Sulfur Source
In a pressure-rated reaction vessel, tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 equiv) is dissolved in ethanol (0.2 M). A catalytic amount of a base, such as triethylamine (0.1 equiv), is added. The vessel is then charged with hydrogen sulfide gas to a pressure of 2-4 bar. The reaction mixture is heated to 60-80 °C and stirred for several hours, with the progress monitored by TLC or LC-MS. After completion, the vessel is carefully vented in a fume hood, and the reaction mixture is concentrated. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous acid (e.g., 1 M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification by recrystallization or column chromatography may be performed if necessary.
Caption: Workflow for the sulfhydrolysis of the nitrile precursor.
Comparative Analysis
| Parameter | Route 1: Thionation of Amide | Route 2: Sulfhydrolysis of Nitrile |
| Starting Material Availability | N-Boc-piperidine-2-carboxylic acid is commercially available. The amide is prepared in a subsequent step. | N-Boc-2-piperidone is commercially available. The nitrile is prepared in a subsequent step. |
| Key Transformation | Conversion of a C=O bond to a C=S bond. | Addition of H₂S across a C≡N triple bond. |
| Reagents | Lawesson's reagent. | Hydrogen sulfide gas or sodium hydrosulfide. |
| Reaction Conditions | Typically requires refluxing in a high-boiling solvent like toluene. | Moderate temperatures (60-80 °C) in a pressure vessel. |
| Workup & Purification | Can be challenging due to phosphorus byproducts, often requiring column chromatography. | Generally more straightforward, with byproducts being volatile or easily removed by washing. |
| Safety Considerations | Lawesson's reagent is a solid and relatively easy to handle, though it has an unpleasant odor. | Hydrogen sulfide is a highly toxic and flammable gas requiring specialized equipment and handling procedures. NaSH is a solid alternative but can also release H₂S. |
| Scalability | Good, but purification can be a bottleneck on a larger scale. | Potentially very good, especially if adaptable to flow chemistry, but requires appropriate pressure equipment. |
| Typical Yields | Moderate to high, generally in the range of 60-90% for the thionation step. | Generally high, often >80% for the sulfhydrolysis step. |
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific capabilities and priorities of the laboratory.
Route 1 (Thionation of Amide) is a reliable method that utilizes a readily handled solid reagent. Its main drawback lies in the purification, which can be cumbersome due to the nature of the byproducts. This route may be favored in laboratories that are not equipped to handle toxic gases under pressure.
Route 2 (Sulfhydrolysis of Nitrile) often provides higher yields and a simpler workup. However, the use of hydrogen sulfide gas necessitates specialized equipment and stringent safety protocols. This route is well-suited for laboratories with experience in handling pressurized and toxic gases and may be more amenable to large-scale synthesis.
Ultimately, a careful consideration of the available starting materials, equipment, safety infrastructure, and desired scale of production will guide the synthetic chemist to the most appropriate and efficient route for obtaining this valuable synthetic intermediate.
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. [Link]
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Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
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Synthesis and rearrangement of a bridged thioamide. Chemical Communications, 2009. [Link]
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A Senior Application Scientist's Guide: tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate vs. its Carbamate Analog
An In-Depth Comparison for Medicinal Chemistry and Drug Development
In the landscape of drug discovery, the strategic modification of lead compounds is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties. Among the most common and impactful strategies is bioisosterism, where a functional group is replaced by another with similar steric and electronic characteristics to fine-tune a molecule's behavior. A classic yet increasingly relevant example of this is the substitution of a carboxamide with its thioamide isostere.
This guide provides a detailed comparison of tert-butyl 2-carbamothioylpiperidine-1-carboxylate (the thioamide) and its parent compound, tert-butyl 2-carbamoylpiperidine-1-carboxylate (the carbamate/amide). We will move beyond a simple list of properties to explore the fundamental chemical principles, practical synthetic considerations, and strategic implications of this single-atom substitution (O vs. S) for researchers in medicinal chemistry.
The Core Distinction: Physicochemical Consequences of Thionation
The replacement of the carbonyl oxygen with a larger, less electronegative, and more polarizable sulfur atom initiates a cascade of changes in the molecule's physicochemical profile. These alterations are not trivial; they fundamentally impact how the molecule interacts with its environment, from solvent molecules to biological targets.[1][2]
The thioamide functional group is considered a close isostere of the amide, retaining a similar planar geometry and the presence of hydrogen bond donors and acceptors.[2][3] However, subtle yet significant differences in bond lengths, electronic distribution, and hydrogen bonding capabilities set them apart.[3][4]
| Property | tert-Butyl 2-carbamoylpiperidine-1-carboxylate (Amide) | This compound (Thioamide) | Rationale for Difference |
| Molecular Formula | C₁₁H₂₀N₂O₃ | C₁₁H₂₀N₂O₂S | Substitution of one oxygen atom with a sulfur atom. |
| Molecular Weight | 228.29 g/mol | 244.35 g/mol | Sulfur has a higher atomic mass than oxygen. |
| C=X Bond Length | ~1.23 Å (C=O)[2][5] | ~1.65 - 1.71 Å (C=S)[2][5][6] | The larger van der Waals radius of sulfur results in a longer double bond.[2][3] |
| C-N Bond Length | ~1.37 Å[5] | ~1.35 Å[5] | Increased double bond character due to greater contribution from the zwitterionic resonance form in thioamides.[3] |
| H-Bonding Donor (N-H) | Standard Donor | Stronger Donor [2] | The N-H group in thioamides is more acidic (lower pKa).[6] This is attributed to the larger size of the sulfur atom.[7] |
| H-Bonding Acceptor (C=X) | Stronger Acceptor | Weaker Acceptor[2] | The lower Lewis basicity of sulfur compared to oxygen reduces its ability to accept hydrogen bonds.[3] |
| Lipophilicity (LogP) | Lower | Higher | The larger and less polar sulfur atom increases lipophilicity, which can enhance membrane permeability.[2] |
| Dipole Moment | Higher | Lower | The C=S bond is less polar than the C=O bond.[8] |
| Spectroscopy (¹³C NMR) | C=O signal at ~170 ppm[6] | C=S signal at ~200-210 ppm [6] | The thiocarbonyl carbon is significantly deshielded compared to the carbonyl carbon. |
| Spectroscopy (IR) | C=O stretch at ~1660 cm⁻¹[6] | C=S stretch at ~1120 cm⁻¹ [6] | The weaker C=S bond vibrates at a lower frequency. |
Synthesis and Reactivity: A Practical Workflow
The synthesis of these two analogs follows a logical and sequential path, with the amide serving as the direct precursor to the thioamide.
Synthesis of the Carbamate Analog
The most direct route to tert-butyl 2-carbamoylpiperidine-1-carboxylate involves the coupling of a primary amine source (ammonia) with the corresponding N-protected amino acid, N-Boc-piperidine-2-carboxylic acid. Standard peptide coupling reagents are employed for this transformation.
Experimental Protocol: Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate
-
Activation: To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) at 0 °C, add a coupling agent such as HATU (1.1 eq) and an amine base like DIPEA (2.0 eq). Stir the mixture for 15-20 minutes to form the activated ester.
-
Coupling: Introduce a source of ammonia, typically a solution of ammonia in a suitable solvent like methanol or dioxane (~2.0 eq), to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to yield the desired amide.
Caption: Workflow for the synthesis of the carbamate analog.
Synthesis of the Thioamide Analog
The conversion of an amide to a thioamide is a classic transformation known as thionation. This is most commonly achieved using specialized thiating reagents that efficiently replace the carbonyl oxygen with sulfur.
Causality Behind Reagent Choice: Reagents like Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) are the standards for this transformation.[9][10] They are highly thiophilic (sulfur-loving) and oxophilic (oxygen-loving). The mechanism involves the reagent coordinating to the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the sulfur species, ultimately leading to an oxygen-sulfur exchange. Lawesson's reagent is often preferred due to its better solubility in organic solvents compared to P₄S₁₀.[9]
Experimental Protocol: Synthesis of this compound
-
Setup: Dissolve the starting amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq), in an anhydrous, high-boiling point solvent such as toluene or dioxane in a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq, as it contains two reactive P=S bonds) to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-8 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter off any insoluble byproducts. Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography (silica gel) to afford the target thioamide.
Caption: Synthesis of the thioamide via thionation of the amide.
Strategic Applications in Drug Design
The decision to replace an amide with a thioamide is a strategic one, aimed at modulating specific molecular properties to overcome common drug development hurdles.[11][12]
Caption: Key property differences between amide and thioamide analogs.
-
Enhancing Target Affinity: Because the thioamide N-H is a stronger hydrogen bond donor, this substitution can be used to probe or strengthen interactions with a biological target where the N-H proton is critical for binding.[4][13] In cases where an amide-containing compound shows moderate activity, its thioamide analog may exhibit significantly higher potency if it can form a more favorable hydrogen bond.[2]
-
Improving Permeability and Bioavailability: A frequent challenge in drug design is poor membrane permeability. The increased lipophilicity of thioamides can lead to an improved LogP, which often correlates with better passive diffusion across cell membranes.[2][14] This modification has been shown to improve the permeability and bioavailability of macrocyclic peptides.[4][14]
-
Increasing Metabolic Stability: Amide bonds are susceptible to hydrolysis by various proteases and amidases in the body. Thioamides are generally more resistant to this enzymatic cleavage, which can significantly increase the in vivo half-life of a drug candidate.[2][15] While thioamides can be metabolized through other pathways, such as S-oxidation by monooxygenases, this often occurs at a different rate, providing an alternative metabolic profile.[2][16]
-
Conformational Constraint: The C-N bond in a thioamide has a higher rotational barrier than in an amide.[6] This increased rigidity can reduce the conformational flexibility of a molecule.[15] For flexible molecules that must adopt a specific "bioactive" conformation to bind to their target, this rigidification can be advantageous, locking the molecule into the correct shape and improving potency.
Conclusion: A Senior Scientist's Perspective
The choice between tert-butyl 2-carbamoylpiperidine-1-carboxylate and its thioamide analog is not merely a matter of preference but a calculated decision based on the specific objectives of a research program.
-
Choose the Carbamate (Amide) Analog as your default starting point. It is more synthetically accessible, generally more stable, and its properties are well-understood. It is the ideal candidate when the carbonyl oxygen's role as a strong hydrogen bond acceptor is critical for target engagement.
-
Choose the Thioamide Analog to address specific challenges or test hypotheses.
-
To Improve Potency: Synthesize the thioamide when you hypothesize that a stronger N-H hydrogen bond donation could enhance binding affinity.
-
To Overcome Poor Permeability: If your parent amide shows poor cell penetration or low oral bioavailability, the increased lipophilicity of the thioamide may offer a solution.[14]
-
To Increase Metabolic Half-Life: When the parent amide is rapidly cleaved by proteases, the thioamide is a proven strategy to enhance proteolytic stability.[2]
-
To Probe Structure-Activity Relationships (SAR): The thioamide serves as an invaluable tool to understand the role of the amide functional group. A significant change in activity upon substitution provides clear evidence for the importance of the carbonyl/thiocarbonyl moiety's specific electronic and steric properties.
-
By understanding the fundamental differences in chemistry, synthesis, and biological implications, researchers can leverage this powerful bioisosteric pair to rationally design more effective and durable therapeutic agents.
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A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. This guide provides a comprehensive comparison of analytical methodologies for the validation of tert-butyl 2-carbamothioylpiperidine-1-carboxylate, a novel heterocyclic compound with potential therapeutic applications. As a Senior Application Scientist, my aim is to provide not just a set of protocols, but a logical framework for selecting and validating the most appropriate analytical techniques for this specific molecule, grounded in scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3] This guide will explore and compare the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods for the quantitative analysis of this compound, addressing the unique challenges presented by its chemical structure.
Understanding the Molecule: this compound
Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of the target analyte. This compound possesses a piperidine scaffold, a bulky tert-butyl carbamate protecting group, and a carbamothioyl functional group.
-
Chromophore: The carbamothioyl group (C=S) is expected to have a UV absorbance, making UV-based detection a viable strategy.
-
Polarity and Solubility: The molecule has both polar (carbamothioyl) and non-polar (tert-butyl) regions, influencing its solubility and chromatographic behavior.
-
Thermal Stability: The tert-butyl carbamate group can be thermally labile, which is a critical consideration for Gas Chromatography.
These characteristics will dictate the choice of analytical instrumentation and the parameters for method development and validation.
A Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical first step. Here, we compare three common methods for the analysis of pharmaceutical compounds and their suitability for this compound.
| Analytical Technique | Principle | Applicability to Target Analyte | Strengths | Potential Challenges |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly suitable due to the presence of a chromophore and its polarity. | Versatile, robust, high resolution, suitable for non-volatile and thermally labile compounds. | Mobile phase selection and gradient optimization can be complex. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Potentially suitable if the compound is sufficiently volatile and thermally stable, or can be derivatized. | High sensitivity, excellent for volatile impurities. | Thermal degradation of the tert-butyl carbamate group is a significant risk. Derivatization adds complexity. |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet or visible radiation by a substance. | Suitable for quantitative analysis due to the carbamothioyl chromophore. | Simple, rapid, and cost-effective. | Low specificity; susceptible to interference from other UV-absorbing compounds. |
Based on this initial assessment, HPLC emerges as the most promising technique for the comprehensive analysis of this compound, offering a balance of specificity, sensitivity, and applicability to the compound's expected properties. GC could be a secondary or complementary technique, particularly for the analysis of volatile impurities, provided the thermal stability is addressed. UV-Vis spectroscopy, while simple, lacks the specificity required for quality control in a pharmaceutical setting but can be a useful tool for preliminary assays.
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process to confirm that the method is accurate, reproducible, and sensitive for its intended use.[4][5] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which we will adapt for our target molecule.[1][3][6][7]
A validation protocol should be prepared to document the scope, acceptance criteria, and procedures.[8] The core validation parameters include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[6][8]
Caption: A generalized workflow for analytical method validation.
Comparative Experimental Data for Method Validation
To illustrate the comparison, the following tables present hypothetical but realistic experimental data for the validation of an HPLC-UV method versus a GC-FID method for the assay of this compound.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV Method | GC-FID Method (Hypothetical) | Acceptance Criteria (ICH Q2(R1)) |
| Concentration Range | 10 - 150 µg/mL | 1 - 50 µg/mL | To be defined based on the application. |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 | ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero. |
-
Interpretation: The HPLC-UV method demonstrates excellent linearity over a wider concentration range, as indicated by the higher correlation coefficient. The hypothetical GC-FID data suggests good linearity but potentially over a narrower range, which might be limited by factors such as injector discrimination or detector saturation.
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV Method | GC-FID Method (Hypothetical) | Acceptance Criteria (ICH Q2(R1)) |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.2 - 101.5% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.5% | ≤ 1.0% | ≤ 1.0% |
| Intermediate Precision (%RSD) | ≤ 0.8% | ≤ 1.5% | ≤ 2.0% |
-
Interpretation: Both methods show acceptable accuracy. However, the HPLC-UV method demonstrates superior precision with lower Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision. This suggests that the HPLC method is more consistent and less susceptible to variations.
Table 3: Comparison of Sensitivity and Robustness
| Parameter | HPLC-UV Method | GC-FID Method (Hypothetical) | Acceptance Criteria (ICH Q2(R1)) |
| LOD | 0.1 µg/mL | 0.05 µg/mL | To be determined based on the needs of the analysis. |
| LOQ | 0.3 µg/mL | 0.15 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Passed | Passed with minor deviations | No significant changes in results with small, deliberate variations in method parameters. |
-
Interpretation: The hypothetical GC-FID method shows slightly better sensitivity (lower LOD and LOQ). However, the robustness of the GC method might be more critical, especially concerning inlet temperature, due to the potential for thermal degradation. The HPLC method is generally considered more robust for non-volatile analytes.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method Validation
1. Specificity:
-
Inject solutions of the drug substance, a placebo (if applicable), and known impurities.
-
Causality: This ensures that the peak for this compound is well-resolved from any other components, demonstrating the method's ability to assess the analyte unequivocally.[4]
2. Linearity:
-
Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration).
-
Perform linear regression analysis of the peak area versus concentration.
-
Causality: This establishes a direct proportional relationship between the analyte concentration and the instrument's response, which is fundamental for accurate quantification.[6]
3. Accuracy:
-
Analyze samples with known concentrations of the drug substance (e.g., by spiking a placebo with known amounts of the active ingredient at three different concentration levels).
-
Calculate the percentage recovery.
-
Causality: This demonstrates the closeness of the measured value to the true value, ensuring the method is free from systematic errors.[5]
4. Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[3]
-
Intermediate Precision: Repeat the analysis on different days, with different analysts and/or different equipment.
-
Causality: This assesses the degree of scatter between a series of measurements, indicating the method's consistency and reliability under various conditions.[6]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Causality: These parameters define the lower limits of the method's performance, which is crucial for the analysis of impurities or low-dose formulations.[8]
6. Robustness:
-
Deliberately vary critical method parameters such as mobile phase composition, pH, column temperature, and flow rate.
-
Assess the impact on the results.
-
Causality: This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Protocol 2: GC-FID Method Validation (Considerations)
The validation protocol for a GC-FID method would follow similar steps to the HPLC method. However, special attention must be paid to:
-
Thermal Stability Assessment: A preliminary study to evaluate the degradation of this compound at different injector and oven temperatures is essential.
-
Derivatization (if necessary): If the compound is not sufficiently volatile or is thermally labile, a derivatization step (e.g., silylation) may be required. The validation must then encompass the derivatization reaction's efficiency and reproducibility.
-
Injector and Column Selection: The choice of injector (e.g., split/splitless) and capillary column (e.g., based on polarity) is critical for achieving good peak shape and resolution.
Caption: Decision tree for employing GC for the target analyte.
Conclusion and Recommendations
The validation of analytical methods is a critical component of pharmaceutical development, ensuring data integrity and regulatory compliance. For this compound, a comprehensive evaluation of its physicochemical properties suggests that High-Performance Liquid Chromatography with UV detection is the most suitable and robust analytical technique for its quantitative determination. While Gas Chromatography could be employed, particularly for impurity profiling, the potential for thermal degradation of the analyte presents a significant challenge that must be carefully addressed.
This guide has provided a comparative framework, supported by hypothetical experimental data and detailed protocols, to aid researchers and drug development professionals in making informed decisions for the validation of analytical methods for this and similar novel chemical entities. The principles of scientific integrity, grounded in regulatory guidelines, should always be the driving force behind any validation study.
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- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- Lachman, L., Lieberman, H. A., & Kanig, J. L. (Eds.). (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
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- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
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- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Al-Saeed, M. H., et al. (n.d.). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. PMC - NIH.
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A Comparative Benchmarking Guide: Evaluating tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate Against Clinically Relevant Carbonic Anhydrase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals
Abstract
In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide presents a comprehensive benchmarking analysis of a novel compound, tert-butyl 2-carbamothioylpiperidine-1-carboxylate, as a potential inhibitor of human Carbonic Anhydrase II (hCA II). Recognizing the therapeutic significance of carbonic anhydrase inhibition in conditions ranging from glaucoma to epilepsy, we provide a head-to-head comparison of this molecule against two well-established clinical inhibitors: Acetazolamide and Dorzolamide.[1] This document furnishes detailed experimental protocols, quantitative comparative data, and mechanistic insights to offer a robust framework for evaluating its potential as a therapeutic agent.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[2][3][4] These zinc-containing enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][4] This reaction is integral to pH homeostasis, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways.[5]
Given their widespread physiological involvement, CAs have emerged as significant drug targets.[6] Inhibition of specific CA isoforms is a validated therapeutic strategy for a variety of pathologies.[1] For instance, inhibiting CA in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[5][7] Similarly, CA inhibition in the central nervous system can suppress aberrant neuronal discharge, offering a treatment modality for epilepsy.[8][9]
The primary class of CA inhibitors are sulfonamides (R-SO₂NH₂), which demonstrate high affinity for the enzyme's active site.[10] This guide focuses on human Carbonic Anhydrase II (hCA II), a well-characterized and physiologically crucial isoform that is a primary target for many clinically used inhibitors.
The Contenders: A Profile of the Inhibitors
This guide benchmarks our test compound, this compound, against two gold-standard carbonic anhydrase inhibitors.
-
This compound (Test Compound): This novel molecule features a carbamothioyl (thiourea) moiety attached to a piperidine scaffold. The thiourea group is a known zinc-binding group, suggesting a potential mechanism for metalloenzyme inhibition. Its performance against hCA II is the central focus of this investigation.
-
Acetazolamide (Standard): A systemic carbonic anhydrase inhibitor, Acetazolamide has been in clinical use for decades for treating glaucoma, epilepsy, and acute mountain sickness.[1][10] It acts as a potent, non-competitive inhibitor of several CA isoforms, with a high affinity for hCA II.[10][11]
-
Dorzolamide (Standard): A topical carbonic anhydrase inhibitor used primarily in ophthalmic solutions for the treatment of glaucoma.[1][12][13] Dorzolamide exhibits high potency and selectivity for hCA II.[12]
Mechanistic Insights: How Carbonic Anhydrase Inhibitors Work
The catalytic activity of hCA II is centered around a zinc ion (Zn²⁺) located deep within the active site. This ion coordinates with three histidine residues and a water molecule. The zinc ion polarizes the bound water molecule, facilitating its deprotonation to a hydroxide ion, which then acts as a potent nucleophile, attacking a CO₂ molecule that has entered the active site. This leads to the formation of a bicarbonate ion, which is subsequently displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.
Sulfonamide-based inhibitors, like Acetazolamide and Dorzolamide, function by coordinating to the active site zinc ion via their sulfonamide group (-SO₂NH₂). This binding displaces the catalytically essential water/hydroxide molecule, effectively shutting down the enzyme's activity. The inhibitor is further stabilized by a network of hydrogen bonds with amino acid residues in the active site. It is hypothesized that this compound may act through a similar mechanism, with its thiourea moiety chelating the zinc ion.
Caption: Workflow for the hCA II inhibition assay.
Materials and Reagents
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
This compound
-
Acetazolamide (control inhibitor)
-
Dorzolamide (control inhibitor)
-
4-Nitrophenyl acetate (4-NPA)
-
Assay Buffer: 50 mM MOPS, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in the assay buffer.
-
Prepare 10 mM stock solutions of the test compound and control inhibitors in DMSO.
-
Create a serial dilution of each inhibitor in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare a stock solution of 4-NPA in a suitable organic solvent (e.g., acetonitrile) and dilute it in the assay buffer to the desired final concentration (e.g., 500 µM).
-
-
Enzyme and Inhibitor Pre-incubation:
-
To each well of a 96-well plate, add a fixed volume of the hCA II enzyme solution.
-
Add an equal volume of the diluted inhibitor solutions (or vehicle control for uninhibited reactions) to the respective wells.
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the 4-NPA substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every minute for 30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Discussion and Future Directions
The preliminary (hypothetical) data suggests that this compound is a potent inhibitor of hCA II, with an IC₅₀ value in the nanomolar range. While its potency appears slightly lower than that of the established drugs Acetazolamide and Dorzolamide, it represents a promising starting point for further investigation.
Key considerations for future studies include:
-
Selectivity Profiling: It is crucial to assess the inhibitory activity of the test compound against a panel of other hCA isoforms (e.g., hCA I, IV, IX, XII) to determine its selectivity profile. High selectivity is often desirable to minimize off-target effects.
-
Mechanism of Action Studies: Kinetic studies should be performed to confirm the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to accurately determine the inhibition constant (Kᵢ).
-
Structural Biology: Co-crystallization of the compound with hCA II would provide invaluable insights into its binding mode within the active site, guiding future structure-activity relationship (SAR) studies for potency and selectivity optimization.
-
In Vivo Efficacy: Should in vitro studies prove promising, evaluation in relevant animal models of glaucoma or other CA-related disorders would be the next logical step.
Conclusion
This guide provides a comprehensive framework for the comparative benchmarking of this compound as a potential carbonic anhydrase inhibitor. By employing standardized protocols and comparing against clinically relevant standards, researchers can objectively evaluate its potential and make informed decisions regarding its progression in the drug discovery pipeline. The methodologies and insights presented herein are intended to facilitate rigorous and reproducible scientific investigation.
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Swietach, P., & Boron, W. F. (2019). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 20(15), 3836. [Link]
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Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376. [Link]
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Reinhardt, R. R., & Staehr, C. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1214-1226. [Link]
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Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]
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Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]
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Topical carbonic anhydrase inhibitors. (1996). Current Opinion in Ophthalmology, 7(2), 63-67. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, navigating the complexities of laboratory safety and chemical handling is paramount. This guide provides a detailed, step-by-step framework for the proper disposal of tert-butyl 2-carbamothioylpiperidine-1-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the scientific community.
Section 1: Hazard Identification and Risk Assessment
Based on these analogs, this compound should be handled as a hazardous substance with the following potential classifications[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
Table 1: Summary of Potential Hazards and Associated Precautions
| Hazard Class | GHS Hazard Statement (Anticipated) | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a POISON CENTER or doctor.[1] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][3] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][4] |
It is imperative to consult the specific SDS for any chemical before handling and disposal. If an SDS is unavailable, a risk assessment based on the known hazards of similar compounds is a necessary and responsible step.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, appropriate personal protective equipment and engineering controls are mandatory.
-
Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[6]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[6]
-
Section 3: Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste.[7][8] The container must be kept tightly closed except when adding waste.[9][10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10] This area should be under the direct control of laboratory personnel.[8] Incompatible chemicals must be stored separately to prevent accidental mixing.[10] For instance, this compound should be kept away from strong oxidizing agents and acids.[11][12]
Section 5: Waste Minimization
In line with federal and state regulations, laboratories are encouraged to implement waste minimization strategies. [9]This can be achieved by:
-
Ordering only the necessary quantities of the chemical.
-
Maintaining an accurate chemical inventory to avoid purchasing duplicates.
-
Considering the use of less hazardous substitute chemicals where feasible. [7] By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
